Leconotide
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMCYCKNGADUQP-CFIKXUEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H179N35O36S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179455 | |
| Record name | Leconotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2756.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247207-64-3 | |
| Record name | Leconotide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leconotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Isolation of Leconotide from Conus catus
This guide provides a comprehensive, technically-focused narrative on the discovery and isolation of leconotide (ω-conotoxin CVID), a potent analgesic peptide derived from the venom of the marine cone snail, Conus catus.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate process of identifying and characterizing novel bioactive compounds from natural sources.
Introduction: The Pharmacological Treasure Trove of Conus Venoms
The genus Conus, comprising over 800 species of predatory marine snails, represents a remarkable reservoir of bioactive peptides known as conotoxins.[3][4] These venoms are complex cocktails, with each species producing hundreds of unique peptides, offering a vast and largely untapped resource for neuropharmacological tools and drug discovery.[5][6][7] Conotoxins are typically small, cysteine-rich peptides that exhibit high potency and selectivity for a diverse range of ion channels, receptors, and transporters in the nervous systems of their prey and, consequentially, in humans.[8][9] This specificity makes them invaluable for dissecting the roles of specific ion channels in physiological and pathological processes.[7]
This compound, an ω-conotoxin, is a prime example of the therapeutic potential held within these venoms.[1] Originally isolated from Conus catus, it is a potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][10] These channels are pivotal in the transmission of pain signals, and their modulation presents a key strategy for the development of novel analgesics.[10] this compound's distinct pharmacological profile, including a potentially wider therapeutic window and the feasibility of intravenous administration compared to its predecessor ziconotide, underscores the importance of continued exploration of Conus venoms.[10][11]
Part 1: The Discovery Pathway - From Venom to Purified Peptide
The journey from the raw venom of Conus catus to the isolation of this compound is a meticulous process guided by bioassays. This bioassay-guided fractionation is a cornerstone of natural product discovery, ensuring that the purification process is focused on the components with the desired biological activity.[12][13][14]
The initial and critical step is the acquisition of venom from Conus catus specimens. This can be achieved by dissecting the venom duct from multiple snails, pooling the tissue, and extracting the peptides.[5][15]
Protocol 1: Venom Extraction
-
Specimen Collection: Specimens of Conus catus are collected, often with permission from relevant environmental and research ethics committees.[15]
-
Dissection: The venom ducts are carefully dissected from the snails.
-
Extraction: The pooled venom ducts are extracted with an acidic acetonitrile/water solution (e.g., 30% acetonitrile with 0.1% trifluoroacetic acid) to precipitate larger proteins and solubilize the smaller peptides.[2]
-
Centrifugation: The extract is centrifuged to remove cellular debris.
-
Lyophilization: The soluble supernatant containing the crude venom peptides is lyophilized (freeze-dried) and stored at -20°C for future use.[2]
Causality: The use of an acidified organic solvent like acetonitrile is crucial for selectively extracting the desired peptides while denaturing and precipitating larger, unwanted proteins. Lyophilization provides a stable, dry powder that preserves the integrity of the peptides for long-term storage.
With the crude venom extract in hand, the next phase involves a systematic separation of its numerous components, with each resulting fraction being tested for its ability to block N-type voltage-gated calcium channels. This iterative process of separation and testing ensures that only the fractions containing the active compound(s) are carried forward for further purification.[12][13]
Experimental Workflow for Bioassay-Guided Fractionation
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 3. Venomics-Accelerated Cone Snail Venom Peptide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cone snail - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Conus venom peptide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability | Springer Nature Experiments [experiments.springernature.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. benchchem.com [benchchem.com]
- 11. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and structural identification of a new T1-conotoxin with unique disulfide connectivities derived from Conus bandanus - PMC [pmc.ncbi.nlm.nih.gov]
Leconotide (ω-Conotoxin CVID): A Technical Guide to its Sequence and Disulfide Bridge Architecture
Introduction
Leconotide, also known as ω-conotoxin CVID, is a peptide neurotoxin originally isolated from the venom of the marine cone snail, Conus catus.[1][2] As a member of the ω-conotoxin family, this compound exhibits high potency and selectivity as a blocker of N-type voltage-gated calcium channels (CaV2.2).[2] These channels are pivotal in the transmission of pain signals in the nervous system, making this compound a significant subject of research for the development of novel analgesic therapeutics.[2] A defining characteristic of this compound, and conotoxins in general, is its compact, three-dimensional structure, which is rigidly maintained by a network of disulfide bridges. This structural stability is crucial for its biological activity.
This technical guide provides a comprehensive overview of the primary amino acid sequence and the intricate disulfide bridge structure of this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study and application of peptide-based therapeutics. The following sections will delve into the molecular architecture of this compound, the experimental methodologies for its characterization, and the causal relationships between its structure and function.
Molecular Architecture of this compound
The biological function of this compound is intrinsically linked to its primary and tertiary structures. The specific arrangement of amino acids and the precise connectivity of its disulfide bridges dictate its three-dimensional fold, which is essential for its high-affinity binding to the CaV2.2 channel.
Primary Amino Acid Sequence
The primary structure of this compound is a single polypeptide chain composed of 27 amino acid residues. The sequence is rich in cysteine residues, which are fundamental to the formation of its stabilizing disulfide bonds. The amino acid sequence of this compound (ω-conotoxin CVID) is as follows:
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 |
| Amino Acid | C | K | S | K | G | A | K | C | S | K | L | M | Y | D | C | C | S | G | S | C | S | G | T | V | G | R | C |
Table 1: The primary amino acid sequence of this compound (ω-Conotoxin CVID).[3]
Disulfide Bridge Connectivity and the Cysteine Knot Motif
This compound contains three intramolecular disulfide bridges that form a characteristic "cysteine knot" motif. This structural motif imparts significant conformational rigidity to the peptide, which is a hallmark of many conotoxins. The specific pairing of the six cysteine residues in this compound is crucial for its correct folding and subsequent biological activity. The disulfide bond connectivity for this compound follows a C(1-4), C(2-5), C(3-6) pattern.[3] This means:
-
The first cysteine (Cys1) is bonded to the fourth cysteine (Cys16).
-
The second cysteine (Cys8) is bonded to the fifth cysteine (Cys20).
-
The third cysteine (Cys15) is bonded to the sixth cysteine (Cys27).
This specific arrangement of disulfide bonds defines the four loops of the peptide and is a key determinant of its three-dimensional structure and interaction with its target ion channel.[1][4]
A schematic representation of the disulfide bridge connectivity in this compound.
Experimental Determination of this compound's Structure
The elucidation of the primary sequence and disulfide bridge architecture of a conotoxin like this compound is a multi-step process that relies on a combination of classical protein chemistry techniques and modern analytical instrumentation. The following sections outline the key experimental workflows.
Workflow for Structural Characterization
An overview of the experimental workflow for the structural characterization of this compound.
Detailed Methodologies
1. Peptide Sequencing via Edman Degradation
Edman degradation is a cornerstone technique for determining the N-terminal amino acid sequence of peptides.[2][3] The process involves a stepwise removal and identification of amino acids from the N-terminus.
-
Principle: The method relies on the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative. Subsequent treatment with anhydrous acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid can be identified by chromatography. The cycle is then repeated on the shortened peptide.[3]
-
Protocol:
-
Reduction and Alkylation: Prior to sequencing, the disulfide bridges of this compound must be cleaved. This is typically achieved by reduction with an agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of the free sulfhydryl groups with iodoacetamide or 4-vinylpyridine to prevent re-oxidation.
-
Coupling: The purified, reduced, and alkylated peptide is reacted with PITC in a basic buffer (e.g., N-methylmorpholine) to label the N-terminal amino acid.
-
Cleavage: The PTC-peptide is treated with a strong, anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid.
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to the more stable PTH-amino acid by treatment with aqueous acid. The PTH-amino acid is then identified by reversed-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.
-
Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence of the following amino acids. Automated sequencers can perform many cycles with high efficiency.[3]
-
2. Disulfide Bridge Mapping by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for determining the connectivity of disulfide bridges in proteins and peptides. The general strategy involves enzymatic digestion of the intact peptide under non-reducing conditions, followed by analysis of the resulting peptide fragments by MS.
-
Principle: When a peptide with intact disulfide bridges is digested with a protease (e.g., trypsin, chymotrypsin), the disulfide bonds hold the cysteine-containing fragments together. These linked fragments will have a unique mass that can be identified by MS. Subsequent fragmentation of this parent ion (MS/MS) will produce fragment ions from both peptide chains, allowing for the unambiguous identification of the linked cysteine residues.
-
Protocol:
-
Enzymatic Digestion (Non-reducing): A solution of purified, native this compound is incubated with a specific protease (e.g., trypsin) in a buffer that maintains the disulfide bonds (typically a neutral to slightly acidic pH). The choice of protease is critical to generate fragments of a suitable size for MS analysis.
-
LC-MS/MS Analysis: The digest mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode, where it first measures the mass-to-charge ratio (m/z) of the intact peptide fragments (MS1 scan). It then selects the ions corresponding to the predicted masses of disulfide-linked peptides for fragmentation (MS2 or MS/MS scan).
-
Data Analysis: The MS/MS spectra are analyzed to identify the fragment ions from each of the linked peptides. Specialized software can automate this process by matching the observed fragment masses to theoretical fragmentation patterns of all possible disulfide-linked peptide pairs. The identification of fragment ions from both peptides in the same MS/MS spectrum confirms the disulfide linkage.
-
3. Three-Dimensional Structure Determination by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the high-resolution three-dimensional structure of small peptides like conotoxins in solution.
-
Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei. For peptides, two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are used to establish through-bond and through-space correlations between protons. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial as it identifies protons that are close in space (< 5 Å), providing distance restraints that are used to calculate the 3D structure.
-
Protocol:
-
Sample Preparation: A concentrated solution of highly purified this compound is prepared in a suitable solvent, typically a mixture of H₂O/D₂O or 100% D₂O.
-
NMR Data Acquisition: A series of 2D NMR experiments (COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The first step in analyzing the NMR data is to assign all the proton resonances to their specific amino acid residues in the peptide sequence. This is achieved by a combination of COSY and TOCSY spectra, which identify protons within the same amino acid spin system.
-
Distance Restraint Generation: The NOESY spectrum is analyzed to identify cross-peaks, which indicate close spatial proximity between protons. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the generation of a set of distance restraints.
-
Structure Calculation and Refinement: The distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for computational algorithms (e.g., simulated annealing, distance geometry) to calculate a family of 3D structures that are consistent with the experimental data. This family of structures is then refined to produce a final, high-resolution model of the peptide in solution. The disulfide bridge connectivity can often be confirmed through the proximity of the cysteine residues in the calculated structure.
-
Conclusion
This compound (ω-conotoxin CVID) represents a compelling example of a highly structured peptide with significant therapeutic potential. Its rigid conformation, dictated by its primary amino acid sequence and the precise architecture of its three disulfide bridges, is fundamental to its potent and selective inhibition of N-type voltage-gated calcium channels. The experimental methodologies of Edman degradation, mass spectrometry, and NMR spectroscopy provide a robust framework for the complete structural elucidation of such complex peptides. A thorough understanding of the structure-function relationships of this compound and other conotoxins is essential for the rational design of new and improved analgesics and other neuropharmacological agents.
References
-
Amino acid sequence alignment of the -conotoxins CVID (from C. catus), MVIIA (C. magus), and GVIA (C. geographus ) and the analogues [K10R]CVID, [R10K]MVIIA, and [O10K]GVIA. Shown are the positions of the four loops and the disulfide connectivity that characterize -conotoxins. Position 10 residues are boxed. (URL: [Link])
-
Omega-conotoxin CVID - Conus catus (Cat cone) | UniProtKB | UniProt. (URL: [Link])
-
Single letter amino acid sequences of ω-conotoxin MVIIA, MVIIC, CVID and GVIA; disulfide bridges are indicated by solid lines, O = hydroxyproline. (URL: [Link])
-
ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - MDPI. (URL: [Link])
-
ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC - PubMed Central. (URL: [Link])
-
(a) Diagram of the three-dimensional structure of ω-conotoxin CVID with... - ResearchGate. (URL: [Link])
-
Role of disulfide bridges in the folding, structure and biological activity of omega-conotoxin GVIA - PubMed. (URL: [Link])
-
Discovery, synthesis and development of structure-activity relationships of Conotoxins. (URL: [Link])
-
Genetic characteristics of common variable immunodeficiency patients with autoimmunity - PMC - PubMed Central. (URL: [Link])
-
Definition and Synthesis of the Essential Amino Acid Sequence for Experimental Allergic Encephalomyelitis in Lewis Rats - PubMed. (URL: [Link])
-
Common Variable Immunodeficiency - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
-
White blood cell - Wikipedia. (URL: [Link])
-
Structure Determination of the Three Disulfide Bond Isomers of Alpha-Conotoxin GI - PubMed. (URL: [Link])
-
4 Steps of Edman Degradation - Mtoz Biolabs. (URL: [Link])
-
NMR structure determination of a novel conotoxin, [Pro 7,13] alpha A-conotoxin PIVA - PubMed. (URL: [Link])
Sources
The Molecular & Cellular Mechanisms of ω-Conotoxin CVID: An In-depth Technical Guide
Introduction: Unraveling the Potency of a Marine Neurotoxin
From the venom of the piscivorous cone snail, Conus catus, emerges ω-conotoxin CVID, a potent and highly selective antagonist of N-type (CaV2.2) voltage-gated calcium channels.[1][2] This peptide neurotoxin has garnered significant interest within the scientific community, not only as a powerful tool for dissecting the intricacies of neuronal signaling but also as a potential therapeutic for chronic pain.[3][4] Unlike other ω-conotoxins such as MVIIA (Ziconotide), CVID exhibits a superior selectivity for N-type over P/Q-type calcium channels, a characteristic that suggests a potentially wider therapeutic window with fewer off-target effects.[3]
This in-depth technical guide provides a comprehensive exploration of the molecular and cellular mechanisms of ω-conotoxin CVID. We will delve into its molecular architecture, the precise nature of its interaction with the CaV2.2 channel, the downstream cellular consequences of this interaction, and the state-of-the-art methodologies employed to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this remarkable peptide and its scientific applications.
I. Molecular Architecture and Structural Determinants of CVID Activity
ω-Conotoxin CVID is a 27-amino acid peptide characterized by a rigid and compact structure, a hallmark of the inhibitor cystine knot (ICK) motif.[5] This motif, formed by three disulfide bridges, imparts significant stability to the peptide, a crucial feature for its high-affinity interaction with its target ion channel.[6] The primary sequence of CVID, with its conserved cysteine residues, dictates the formation of this intricate three-dimensional fold.
The remarkable selectivity of CVID for N-type calcium channels is attributed to specific amino acid residues, particularly within the loop regions of the peptide. Structure-activity relationship studies have identified key residues in loop 2, including Lysine at position 10 (Lys10), Leucine at position 11 (Leu11), and Tyrosine at position 13 (Tyr13), as being critical for high-affinity binding to the CaV2.2 channel.[5][7] The substitution of Arginine at position 10 in the related ω-conotoxin MVIIA with Lysine in CVID is thought to contribute to its enhanced selectivity.[7]
II. The Target: N-Type (CaV2.2) Voltage-Gated Calcium Channels
N-type voltage-gated calcium channels (CaV2.2) are key players in neuronal function, particularly in the presynaptic terminals of neurons.[2][8] These channels are responsible for the influx of calcium ions (Ca²⁺) that triggers the release of neurotransmitters, thereby mediating synaptic transmission.[2][8] The CaV2.2 channel is a heteromultimeric protein complex composed of a pore-forming α1B subunit and auxiliary α2δ, β, and γ subunits. The α1B subunit forms the ion conduction pore and contains the voltage sensor and the binding site for ω-conotoxins.
III. Mechanism of Action: Pore Occlusion and Inhibition of Neurotransmitter Release
The primary mechanism of action of ω-conotoxin CVID is the physical blockage of the CaV2.2 channel pore.[2] By binding to a specific site on the extracellular side of the α1B subunit, CVID effectively occludes the channel, preventing the influx of Ca²⁺ into the presynaptic terminal upon membrane depolarization.[1][9] This blockade of calcium entry directly inhibits the fusion of synaptic vesicles with the presynaptic membrane, thereby halting the release of neurotransmitters such as glutamate, norepinephrine, and substance P into the synaptic cleft.[2][10]
The binding of CVID to the CaV2.2 channel is a high-affinity interaction, leading to a potent and, in some experimental conditions, nearly irreversible inhibition of channel function.[11] This potent blockade of neurotransmitter release underlies both its physiological effects and its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.[12][13]
Caption: Signaling pathway of neurotransmitter release and its inhibition by ω-conotoxin CVID.
IV. Quantitative Analysis of CVID Activity
The potency of ω-conotoxin CVID is quantified through various experimental assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value represents the concentration of the toxin required to inhibit 50% of the CaV2.2 channel activity. These values can vary depending on the experimental system and conditions.
| Assay Type | Cell/Tissue Preparation | Reported pIC50/IC50 | Reference |
| Whole-Cell Patch Clamp | Rat Dorsal Root Ganglion (DRG) Neurons | pIC50: 8.12 ± 0.05 | [11] |
| Inhibition of EPSPs | Rat Submandibular Ganglion | IC50: 32 nM | [14] |
| Radioligand Displacement | Rat Brain Membranes | - | [15] |
| Fluorescence Imaging | SH-SY5Y cells | IC50: ~10 nM | [8] |
V. Experimental Methodologies for Studying ω-Conotoxin CVID
A suite of sophisticated experimental techniques is employed to characterize the molecular and cellular effects of ω-conotoxin CVID. The following protocols provide a detailed, step-by-step guide for three core methodologies.
A. Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel activity in single cells.
Objective: To measure the inhibitory effect of ω-conotoxin CVID on CaV2.2 channel currents.
Experimental Workflow:
Caption: Experimental workflow for whole-cell patch-clamp analysis of ω-conotoxin CVID.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human CaV2.2 channel complex (α1B, α2δ, and β subunits) under standard conditions. Plate cells onto glass coverslips 24-48 hours before recording.
-
Solutions:
-
External (Bath) Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the recording pipette and apply gentle suction to form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Ca²⁺ currents by applying depolarizing voltage steps to +10 mV for 200 ms.
-
Record stable baseline currents.
-
Perfuse the recording chamber with the external solution containing ω-conotoxin CVID at various concentrations.
-
Record currents at steady-state inhibition for each concentration.
-
Attempt to wash out the toxin by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each voltage step.
-
Calculate the percentage of inhibition for each CVID concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the CVID concentration and fit the data with a Hill equation to determine the IC50 value.
-
B. Fluorescence-Based Calcium Imaging
This high-throughput method allows for the measurement of changes in intracellular calcium concentration in a population of cells.[16][17]
Objective: To assess the inhibitory effect of ω-conotoxin CVID on depolarization-induced calcium influx.
Detailed Protocol:
-
Cell Preparation: Plate SH-SY5Y cells (which endogenously express N-type calcium channels) or HEK293 cells expressing CaV2.2 in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and Pluronic F-127 in a physiological salt solution.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
-
Compound Addition and Imaging:
-
Add various concentrations of ω-conotoxin CVID to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence microplate reader or a high-content imaging system.
-
Establish a baseline fluorescence reading.
-
Induce depolarization by adding a high concentration of KCl (e.g., 50 mM).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data to the response in the absence of the toxin.
-
Plot the normalized response against the CVID concentration to determine the IC50.
-
C. Radioligand Displacement Assay
This technique is used to determine the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.[18]
Objective: To determine the binding affinity (Ki) of ω-conotoxin CVID for the CaV2.2 channel.
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ω-conotoxin (e.g., ¹²⁵I-GVIA), and varying concentrations of unlabeled ω-conotoxin CVID (the competitor).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the percentage of specific binding against the logarithm of the CVID concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
VI. Cellular Consequences of CaV2.2 Blockade by ω-Conotoxin CVID
The inhibition of N-type calcium channels by ω-conotoxin CVID has profound effects on cellular function, primarily through the disruption of calcium-dependent signaling pathways.[8][10]
-
Inhibition of Neurotransmission: As previously detailed, the most immediate and significant consequence is the blockade of neurotransmitter release from presynaptic terminals. This has been observed in various neuronal populations, including those involved in pain signaling.[13]
-
Modulation of Gene Expression: Calcium is a ubiquitous second messenger that can influence gene expression through various transcription factors, such as CREB (cAMP response element-binding protein). By reducing calcium influx, CVID can indirectly modulate the expression of genes involved in neuronal plasticity and survival.
-
Neuroprotection: In pathological conditions such as ischemia, excessive calcium entry through N-type channels can contribute to neuronal cell death. By blocking these channels, ω-conotoxins have shown neuroprotective effects in preclinical models.[3]
VII. Conclusion and Future Directions
ω-Conotoxin CVID stands out as a highly selective and potent inhibitor of N-type voltage-gated calcium channels. Its unique molecular structure and precise mechanism of action make it an invaluable research tool for probing the roles of CaV2.2 channels in neuronal physiology and pathophysiology. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the intricate interactions of this toxin and its cellular consequences.
While the clinical development of CVID has faced challenges, its remarkable selectivity continues to inspire the design of novel analgesics with improved therapeutic profiles. Future research will likely focus on engineering smaller, more drug-like molecules that mimic the key binding determinants of CVID, with the goal of developing orally available and centrally-acting therapeutics for the management of chronic pain and other neurological disorders.
References
-
Schroeder, C. I., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine Drugs, 4(3), 193-214. [Link]
-
Schroeder, C. I., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine Drugs, 4(3), 193–214. [Link]
-
Adams, D. J., Smith, A. B., Schroeder, C. I., Yasuda, T., & Lewis, R. J. (2003). Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals. The Journal of biological chemistry, 278(6), 4057–4062. [Link]
-
Wyatt, R. M., et al. (2012). ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels. Marine Drugs, 10(10), 2351-2368. [Link]
-
Berecki, G., et al. (2007). Omega-conotoxin CVIB differentially inhibits native and recombinant N- and P/Q-type calcium channels. European Journal of Neuroscience, 25(2), 435-444. [Link]
-
Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological Reviews, 67(4), 821–870. [Link]
-
Gholami, S., & Gholami, S. (2020). Whole Cell Patch Clamp Protocol. Bio-protocol, 10(19), e3779. [Link]
-
Springer Nature Experiments. Radioligand Binding Studies. [Link]
-
Schroeder, C. I., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine Drugs, 4(3), 193-214. [Link]
-
Williams, J. A., Day, M., & Heavner, J. E. (2008). Ziconotide: an update on this novel, nonopioid intrathecal analgesic. Journal of pain and symptom management, 35(1), 86–100. [Link]
-
KEGG PATHWAY Database. Calcium signaling pathway. [Link]
-
Berecki, G., et al. (2014). Analgesic omega-Conotoxins CVIE and CVIF Selectively and Voltage-Dependently Block Recombinant and Native N-Type Calcium Channels. Molecular Pharmacology, 86(2), 163-176. [Link]
-
Allen, C. N., & Brown, D. A. (2020). Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model. STAR protocols, 1(2), 100085. [Link]
-
Kang, K., et al. (2021). A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity. Acta Pharmaceutica Sinica B, 11(3), 735-748. [Link]
-
Adams, D. J., Smith, A. B., Schroeder, C. I., Yasuda, T., & Lewis, R. J. (2003). Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals. The Journal of biological chemistry, 278(6), 4057–4062. [Link]
-
Wyatt, R. M., et al. (2012). ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels. Marine Drugs, 10(10), 2351-2368. [Link]
-
Higley, M. J. (2014). Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. Brain sciences, 4(2), 346–369. [Link]
-
Atlasi, M. A., et al. (2013). Simultaneous paired recordings and calcium imaging in ω-conotoxin GVIA-treated fish. eLife, 2, e01206. [Link]
-
Wappl, E., et al. (2002). omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels. The Journal of general physiology, 120(5), 627–640. [Link]
-
Acedo, J. Z. (2019). A simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures. [Link]
-
Hama, T., & Takahashi, M. (1995). Characteristics of specific 125I-omega-conotoxin GVIA binding and 125I-omega-conotoxin GVIA labeling using bifunctional crosslinkers in crude membranes from chick whole brain. The Journal of biological chemistry, 270(4), 1661–1667. [Link]
-
Khan, A. A. (2024, February 21). Calcium channel blockers. Mechanisms of action and therapeutic uses of calcium antagonists. YouTube. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Hama, T., & Takahashi, M. (1994). Characteristics of specific 125I-omega-conotoxin GVIA binding in rat whole brain. Neuroscience letters, 182(2), 271–274. [Link]
-
Nanclares, C., et al. (2023). CALCIUM IMAGING PROTOCOL. protocols.io. [Link]
-
Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]
-
Toussaint, A., & Richards, J. R. (2023). Biochemistry, Calcium Channels. In StatPearls. StatPearls Publishing. [Link]
-
Adams, D. J., Smith, A. B., Schroeder, C. I., Yasuda, T., & Lewis, R. J. (2003). Effect of -conotoxin CVID on nerve-evoked EPSPs and spontaneous EPSPs in the rat submandibular ganglion. The Journal of biological chemistry, 278(6), 4057–4062. [Link]
Sources
- 1. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Calcium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Omega-conotoxin CVIB differentially inhibits native and recombinant N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Venom Peptides as a Rich Source of Cav2.2 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characteristics of specific 125I-omega-conotoxin GVIA binding and 125I-omega-conotoxin GVIA labeling using bifunctional crosslinkers in crude membranes from chick whole brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Synthetic Leconotide: A Technical Guide for Researchers
Abstract
Leconotide, a synthetic peptide identical to ω-conotoxin CVID, represents a significant case study in the development of conotoxin-based therapeutics. As a highly selective and potent blocker of N-type voltage-gated calcium channels (CaV2.2), it held considerable promise as a novel analgesic. This technical guide provides an in-depth exploration of the pharmacological profile of synthetic this compound, from its molecular mechanism of action to its preclinical evaluation and eventual clinical outcome. By examining the causality behind experimental choices and presenting a comprehensive overview of its properties, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the fields of neuroscience and pain therapeutics.
Introduction: The Promise of a Marine-Derived Analgesic
This compound (also known by the development codes CNSB004 and AM336) is the synthetic equivalent of ω-conotoxin CVID, a 27-amino acid peptide originally isolated from the venom of the marine cone snail Conus catus.[1][2] Conotoxins have emerged as a rich source of neuropharmacological tools and potential therapeutics due to their remarkable potency and specificity for various ion channels. This compound, in particular, garnered significant interest for its potential to treat severe chronic pain, a condition with a pressing need for novel, non-opioid analgesics.[3]
This guide will dissect the pharmacological characteristics that positioned this compound as a promising drug candidate, offering a detailed examination of its mechanism of action, receptor binding and selectivity, in vitro and in vivo functional data, and a critical analysis of its clinical development.
Molecular Pharmacology: A Precise Targeting Mechanism
The therapeutic action of this compound is rooted in its highly specific interaction with N-type voltage-gated calcium channels (CaV2.2).[2] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the influx of calcium ions that triggers the release of neurotransmitters, including those involved in the transmission of pain signals such as glutamate, CGRP, and Substance P.[2] By physically occluding the channel pore, this compound effectively inhibits this calcium influx, thereby dampening the propagation of nociceptive signals.[2][4]
Binding Affinity and Kinetics
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. In studies using recombinant rat brain N-type calcium channels (peripheral splice variant α1B-b) expressed in Xenopus oocytes, synthetic this compound (ω-conotoxin CVID) demonstrated a high binding affinity with a dissociation constant (Kd) of 0.58 ± 0.11 nM .[1]
It is crucial to note that the affinity of this compound can be significantly influenced by the presence of auxiliary calcium channel subunits. The co-expression of the α2δ subunit, which is often upregulated in chronic pain states, has been shown to dramatically reduce the apparent affinity of ω-conotoxins for the N-type channel.[1] This highlights the importance of considering the specific molecular composition of the target channel in different physiological and pathophysiological contexts.
Selectivity Profile: A Key Advantage
A defining feature of this compound is its remarkable selectivity for N-type (CaV2.2) over other voltage-gated calcium channel subtypes, particularly the closely related P/Q-type (CaV2.1) channels.[2] This high degree of selectivity is a critical determinant of its pharmacological profile and was a key differentiator from other conotoxins. Inhibition of P/Q-type channels, which are prevalent at the neuromuscular junction, can lead to undesirable side effects.
Furthermore, preclinical evidence suggests that this compound exhibits greater selectivity for CaV2.2 channels on sensory neurons compared to those on sympathetic neurons. This is attributed to differences in the subunit composition of the channels in these respective neuronal populations and is thought to underlie this compound's more favorable side-effect profile compared to Ziconotide, particularly concerning autonomic dysfunction like orthostatic hypotension.
The following table summarizes the known selectivity profile of this compound:
| Channel Subtype | Interaction | Quantitative Data (if available) | Significance |
| N-type (CaV2.2) | Potent Blocker | Kd = 0.58 nM [1] | Primary therapeutic target for analgesia. |
| P/Q-type (CaV2.1) | Weak Blocker | Highly selective for N-type over P/Q-type.[2] | Reduced risk of neuromuscular side effects. |
| L-type (CaV1.x) | No significant interaction | No reported significant blockade. | Avoidance of cardiovascular side effects associated with L-type channel blockade. |
| T-type (CaV3.x) | No significant interaction | No reported significant blockade. | Specificity for high-voltage activated channels involved in neurotransmitter release. |
In Vitro and In Vivo Pharmacological Characterization
The functional consequences of this compound's interaction with N-type calcium channels have been extensively studied in both cellular and animal models. These studies provided the foundational evidence for its potential as an analgesic.
In Vitro Functional Assays: Demonstrating Channel Blockade
Electrophysiological techniques, such as whole-cell patch-clamp, are instrumental in characterizing the functional effects of ion channel modulators. In these experiments, this compound has been shown to potently inhibit the depolarization-activated barium currents (used as a surrogate for calcium) through recombinant N-type calcium channels expressed in heterologous systems like Xenopus oocytes.[5]
The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of this compound using whole-cell patch-clamp electrophysiology.
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotid… [ouci.dntb.gov.ua]
- 5. Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Leconotide: A Precision Tool for the Modulation of Neurotransmitter Release
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Leconotide, a synthetic peptide derived from the venom of the cone snail Conus catus, represents a significant advancement in the selective modulation of neurotransmitter release.[1] This technical guide provides a comprehensive overview of this compound's core mechanism of action, focusing on its role as a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2] We will explore the molecular interactions that govern its inhibitory effects, the downstream consequences for synaptic transmission, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential, particularly in the context of analgesia.
Introduction: The Rise of Conotoxins in Neuroscience
The venoms of marine cone snails are complex cocktails of neuroactive peptides, known as conotoxins, which have evolved to rapidly paralyze prey.[3][4] These peptides are remarkable for their high potency and specificity for various ion channels, receptors, and transporters in the nervous system.[5] This inherent selectivity makes them invaluable tools for dissecting the intricate processes of neural signaling and has spurred the development of novel therapeutics.[3][6]
This compound (also known as ω-conotoxin CVID) is a synthetic ω-conotoxin that has emerged as a promising analgesic agent.[2] Unlike its predecessor, Ziconotide (a synthetic version of ω-conotoxin MVIIA), this compound exhibits a more favorable safety profile, allowing for intravenous administration and potentially wider clinical applications.[2][7][8]
The Core Mechanism: Targeting the N-type Calcium Channel
The primary molecular target of this compound is the N-type (Cav2.2) voltage-gated calcium channel.[1][2] These channels are predominantly located on the presynaptic terminals of neurons and play a pivotal role in the initiation of neurotransmitter release.[1]
The Critical Role of Cav2.2 in Synaptic Transmission
Neurotransmitter release is a tightly regulated process initiated by the arrival of an action potential at the presynaptic terminal. This depolarization triggers the opening of voltage-gated calcium channels, leading to a rapid influx of calcium ions (Ca²⁺) into the cell.[9] The subsequent increase in intracellular Ca²⁺ concentration acts as a critical second messenger, activating a cascade of protein interactions that culminate in the fusion of synaptic vesicles with the presynaptic membrane and the release of their neurotransmitter contents into the synaptic cleft.[9][10]
This compound's High-Affinity Blockade of Cav2.2
This compound exerts its modulatory effect by binding with high affinity and selectivity to the α1B subunit of the N-type calcium channel.[1][2] This binding event physically occludes the channel pore, preventing the influx of Ca²⁺ in response to membrane depolarization. By effectively uncoupling neuronal excitation from neurotransmitter release, this compound potently inhibits synaptic transmission in neuronal pathways where N-type channels are the dominant source of calcium for vesicle fusion.
The following diagram illustrates the signaling pathway at the presynaptic terminal and the point of intervention by this compound.
Experimental Characterization of this compound's Activity
The precise mechanism and efficacy of this compound are elucidated through a combination of in vitro and in vivo experimental paradigms.
In Vitro Assays for Quantifying Neurotransmitter Release
A fundamental approach to characterizing this compound's function is to directly measure its effect on the release of specific neurotransmitters from isolated neuronal preparations.
Experimental Protocol: Potassium-Evoked Neurotransmitter Release Assay
-
Preparation of Synaptosomes:
-
Isolate brain tissue from a suitable animal model (e.g., rat cortex or hippocampus).
-
Homogenize the tissue in an ice-cold isotonic sucrose buffer.
-
Perform differential centrifugation to pellet and purify the synaptosome fraction, which contains resealed presynaptic nerve terminals.
-
-
Loading with Radiolabeled Neurotransmitter:
-
Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., ³H-norepinephrine or ³H-glutamate) to allow for uptake into synaptic vesicles.
-
-
Superfusion and Depolarization:
-
Transfer the loaded synaptosomes to a superfusion chamber.
-
Continuously perfuse with a physiological buffer.
-
Induce neurotransmitter release by switching to a high-potassium buffer, which causes membrane depolarization.
-
-
Application of this compound:
-
Introduce varying concentrations of this compound into the perfusion buffer prior to and during the high-potassium stimulation.
-
-
Quantification of Release:
-
Collect the superfusate in fractions.
-
Measure the radioactivity in each fraction using liquid scintillation counting to quantify the amount of released neurotransmitter.
-
Calculate the inhibitory concentration (IC₅₀) of this compound.
-
Causality Behind Experimental Choices:
-
Synaptosomes: This preparation provides a high concentration of functional presynaptic terminals, isolating the process of neurotransmitter release from other complex neural circuitry.
-
High-Potassium Stimulation: This method provides a reliable and reproducible way to depolarize the presynaptic membrane and open voltage-gated calcium channels, mimicking the effect of an action potential.
-
Radiolabeling: The use of radiolabeled neurotransmitters offers a highly sensitive and quantitative method for measuring their release.
Electrophysiological Recordings
Patch-clamp electrophysiology on cultured neurons allows for the direct measurement of calcium currents through N-type channels and the effect of this compound on these currents.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Culture:
-
Culture primary neurons (e.g., dorsal root ganglion neurons, which have a high density of N-type channels) on glass coverslips.
-
-
Recording Setup:
-
Mount the coverslip on the stage of an inverted microscope equipped with micromanipulators.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (a "gigaseal").
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.
-
-
Isolation of Calcium Currents:
-
Use a bath solution containing blockers of sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium) to isolate calcium currents.
-
-
Voltage Protocol and this compound Application:
-
Apply a series of depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.
-
Perfuse the bath with a solution containing this compound and repeat the voltage protocol to measure the extent of channel block.
-
Workflow Diagram:
Therapeutic Implications and Comparative Efficacy
The selective blockade of N-type calcium channels by this compound has significant therapeutic implications, particularly in the management of chronic pain. N-type channels are critical for the transmission of nociceptive signals in the spinal cord. By inhibiting the release of pro-nociceptive neurotransmitters such as glutamate and substance P, this compound can effectively dampen pain signaling.
Numerous preclinical studies have demonstrated the analgesic efficacy of this compound in models of neuropathic and cancer-related pain.[1][7][11] A key advantage of this compound over Ziconotide is its reduced toxicity, which permits intravenous administration.[2][7][12] This contrasts with Ziconotide, which requires intrathecal delivery due to its narrow therapeutic window and potential for serious side effects.[8][11]
Table 1: Comparative Profile of this compound and Ziconotide
| Feature | This compound (ω-conotoxin CVID) | Ziconotide (ω-conotoxin MVIIA) |
| Primary Target | N-type (Cav2.2) Calcium Channel | N-type (Cav2.2) Calcium Channel |
| Selectivity | High for Cav2.2 over Cav2.1 | High for Cav2.2 |
| Route of Administration | Intravenous[2][7] | Intrathecal[8][11] |
| Toxicity Profile | Significantly less toxic[2][12] | Higher toxicity, narrow therapeutic window[8] |
| Clinical Application | Investigational for chronic pain | Approved for severe chronic pain |
Studies in rat models have shown that this compound can produce significant antihyperalgesic effects without the side effects observed with Ziconotide at equieffective doses.[7] Furthermore, this compound exhibits synergistic analgesia when co-administered with opioids like morphine, potentially allowing for enhanced pain relief with reduced opioid dosage.[1][11][12]
Conclusion and Future Directions
This compound's precise targeting of N-type voltage-gated calcium channels makes it a powerful modulator of neurotransmitter release. Its ability to selectively inhibit nociceptive signaling, coupled with a favorable safety profile compared to earlier conotoxins, positions it as a promising candidate for the development of novel non-opioid analgesics. Future research will likely focus on further clinical trials to establish its efficacy and safety in human populations and to explore its potential in other neurological disorders characterized by aberrant neurotransmitter release.
References
-
This compound - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads. (2018). MDPI. Retrieved January 12, 2026, from [Link]
-
CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. (2010). PubMed. Retrieved January 12, 2026, from [Link]
-
N-type Calcium Channel Blocker for Pain Treatment. (2010). Pain Medicine, 11(2), 153. Retrieved January 12, 2026, from [Link]
-
Discovery, synthesis and development of structure-activity relationships of Conotoxins. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. (2011). Pain Medicine, 12(6), 923-41. Retrieved January 12, 2026, from [Link]
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
Conotoxin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. (2011). PubMed. Retrieved January 12, 2026, from [Link]
-
Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]
-
The Omega Conopeptide toxin, this compound, given intravenously increases morphine antinociception in rat prostate bone cancer pain. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Mechanisms of Neurotransmitter Release. (n.d.). Neuroscience Online. Retrieved January 12, 2026, from [Link]
-
Mechanism of neurotransmitter release. (2017). YouTube. Retrieved January 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels [mdpi.com]
- 7. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mechanisms of Neurotransmitter Release (Section 1, Chapter 5) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of Leconotide: A Technical Guide for Drug Development Professionals
Introduction: A New Wave in Analgesia
Leconotide (also known as ω-conotoxin CVID or AM336) is a synthetic peptide originally isolated from the venom of the marine cone snail, Conus catus. It has emerged as a significant subject of investigation for the treatment of chronic pain. As a member of the ω-conotoxin family, this compound is a highly selective blocker of N-type voltage-gated calcium channels (Cav2.2).[1][2] This mechanism of action places it at the forefront of non-opioid analgesic development, offering a targeted approach to pain management. Notably, this compound exhibits a more favorable toxicity profile compared to its predecessor, Ziconotide, allowing for intravenous administration and potentially broader clinical applications.[3][4] This guide provides an in-depth technical overview of this compound, from its molecular mechanism of action to preclinical evidence and key experimental protocols, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: Precision Targeting of Nociceptive Signaling
The primary therapeutic action of this compound stems from its potent and selective blockade of N-type (Cav2.2) voltage-gated calcium channels.[1][2] These channels are densely expressed on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[5] They play a pivotal role in the transmission of pain signals by regulating the influx of calcium ions, which is a critical step for the release of pronociceptive neurotransmitters such as glutamate and Substance P.[6][7][8]
By binding to and inhibiting Cav2.2 channels, this compound effectively reduces the release of these neurotransmitters, thereby dampening the propagation of pain signals to the central nervous system.[6][7][8] This targeted modulation of nociceptive signaling at the spinal level is a key advantage, as it avoids the widespread central nervous system effects associated with many traditional analgesics.
The activity of Cav2.2 channels is also intricately modulated by G-protein coupled receptors (GPCRs).[3][9][10][11] Activation of certain GPCRs, such as opioid receptors, can lead to the dissociation of Gβγ subunits, which then directly interact with the Cav2.2 channel to inhibit its function.[3][9][11] This convergence of signaling pathways highlights the complex regulation of nociception and presents opportunities for synergistic therapeutic strategies.
Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.
In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the inhibitory effects of compounds like this compound on Cav2.2 channels.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells expressing the target ion channel (e.g., HEK293 cells stably expressing human Cav2.2) on coverslips.
-
Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Cav2.2 currents. Record baseline currents and then apply this compound at various concentrations to determine its inhibitory effect and calculate the IC50 value.
In Vitro Assay: Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a compound for its target receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat brain tissue) in a cold buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to the target (e.g., [125I]ω-conotoxin GVIA for Cav2.2), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the data to generate a competition binding curve and calculate the IC50 of the test compound. The Kd and Bmax can be determined from saturation binding experiments using increasing concentrations of the radioligand.
Future Directions and Clinical Perspective
While preclinical studies have shown promising results for this compound, its clinical development has faced challenges. A Phase I clinical trial of AM336 was conducted, but further development appears to have been discontinued. [9]Despite this, the exploration of this compound and other ω-conotoxins continues to provide valuable insights into the role of N-type calcium channels in pain and informs the development of next-generation analgesics with improved therapeutic windows.
The high selectivity of this compound for Cav2.2 remains a key asset, and further research may focus on optimizing its pharmacokinetic properties and exploring alternative delivery methods to enhance its therapeutic potential. The synergistic effects observed with other analgesics also suggest that combination therapies could be a promising avenue for future clinical investigation.
References
- Dolphin, A. C. (2012). Regulation of Cav2 calcium channels by G protein coupled receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1541–1549.
- Kolosov, A., Goodchild, C. S., & Cooke, I. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262–273.
- Kolosov, A., Aurini, L., Williams, E. D., Cooke, I., & Goodchild, C. S. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923–941.
- Wikipedia. (2023). This compound.
- Zamponi, G. W., & Currie, K. P. M. (2013). G protein modulation of CaV2 voltage-gated calcium channels. Channels, 7(6), 469–476.
- Currie, K. P. (2010). G protein modulation of CaV2 voltage-gated calcium channels. Channels, 4(6), 497–509.
- Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model.
- Vos, B. P., MacIver, M. B., & Yaksh, T. L. (2015). Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain. Journal of Visualized Experiments, (103).
- Koplovitch, M., Minert, A., & Devor, M. (2012). Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats. Journal of Visualized Experiments, (61).
- Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI)
- Kolosov, A., Goodchild, C. S., & Cooke, I. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262–273.
- Kolosov, A., Aurini, L., Williams, E. D., Cooke, I., & Goodchild, C. S. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923–941.
- OUCI. (n.d.). CNSB004 (this compound)
- Axol Bioscience. (n.d.).
- Smith, M. T., Cabot, P. J., Ross, F. B., Robertson, A. D., & Lewis, R. J. (2002). The novel N-type calcium channel blocker, AM336, produces potent dose-dependent antinociception after intrathecal dosing in rats and inhibits substance P release in rat spinal cord slices. Pain, 96(1-2), 119–127.
- ResearchGate. (n.d.).
- de Souza, A. H., & Lewis, R. J. (2017). Venom Peptides as a Rich Source of Cav2.2 Channel Blockers. Toxins, 9(10), 322.
- Wikipedia. (2023). This compound.
- Axol Bioscience. (n.d.).
- Creative Bioarray. (n.d.).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Schroeder, C. I., Do, H. X., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine drugs, 4(3), 135–145.
- Schroeder, C. I., Nielsen, K. J., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine drugs, 4(3), 135–145.
- ResearchGate. (n.d.). 125I-GVIA Radioligand Binding and Functional calcium imaging assays....
- McGivern, J. G. (2007). Ziconotide: a review of its pharmacology and use in the treatment of pain.
- Wermeling, D., Drass, M., & Ellis, D. (2003). Pharmacokinetics and pharmacodynamics of intrathecal ziconotide in chronic pain patients. Journal of clinical pharmacology, 43(6), 624–636.
- Semantic Scholar. (n.d.). Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons..
- Wikipedia. (2023). Substance P.
- van den Pol, A. N. (2012).
- Reynolds, I. J., Wagner, J. A., Snyder, S. H., Thayer, S. A., Olivera, B. M., & Miller, R. J. (1986). Brain voltage-sensitive calcium channel subtypes differentiated by omega-conotoxin fraction GVIA.
- Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.
- Smith, M. T., Cabot, P. J., Ross, F. B., Robertson, A. D., & Lewis, R. J. (2002). The novel N-type calcium channel blocker, AM336, produces potent dose-dependent antinociception after intrathecal dosing in rats and inhibits substance P release in rat spinal cord slices. Pain, 96(1-2), 119–127.
- Gao, L., & Smith, M. T. (2021). Structure of human Cav2.2 channel blocked by the pain killer ziconotide.
- Khanna, R., Li, Q., & Moutal, A. (2023). A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain. Proceedings of the National Academy of Sciences, 120(47), e2309531120.
- Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122.
- researchmap. (n.d.). Proportions of Ca2+ Channel Subtypes in Chick or Rat P2 Fraction and NG108-15 Cells Using Various Ca2+ Blockers.
- Wisedchaisri, G., & Gamal El-Din, T. M. (2007). omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels. The Journal of general physiology, 130(5), 455–468.
- Patel, J. H., & Dickenson, A. H. (2023). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. International Journal of Molecular Sciences, 24(13), 10839.
- Adams, D. J., & Berecki, G. (2013). Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels. Biochimica et biophysica acta, 1828(7), 1619–1628.
- Quartaroli, M., & Reggiani, A. (2002). Gabapentin inhibits the substance P-facilitated K(+)-evoked release of [(3)H]glutamate from rat caudial trigeminal nucleus slices. Neuroscience letters, 332(2), 103–106.
- Chen, Y. C., & Chen, Y. H. (2019). Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. International journal of molecular sciences, 20(7), 1599.
- Callaghan, B., & Adams, D. J. (2015). Novel mechanism of voltage-gated N-type (Cav2.2) calcium channel inhibition revealed through α-conotoxin Vc1.1 activation of the GABA(B) receptor. The Journal of pharmacology and experimental therapeutics, 353(2), 347–356.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Separate binding and functional sites for omega-conotoxin and nitrendipine suggest two types of calcium channels in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrathecal ziconotide for neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel N-type calcium channel blocker, AM336, produces potent dose-dependent antinociception after intrathecal dosing in rats and inhibits substance P release in rat spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Leconotide's structure-activity relationship in CaV2.2 inhibition
An In-depth Technical Guide to the Structure-Activity Relationship of Leconotide in CaV2.2 Inhibition
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, a potent and selective N-type (CaV2.2) voltage-gated calcium channel blocker. We will delve into the molecular intricacies that govern its inhibitory activity, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of CaV2.2 in Nociception and the Therapeutic Potential of this compound
Voltage-gated calcium channels (VGCCs) are fundamental to neuronal communication, and among them, the CaV2.2 isoform, or N-type channel, plays a pivotal role in the transmission of pain signals. Located at presynaptic terminals in the dorsal horn of the spinal cord, CaV2.2 channels mediate the influx of calcium ions that triggers the release of neurotransmitters, such as glutamate and substance P, which are crucial for propagating nociceptive signals to the brain. The selective inhibition of these channels, therefore, presents a compelling therapeutic strategy for the management of chronic pain.
This compound, a synthetic peptide, is a highly selective antagonist of CaV2.2 channels. Its development was inspired by the natural ω-conotoxin MVIIA, a component of the venom of the marine cone snail Conus magus. The therapeutic potential of this compound lies in its ability to interrupt the pain signaling cascade at a key nodal point, offering a non-opioid mechanism for pain relief. Understanding the precise relationship between its structure and its inhibitory function is paramount for the design of next-generation analgesics with improved efficacy and fewer side effects.
The Molecular Architecture of this compound: A Foundation for Potent Inhibition
This compound is a 25-amino acid peptide characterized by a compact, highly constrained structure stabilized by three disulfide bonds. This rigid scaffold is not merely a structural feature but a functional necessity, as it pre-organizes the key pharmacophoric residues into an optimal conformation for binding to the CaV2.2 channel.
The primary sequence of this compound is: Cys-Lys-Gly-Lys-Gly-Ala-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Asn-Arg-Gly-Lys-Cys. The disulfide bridging pattern (Cys1-Cys16, Cys8-Cys20, and Cys15-Cys25) creates a cysteine knot motif, which imparts significant resistance to proteolysis, a desirable property for a therapeutic peptide.
Deconstructing the Structure-Activity Relationship: Key Determinants of CaV2.2 Inhibition
The inhibitory potency of this compound is not uniformly distributed across its sequence. Instead, specific residues and structural motifs have been identified as critical for its interaction with the CaV2.2 channel.
The Role of Key Amino Acid Residues
Alanine scanning mutagenesis has been a cornerstone in elucidating the contribution of individual amino acids to this compound's activity. In this technique, each amino acid is systematically replaced with alanine, and the resulting change in inhibitory potency is measured.
| Residue | Position | Contribution to Activity | Putative Interaction |
| Tyr13 | Loop 2 | Critical | Forms a key hydrogen bond with the channel pore. |
| Lys2 | Loop 1 | Important | Contributes to the electrostatic interaction with negatively charged residues on the channel. |
| Arg10 | Loop 2 | Important | Involved in electrostatic interactions. |
| Asn20 | Loop 4 | Important | Contributes to the proper folding and stability of the peptide. |
This table summarizes the findings from multiple alanine scanning studies and represents a consensus in the field.
The Significance of the Disulfide Bridge Framework
The three disulfide bonds are the bedrock of this compound's structure and function. Disruption of any of these bonds leads to a dramatic loss of activity, underscoring the importance of the rigid, folded conformation for high-affinity binding. This structural rigidity minimizes the entropic penalty upon binding to the channel, a key principle in rational drug design.
The Electrostatic Landscape: Guiding this compound to its Target
This compound possesses a net positive charge, which is a crucial feature for its initial, long-range electrostatic attraction to the negatively charged vestibule of the CaV2.2 channel. This "steering" mechanism enhances the probability of a successful binding event.
Experimental Workflows for Elucidating SAR
The determination of this compound's SAR relies on a combination of synthetic chemistry, site-directed mutagenesis, and functional assays.
Solid-Phase Peptide Synthesis and Directed Mutagenesis
The ability to chemically synthesize this compound and its analogs is fundamental to SAR studies. Solid-phase peptide synthesis (SPPS) allows for the precise incorporation of modified or unnatural amino acids at specific positions.
Electrophysiological Characterization of CaV2.2 Inhibition
Patch-clamp electrophysiology is the gold standard for quantifying the inhibitory activity of this compound and its analogs on CaV2.2 channels.
Step-by-Step Protocol for Whole-Cell Patch-Clamp Recording:
-
Cell Culture: Culture a cell line stably expressing human CaV2.2 channels (e.g., HEK293 cells).
-
Cell Plating: Plate the cells onto glass coverslips 24-48 hours prior to recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution: The internal solution should contain (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
External Solution: The external solution should contain (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with TEA-OH. Barium is used as the charge carrier to enhance the signal and block potassium channels.
-
Recording:
-
Obtain a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit CaV2.2 currents by depolarizing voltage steps (e.g., to +10 mV for 50 ms).
-
-
Drug Application: Apply this compound or its analogs at varying concentrations to the external solution and measure the resulting inhibition of the CaV2.2 current.
-
Data Analysis: Construct concentration-response curves and calculate the IC50 value (the concentration at which 50% of the channel activity is inhibited).
Caption: Conceptual model of this compound action.
Future Perspectives and Drug Development Implications
The detailed understanding of this compound's SAR provides a roadmap for the rational design of novel CaV2.2 inhibitors with enhanced therapeutic profiles. Future efforts will likely focus on:
-
Improving Metabolic Stability: While the cysteine knot provides significant stability, further modifications could enhance the peptide's half-life in vivo.
-
Enhancing Selectivity: Fine-tuning the structure could further improve selectivity for CaV2.2 over other CaV isoforms, potentially reducing off-target effects.
-
Developing Smaller Mimetics: The principles learned from this compound's SAR could guide the design of smaller, non-peptidic molecules that mimic its key pharmacophoric features, potentially leading to orally bioavailable drugs.
Conclusion
The structure-activity relationship of this compound is a testament to the intricate interplay between molecular architecture and biological function. Its rigid, disulfide-rich framework, punctuated by key functional residues, provides a potent and selective inhibitor of CaV2.2 channels. The continued exploration of this relationship will undoubtedly fuel the development of innovative and effective treatments for chronic pain.
References
-
Bourinet, E., & Zamponi, G. W. (2017). Axonal CaV2.2 channels: A new target for pain treatment. The Journal of Physiology, 595(5), 1445-1451. [Link]
-
Miljanich, G. P. (2004). Ziconotide: neuronal Ca2+ channel blocker for treating severe chronic pain. Current medicinal chemistry, 11(23), 3029-3040. [Link]
Introduction: A New Frontier in Non-Opioid Pain Management
An In-Depth Technical Guide to Early-Stage In Vivo Studies of Leconotide Analgesia
The landscape of pain management is in urgent need of innovation. For decades, the reliance on opioids for severe and chronic pain has created a public health crisis, driving researchers to explore alternative therapeutic avenues with improved safety and efficacy profiles. Among the most promising candidates are conotoxins, peptides derived from the venom of marine cone snails. This compound (also known as ω-conotoxin CVID), a synthetic peptide originally isolated from Conus catus, represents a significant advancement in this class of molecules.[1][2]
This compound selectively targets the N-type voltage-gated calcium channel (CaV2.2), a critical node in the transmission of pain signals within the nervous system.[2][3] This mechanism offers a distinct advantage over traditional analgesics and even its predecessor, ziconotide, by promising potent pain relief with a potentially wider therapeutic window and a more favorable route of administration.[4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the early-stage in vivo evaluation of this compound. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental design, offering field-proven insights to ensure the generation of robust, reproducible, and translatable preclinical data. The core objective is to equip research teams with the scientific rationale and detailed methodologies required to rigorously assess this compound's analgesic potential.
Part 1: The Molecular Basis of this compound Analgesia
Mechanism of Action: Precision Targeting of Nociceptive Pathways
Understanding the molecular underpinnings of this compound is fundamental to designing meaningful in vivo studies. The analgesic effect of this compound is derived from its potent and selective blockade of N-type voltage-gated calcium channels (CaV2.2).[1] These channels are densely expressed on the presynaptic terminals of primary sensory neurons in the dorsal horn of the spinal cord.[6]
Under normal physiological conditions, the arrival of a pain signal (an action potential) at these terminals causes the CaV2.2 channels to open, allowing an influx of calcium ions. This calcium surge is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of excitatory neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P into the synapse.[7] These neurotransmitters then activate second-order neurons, propagating the pain signal up to the brain.
This compound exerts its analgesic effect by physically binding to the CaV2.2 channel, effectively blocking the pore and preventing this critical calcium influx.[1] This action directly inhibits the release of pro-nociceptive neurotransmitters, dampening the transmission of pain signals at one of the earliest relays in the central nervous system.[1][7]
Pharmacological Profile & Rationale for In Vivo Testing
This compound's unique structure, characterized by a rigid cysteine knot motif, confers high stability and affinity for its target.[1] A key distinction from the first-generation conotoxin analgesic, ziconotide, is this compound's greater selectivity for CaV2.2 channels on sensory neurons versus those on sympathetic neurons.[1][4] This enhanced selectivity is hypothesized to reduce the incidence of severe autonomic side effects that have limited the clinical utility of ziconotide.
Crucially, preclinical studies have demonstrated that this compound is effective when administered intravenously (IV), a significant advantage over the intrathecal (spinal) injection required for ziconotide.[2][5][8] This opens the possibility of broader clinical application.
The primary objectives for early-stage in vivo studies are therefore:
-
Establish Proof-of-Concept: Demonstrate a statistically significant analgesic effect in validated animal models of pain.
-
Define the Therapeutic Window: Determine the dose range that produces analgesia without causing significant motor or cardiovascular side effects.
-
Characterize Efficacy Across Pain States: Evaluate its effectiveness in models of neuropathic, inflammatory, and acute pain.
Part 2: Designing a Robust In Vivo Study Framework
The Three Pillars of Preclinical Pain Research
-
Validated Model Selection: The choice of an animal model is the most critical decision. The model must recapitulate key aspects of the human pain condition being targeted. For a broad-spectrum analgesic like this compound, a multi-model approach is essential.
-
Objective Behavioral Assessment: Pain is a subjective experience. In animals, it must be inferred from quantifiable behaviors. The chosen assays must be sensitive, reproducible, and relevant to the pain state being modeled.
-
Integrated Pharmacokinetics/Pharmacodynamics (PK/PD): It is not enough to know if the drug works; one must understand the relationship between its concentration in the body (PK) and the magnitude of the analgesic effect (PD). This relationship informs dosing regimens for future studies.
All animal experiments must be conducted in accordance with guidelines from the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment and minimize suffering.[9]
Part 3: Core Methodologies and Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments. The causality behind each step is explained to ensure trustworthiness and reproducibility.
A. Modeling Neuropathic Pain: The Chronic Constriction Injury (CCI) Model
Rationale: Neuropathic pain, caused by a lesion or disease of the somatosensory system, is a primary target for N-type calcium channel blockers. The CCI model in rats is a widely accepted gold standard that mimics traumatic nerve injury, leading to robust and persistent pain hypersensitivity, including mechanical allodynia.[9][10][11]
Detailed Protocol:
-
Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (200-250g) with isoflurane (5% for induction, 2% for maintenance).[10] Confirm proper anesthetic depth by lack of pedal withdrawal reflex. Apply veterinary ophthalmic ointment to the eyes to prevent drying.
-
Surgical Site Preparation: Shave the lateral surface of the left thigh. Sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.[12]
-
Sciatic Nerve Exposure: Make a small skin incision parallel to the femur. Using blunt dissection, carefully separate the biceps femoris and gluteus superficialis muscles to expose the common sciatic nerve.[12][13]
-
Ligation: Proximal to the nerve's trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each.[11][12] The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow.
-
Closure: Suture the muscle layer with absorbable sutures (e.g., 5-0 vicryl) and close the skin incision with wound clips or non-absorbable sutures.[13]
-
Post-Operative Care: Administer a post-operative analgesic that will not interfere with the study endpoints (consult with the institutional veterinarian). House animals individually or in small groups with easily accessible food and water.[9] Allow a recovery and pain development period of 7-14 days before behavioral testing.[10][14]
-
Sham Control: A separate group of animals should undergo the identical surgical procedure, including nerve exposure, but without the placement of ligatures. This group controls for any effects of the surgery itself.
B. Modeling Inflammatory and Persistent Pain: The Formalin Test
Rationale: The formalin test is uniquely valuable because it produces a biphasic pain response. Phase I (0-10 min) is an acute, nociceptive phase resulting from direct chemical stimulation of C-fibers. Phase II (20-60 min) is a tonic, inflammatory phase driven by central sensitization in the spinal cord.[15][16] An effective analgesic for persistent pain states, like this compound, is expected to show strong efficacy in Phase II.
Detailed Protocol:
-
Acclimation: Place rats in individual transparent observation chambers for at least 30 minutes to allow them to acclimate to the testing environment.
-
Formalin Injection: Gently restrain the rat and inject 50 µL of a 5% formalin solution subcutaneously into the dorsal surface of one hind paw using a 30-gauge needle.[17][18]
-
Observation: Immediately return the animal to its chamber and begin recording its behavior for 60-90 minutes. A video recording system is highly recommended to reduce observer bias.[16]
-
Behavioral Scoring: The primary behavior to quantify is the total time spent licking, biting, or flinching the injected paw. This is typically done in 5-minute bins.
-
Drug Administration: this compound or vehicle should be administered (e.g., intravenously) at a predetermined time before the formalin injection to allow for optimal drug exposure during the test.
C. Behavioral Endpoints: Quantifying Analgesia
Protocol 1: Assessing Mechanical Allodynia with Von Frey Filaments
Rationale: Mechanical allodynia, the perception of pain from a non-painful stimulus, is a key symptom of neuropathic pain.[19] The Von Frey test quantifies the mechanical withdrawal threshold of the paw and is the gold standard for this measurement in CCI and other nerve injury models.[19][20]
Detailed Protocol:
-
Acclimation: Place the animal in an elevated testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes until exploratory behavior ceases.[10]
-
Filament Application: Apply a series of calibrated Von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the hind paw, perpendicular to the skin.[19]
-
Up-Down Method (Dixon's method):
-
Begin with a mid-range filament (e.g., 2.0 g force). Apply the filament until it just begins to buckle, holding for 2-3 seconds.
-
A positive response is a sharp withdrawal, licking, or flinching of the paw.
-
If there is a positive response, the next filament applied is one step weaker.
-
If there is no response, the next filament applied is one step stronger.[21]
-
-
Threshold Determination: The testing pattern continues until six responses around the 50% withdrawal threshold have been recorded. The pattern of positive and negative responses is then used to calculate the 50% paw withdrawal threshold (PWT) using a validated formula.[10]
-
Testing Schedule: Establish a baseline PWT before CCI surgery and/or before drug administration. Post-drug testing should be performed at time points consistent with the expected pharmacokinetics of this compound.
Protocol 2: Assessing Thermal Hyperalgesia with the Hot Plate Test
Rationale: The hot plate test assesses the response to a constant, noxious thermal stimulus. It is a supraspinally integrated response, making it particularly useful for evaluating centrally acting analgesics.[22][23][24] It is a valuable tool for measuring thermal hyperalgesia (an increased response to a painful heat stimulus), which can be present in both neuropathic and inflammatory pain models.
Detailed Protocol:
-
Apparatus Setup: Set the surface temperature of the hot plate to a constant, non-tissue-damaging temperature (typically 52-55°C).[25]
-
Acclimation: Familiarize the animal with the testing room. For the test itself, the animal is placed directly onto the heated surface.
-
Measurement: Place the animal on the hot plate within a transparent glass cylinder to keep it on the heated surface. Immediately start a timer.[22]
-
Endpoint: Observe the animal for nocifensive behaviors, typically paw licking, shaking, or jumping. The time from placement on the plate to the first definitive response is the Paw Withdrawal Latency (PWL).[22][25]
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30-45 seconds) must be established. If the animal does not respond by this time, it is immediately removed, and the latency is recorded as the cut-off time.[25]
-
Testing Schedule: As with the Von Frey test, establish a baseline PWL before drug administration and test at relevant time points post-dose.
Part 4: Data Analysis, Interpretation, and Presentation
Quantitative Analysis & Data Presentation
Raw data from behavioral tests must be processed into meaningful metrics. For dose-response studies, data is often normalized and presented as the Percent Maximum Possible Effect (%MPE) , which provides a standardized way to compare efficacy.
%MPE Calculation: %MPE = [ (Post-drug Latency/Threshold – Baseline Latency/Threshold) / (Cut-off – Baseline Latency/Threshold) ] x 100
Below are example data tables summarizing the expected outcomes of this compound in the described models.
Table 1: Effect of Intravenous this compound on Mechanical Allodynia in the Rat CCI Model
| Treatment Group | Dose (mg/kg, IV) | Baseline PWT (g) | Post-Dose PWT (g) | % Reversal of Allodynia |
| Vehicle | - | 2.1 ± 0.3 | 2.5 ± 0.4 | 3.1% |
| This compound | 0.5 | 2.3 ± 0.2 | 5.8 ± 0.7 | 27.3% |
| This compound | 1.0 | 2.2 ± 0.4 | 9.7 ± 1.1 | 58.9% |
| This compound | 2.0 | 2.4 ± 0.3 | 13.5 ± 0.9*** | 86.7% |
| Gabapentin (Control) | 30 (IP) | 2.2 ± 0.2 | 11.2 ± 1.0 | 69.8% |
| Data are presented as Mean ± SEM. PWT = Paw Withdrawal Threshold. % Reversal is calculated relative to pre-injury thresholds (~15g). *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. |
Table 2: Effect of Intravenous this compound in the Rat Formalin Test
| Treatment Group | Dose (mg/kg, IV) | Phase I Licking Time (s) | Phase II Licking Time (s) | % Inhibition (Phase II) |
| Vehicle | - | 65.2 ± 8.1 | 155.4 ± 12.3 | - |
| This compound | 0.5 | 58.9 ± 7.5 | 110.1 ± 10.5 | 29.1% |
| This compound | 1.0 | 55.1 ± 6.9 | 62.7 ± 9.8** | 59.7% |
| This compound | 2.0 | 51.6 ± 8.3 | 28.3 ± 7.1 | 81.8% |
| Morphine (Control) | 5 (IP) | 25.3 ± 5.4 | 15.8 ± 4.9*** | 89.8% |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle. |
Interpretation: Weaving a Scientific Narrative
The data from these models, when integrated, tell a compelling story about this compound's analgesic profile.
-
Efficacy in the CCI Model: A dose-dependent increase in PWT demonstrates that this compound effectively reverses mechanical allodynia, a hallmark of neuropathic pain.[4][5] This directly supports its mechanism of action in pathological nerve states.
-
Efficacy in the Formalin Test: Minimal effect in Phase I but strong, dose-dependent inhibition in Phase II would be a critical finding.[26] It would suggest that this compound is most effective not against acute nociception, but against the mechanisms of central sensitization that underlie persistent and chronic inflammatory pain. This aligns perfectly with its role in modulating synaptic transmission in the dorsal horn.
Part 5: Advancing this compound Development: Next Steps
Positive results from these core studies provide the foundation for the next phase of preclinical development.
-
Comprehensive Side-Effect Profile: The therapeutic window must be rigorously defined. This involves conducting parallel studies to assess motor coordination (e.g., rotarod test), cardiovascular parameters (blood pressure and heart rate), and general behavior to identify the maximum tolerated dose.[27] The goal is to demonstrate a clear separation between the effective analgesic dose and any dose that causes side effects.
-
Exploring Combination Therapy: Chronic pain is often multifactorial. Studies have already suggested that this compound can act synergistically with other classes of analgesics, such as opioids (morphine) or potassium channel modulators (flupirtine).[5][27] Investigating these combinations in vivo can reveal pathways to enhanced efficacy with potentially lower doses of each compound, further improving the safety profile.
-
Translational Considerations: The ultimate goal is clinical success. The robust preclinical data package generated through these studies—demonstrating efficacy in multiple relevant pain models, a favorable route of administration, and a clear therapeutic window—is essential for justifying the transition to human clinical trials.[8]
References
-
Wang, F., et al. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. Retrieved from [Link]
-
Gong, K., et al. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol. Retrieved from [Link]
-
Kumar, P., & Sharma, D. K. (2021). N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain. Open Exploration Publishing. Retrieved from [Link]
-
(2010). N-type Calcium Channel Blocker for Pain Treatment. Pain Medicine, 11(2), 179-180. Oxford Academic. Retrieved from [Link]
-
Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10. PMC. Retrieved from [Link]
-
Snutch, T. P. (2005). Targeting chronic and neuropathic pain: the N-type calcium channel comes of age. Neurotherapeutics, 2(4), 662-670. PubMed. Retrieved from [Link]
-
Vidal-Torres, A., et al. (2013). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 215(2), 209-216. PubMed. Retrieved from [Link]
-
Ronzoni, R., et al. (2012). Evolving Therapeutic Indications for N-Type Calcium Channel Blockers: From Chronic Pain to Alcohol Abuse. Future Medicinal Chemistry, 4(13), 1691-1704. Taylor & Francis Online. Retrieved from [Link]
-
Tang, Y., et al. (2023). A state-dependent N-type calcium channel blocker demonstrates robust preclinical pain relief. Journal of Clinical Investigation. Retrieved from [Link]
-
(n.d.). Hot plate test. Wikipedia. Retrieved from [Link]
-
(n.d.). Chronic Constriction Injury (CCI) Model. Charles River Laboratories. Retrieved from [Link]
-
Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol. Retrieved from [Link]
-
(n.d.). This compound. Wikipedia. Retrieved from [Link]
-
(n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. Retrieved from [Link]
-
(n.d.). Melior Discovery in vivo models of Pain, Anesthesia and Algesia. Melior Discovery. Retrieved from [Link]
-
Brunelle, G., & Verbeeck, R. K. (1998). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 739-746. PubMed. Retrieved from [Link]
-
Singh, A. (2017). Hot plate analgesiometer. Slideshare. Retrieved from [Link]
-
(n.d.). In vivo analgesic activity: Significance and symbolism. Number Analytics. Retrieved from [Link]
-
Brunelle, G., & Verbeeck, R. K. (1998). Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat. ScienceDirect. Retrieved from [Link]
-
Di Cesare Mannelli, L., et al. (2014). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol. Retrieved from [Link]
-
(n.d.). Rodent Hot Plate Pain Assay. ConductScience. Retrieved from [Link]
-
(n.d.). Formalin-Induced Nociceptive Pain Model. Charles River Laboratories. Retrieved from [Link]
-
(n.d.). Analgesia Hot Plat Test. SlidePlayer. Retrieved from [Link]
-
(n.d.). Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences. Retrieved from [Link]
-
(n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences. Retrieved from [Link]
-
(n.d.). Formalin-Induced Pain Model. Melior Discovery. Retrieved from [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262-273. PubMed. Retrieved from [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-941. PubMed. Retrieved from [Link]
-
G. J. Bennett. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. JoVE. Retrieved from [Link]
-
(n.d.). Does anybody now what is the best method to measure mechanic allodynia with von Frey filaments?. ResearchGate. Retrieved from [Link]
-
(n.d.). Ziconotide. Wikipedia. Retrieved from [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. ResearchGate. Retrieved from [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. ResearchGate. Retrieved from [Link]
-
Kim, Y., et al. (2023). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. Retrieved from [Link]
-
Muhammad, N. (2014). In-Vivo Models for Management of Pain. Scirp.org. Retrieved from [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Oxford Academic. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting chronic and neuropathic pain: the N-type calcium channel comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ziconotide - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 13. criver.com [criver.com]
- 14. mdbneuro.com [mdbneuro.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. criver.com [criver.com]
- 17. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. farm.ucl.ac.be [farm.ucl.ac.be]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Hot plate test - Wikipedia [en.wikipedia.org]
- 23. Hot plate analgesiometer | PPTX [slideshare.net]
- 24. In-Vivo Models for Management of Pain [scirp.org]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. mdpi.com [mdpi.com]
- 27. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Leconotide (ω-Conotoxin CVID)
A Guide to Solid-Phase Peptide Synthesis and Oxidative Folding
For: Researchers, scientists, and drug development professionals in neuroscience and peptide chemistry.
Introduction: The Therapeutic Potential and Synthetic Challenge of Leconotide
This compound, also known as ω-conotoxin CVID, is a potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][2] Originally isolated from the venom of the marine cone snail Conus catus, this 25-amino acid peptide holds significant promise as an analgesic for chronic pain.[2] Its therapeutic potential is intrinsically linked to its complex three-dimensional structure, which is defined by a rigid "cysteine knot" motif. This knot consists of three intramolecular disulfide bridges that stabilize the peptide's four-loop framework, presenting the key amino acid residues in the precise orientation required for high-affinity channel binding.[1]
The synthesis of conotoxins like this compound is a significant challenge in peptide chemistry.[3] While recombinant methods exist, chemical synthesis via Solid-Phase Peptide Synthesis (SPPS) offers greater control over the incorporation of non-natural amino acids and modifications.[4][5] The primary hurdles in SPPS of this compound are the efficient assembly of the 25-residue linear precursor and, crucially, the correct formation of the three specific disulfide bonds from six cysteine residues during oxidative folding. This guide provides a comprehensive protocol based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) SPPS strategy, followed by a detailed procedure for oxidative folding and purification.
This compound: Structure and Properties
A thorough understanding of the target peptide is critical for designing a successful synthesis strategy.
| Property | Description |
| Primary Sequence | Cys-Lys-Gly-Lys-Gly-Ala-Lys-Cys-Ser-Arg-Leu-Met-Tyr-Asp-Cys-Cys-Thr-Gly-Ser-Cys-Arg-Ser-Gly-Lys-Cys-NH2 |
| Molecular Formula | C102H172N36O32S7 |
| Molecular Weight | 2639.2 g/mol [6] |
| Disulfide Connectivity | Cys¹-Cys¹⁶, Cys⁸-Cys¹⁹, Cys¹⁵-Cys²⁵ |
| Key Structural Feature | Rigid cysteine knot motif with a four-loop framework.[1] |
| C-Terminus | Amidated |
Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the method of choice for synthesizing complex peptides like this compound due to its milder deprotection conditions compared to the alternative Boc-based strategy.[4] The synthesis is built upon a repeating cycle of two fundamental steps performed on an insoluble resin support:
-
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed using a basic solution, typically piperidine in DMF, to expose a free amine.[7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine, extending the peptide chain.
This cycle is repeated until the full-length peptide is assembled. Side-chain protecting groups on reactive amino acids prevent unwanted side reactions and are removed at the final cleavage step.
Strategic Considerations for this compound Synthesis
Synthesizing a cysteine-rich peptide like this compound requires careful planning.
-
Resin Selection: Since this compound has a C-terminal amide, a Rink Amide resin is the appropriate choice. This resin's linker is designed to release the peptide as a C-terminal amide upon cleavage with strong acid.[7]
-
Cysteine Protection: The choice of protecting group for the six cysteine residues is paramount. For a random, one-step oxidative folding strategy, a standard acid-labile protecting group is sufficient. The Trityl (Trt) group is highly recommended as it is stable during synthesis but is efficiently removed during the final TFA cleavage, yielding a linear peptide with free thiol groups ready for folding.
-
Coupling Reagents: Aggregation of the growing peptide chain can be a problem in long or "difficult" sequences.[8] Using a highly efficient coupling reagent is crucial. A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with a base like DIEA (N,N-diisopropylethylamine) provides rapid and effective activation of the incoming amino acid.
-
Cleavage Cocktail: The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. A standard cleavage cocktail for cysteine-containing peptides is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[7] TIS is a critical scavenger that captures the highly reactive trityl cations released from the cysteine side chains, preventing side reactions with other residues like methionine and tryptophan.
Workflow Overview: From Resin to Purified Peptide
The synthesis of this compound can be broken down into four major stages, each with critical quality control checkpoints.
Caption: High-level workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol: Solid-Phase Synthesis of Linear this compound
This protocol is designed for a standard automated peptide synthesizer using Fmoc chemistry.
6.1. Materials and Reagents
-
Rink Amide MBHA Resin (loading capacity ~0.5 mmol/g)
-
Fmoc-amino acids (including Fmoc-Cys(Trt)-OH)
-
Coupling Activator: HBTU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% TFA, 2.5% H2O, 2.5% TIS
-
Precipitation Solvent: Cold diethyl ether
6.2. Protocol: Automated Peptide Synthesis Cycle
The following cycle is repeated for each amino acid in the sequence, starting from the C-terminal Cysteine.
Caption: The core iterative cycle of Fmoc-SPPS.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first amino acid (Fmoc-Cys(Trt)-OH) to the resin using standard HBTU/DIEA activation.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Coupling: Couple the next Fmoc-amino acid (4 equivalents) pre-activated with HBTU (4 eq.) and DIEA (8 eq.) in DMF for 40-60 minutes.[3]
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 3-6 for all 25 amino acids in the this compound sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Final Wash and Drying: Wash the resin extensively with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
6.3. Protocol: Cleavage and Deprotection
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) at a ratio of 10 mL per gram of resin.
-
Stir the mixture at room temperature for 2-3 hours.[7]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude linear peptide by adding the TFA solution dropwise into a 50-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the white peptide precipitate.
-
Wash the pellet with cold diethyl ether two more times.
-
Dry the crude linear peptide under vacuum.
-
Quality Control: Analyze a small portion of the crude product by RP-HPLC and Mass Spectrometry to confirm the correct mass of the linear, fully reduced peptide.
Protocol: Oxidative Folding to Form Native this compound
The goal of this step is to facilitate the formation of the three correct disulfide bonds. This is often the lowest-yielding step in the synthesis of complex conotoxins.[3] A one-step random oxidation in a redox buffer is a common and effective approach.[9]
7.1. Materials and Reagents
-
Folding Buffer: 100 mM Ammonium Bicarbonate (NH₄HCO₃), pH ~8.0
-
Redox System: Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG)
-
Quenching Solution: Acetic acid or Trifluoroacetic acid (TFA)
-
Purification Solvents: Acetonitrile (ACN) and water, both with 0.1% TFA
7.2. Protocol: Air Oxidation with GSH/GSSG Redox Buffer
-
Dissolution: Dissolve the crude linear peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to minimize intermolecular disulfide bond formation.
-
Redox System Addition: Add GSH and GSSG to the solution. A common starting ratio is 1 mM GSH and 0.1 mM GSSG. The optimal ratio may require empirical testing.[9][10]
-
Folding Reaction: Gently stir the solution, open to the air, at room temperature or 4°C for 24-48 hours. The choice of temperature can influence the folding outcome.[9]
-
Monitoring: Monitor the reaction progress by taking small aliquots at various time points (e.g., 2h, 6h, 12h, 24h). Quench the aliquot by acidifying with TFA and analyze by RP-HPLC. The correctly folded native peptide should appear as a distinct, sharp peak, typically eluting earlier than misfolded isomers and the linear precursor.[11]
-
Quenching: Once the reaction reaches equilibrium (no further change in the HPLC profile), quench the entire batch by acidifying to a pH of 2-3 with TFA.
-
Lyophilization: Freeze and lyophilize the quenched solution to obtain the crude folded peptide mixture.
Purification and Final Analysis
8.1. Protocol: Preparative Reverse-Phase HPLC (RP-HPLC)
-
Column: Use a preparative C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Purification: Dissolve the crude folded mixture in a minimal amount of Solvent A. Inject the solution onto the column and elute with a shallow linear gradient of Solvent B (e.g., 10-40% B over 60 minutes).
-
Fraction Collection: Collect fractions corresponding to the main peak that was identified as the correctly folded isomer during the monitoring step.
-
Analysis: Analyze the collected fractions using analytical RP-HPLC to assess purity. Pool the fractions with >98% purity.
-
Lyophilization: Lyophilize the pooled fractions to obtain the final purified this compound as a white, fluffy powder.
8.2. Final Quality Control
-
Purity: Confirm final purity by analytical RP-HPLC (should be >98%).
-
Identity: Verify the correct molecular weight of the folded peptide (loss of 6 Da compared to the linear precursor due to the formation of three disulfide bonds) using High-Resolution Mass Spectrometry (e.g., ESI-MS).
Conclusion
The chemical synthesis of this compound is a complex but achievable process for a well-equipped peptide synthesis laboratory. The protocol outlined here, utilizing standard Fmoc-SPPS on a Rink Amide resin followed by a one-pot oxidative folding in a glutathione redox buffer, provides a robust framework for obtaining this therapeutically promising peptide. Success hinges on careful execution at each stage, from the selection of appropriate protecting groups and cleavage conditions to the optimization of the oxidative folding environment and final HPLC purification. The ability to chemically synthesize this compound and its analogues is crucial for further research into its mechanism of action and for the development of next-generation analgesics.
References
-
Dhannura, S., Shekh, S., Dhurjad, P., Dolle, A., Kakkat, S., Vishwajyothi, Vijayasarathy, M., & Sonti, R. (n.d.). Redox-Active Conopeptide Li520 Has Evolved to Catalyze Oxidative Folding of Conotoxins. ACS Omega. Retrieved from [Link]
-
Gajewiak, J., & Olivera, B. M. (2013). Oxidative folding of conotoxins sharing an identical disulfide bridging framework. PubMed. Retrieved from [Link]
-
Dhannura, S., et al. (2022). Redox-Active Conopeptide Li520 Has Evolved to Catalyze Oxidative Folding of Conotoxins. ACS Publications. Retrieved from [Link]
-
Chi, X., et al. (2013). Optimal Cleavage and Oxidative Folding of α-Conotoxin TxIB as a Therapeutic Candidate Peptide. PMC - PubMed Central. Retrieved from [Link]
-
Safavi-Hemami, H., et al. (2003). Efficient oxidative folding of conotoxins and the radiation of venomous cone snails. PNAS. Retrieved from [Link]
-
Lee, S., et al. (2018). Ziconotide (ω‐conotoxin MVIIA)—Efficient solid‐phase synthesis of a linear precursor peptide and its strategic native folding. Semantic Scholar. Retrieved from [Link]
-
Ding, X., et al. (2024). Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly. ResearchGate. Retrieved from [Link]
-
Lin, Y., et al. (2023). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. Retrieved from [Link]
-
Jia, X., et al. (2014). Strategies for the Development of Conotoxins as New Therapeutic Leads. MDPI. Retrieved from [Link]
-
Ding, X., et al. (2024). Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly. PMC - NIH. Retrieved from [Link]
-
GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
-
Inguimbert, N., et al. (n.d.). Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. PubMed Central. Retrieved from [Link]
-
Wang, P., et al. (2017). Synthesis of ω-conotoxin MVIIA by native chemical ligation. ResearchGate. Retrieved from [Link]
-
Robinson, S. D., & Norton, R. S. (2014). Discovery, synthesis and development of structure-activity relationships of Conotoxins. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Li, Q., et al. (2006). Recombinant omega-conotoxin MVIIA possesses strong analgesic activity. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Coin, I., et al. (2013). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
The University of Queensland. (n.d.). Conotoxins: Chemistry and Biology. UQ eSpace. Retrieved from [Link]
-
Franco, A. (2016). Directed Solid Phase Peptide Synthesis of alpha-Conotoxin MII. ScholarWorks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ziconotide. PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant omega-conotoxin MVIIA possesses strong analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimal Cleavage and Oxidative Folding of α-Conotoxin TxIB as a Therapeutic Candidate Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redox-Active Conopeptide Li520 Has Evolved to Catalyze Oxidative Folding of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols: Intravenous Administration of Leconotide in Rodent Models
Introduction
Leconotide (also known as ω-conotoxin CVID) is a peptide derived from the venom of the cone snail, Conus catus, that is under investigation as a potent analgesic.[1] Its mechanism of action involves the highly selective blockade of N-type voltage-gated calcium channels (CaV2.2).[1][2][3] These channels are predominantly located on nerve terminals and play a crucial role in the transmission of pain signals by controlling neurotransmitter release.[2][3][4] By inhibiting CaV2.2 channels, this compound effectively dampens the release of neurotransmitters like glutamate and substance P, which are key mediators in nociceptive pathways.[2]
Unlike its predecessor, ziconotide, which requires intrathecal administration due to significant toxicity, this compound exhibits a more favorable safety profile, permitting intravenous (IV) administration.[1][5][6] This key advantage significantly broadens its potential clinical applications and simplifies preclinical research.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the intravenous administration of this compound in rodent models, with a focus on surgical procedures for chronic catheterization and protocols for assessing its analgesic efficacy in models of neuropathic and inflammatory pain.
Mechanism of Action: this compound
The analgesic effect of this compound is rooted in its ability to physically occlude the pore of N-type (CaV2.2) calcium channels, preventing the influx of calcium ions into presynaptic nerve terminals.[4] This reduction in intracellular calcium directly inhibits the release of neurotransmitters essential for propagating pain signals within the spinal cord's dorsal horn and from primary sensory neurons.[3][4]
Caption: this compound blocks CaV2.2 channels, inhibiting neurotransmitter release.
Part 1: Chronic Intravenous Catheter Implantation
For studies involving repeated intravenous administration, surgical implantation of a chronic indwelling catheter is essential. The right jugular vein is a common and reliable site for this procedure in both rats and mice.[7][8] This protocol ensures the animal is able to move freely post-recovery and allows for stress-free dosing and blood sampling for the duration of the study.
Pre-Surgical Preparation
-
Ethical Approval: All procedures must be approved by the institution's Animal Care and Use Committee and adhere to established guidelines for animal welfare.[9]
-
Aseptic Technique: Perform all surgical procedures using standardized aseptic techniques.[7][8] All surgical instruments, catheters, and materials must be sterilized, typically by autoclaving, before use.[7][8]
-
Catheter Preparation:
-
Use appropriate catheter material, such as Silastic tubing (e.g., PE-10 for mice), which is flexible and biocompatible.[7]
-
Prior to implantation, flush the catheter with a sterile heparinized saline solution (e.g., 10-100 U/mL heparin in 0.9% saline) to ensure patency and prevent clotting.[7][8] The catheter should be filled with this solution and plugged with a metal stopper.[7][8]
-
Protocol 1: Jugular Vein Catheterization (Rat Model)
This protocol is adapted from established methods for jugular vein cannulation.[8][10][11]
Materials:
-
Anesthesia (e.g., isoflurane, or ketamine/xylazine cocktail)[7][10]
-
Surgical instruments (scalpels, scissors, forceps, hemostats)[10]
-
4-0 silk suture[8]
-
Sterile gauze and cotton-tipped applicators[10]
-
Antiseptic solution (e.g., Betadine) and 70% alcohol[8]
-
Prepared sterile catheter
-
Wound clips or sutures for closing incisions
-
Analgesics for post-operative care (e.g., flunixin, ketoprofen)[7][10]
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and confirm the depth of anesthesia using a pedal withdrawal reflex (toe pinch).[7] Shave the ventral neck area and a small patch between the scapulae (on the back). Scrub the surgical areas three times, alternating between an antiseptic solution and 70% alcohol.[8]
-
Ventral Incision: Place the animal in a dorsal recumbent position. Make a 2 cm ventral midline incision in the prepared neck area.[8]
-
Vein Isolation: Using blunt dissection with hemostats, carefully separate the salivary and lymphatic tissues to expose the right jugular vein.[8] Take care to avoid damaging the nearby vagus nerve.[8]
-
Suture Placement: Pass two lengths of 4-0 silk suture under the isolated segment of the vein. Place a loose tie on both the cranial (head) and caudal (body) ends of the vessel.[8]
-
Catheter Tunneling: Make a small incision in the shaved area between the scapulae. Using a hemostat or a specialized tunneling tool, create a subcutaneous tunnel from the dorsal incision to the ventral incision site. Pass the external end of the catheter through this tunnel. This exteriorization on the back prevents the animal from accessing and damaging the catheter.[7]
-
Venotomy and Catheter Insertion: Gently lift the caudal suture to temporarily occlude blood flow. Use micro-surgical scissors to make a small incision (a venotomy) in the vein between the two sutures.[8] Carefully insert the tip of the prepared catheter into the vein, advancing it towards the heart.
-
Securing the Catheter: Once the catheter is in place, tighten the caudal suture around the vessel and the catheter to secure it. Tie the cranial suture to ligate the vessel. A drop of surgical glue can be applied for extra security.
-
Incision Closure: Close the ventral skin incision with wound clips or sutures.[8] Secure the exteriorized catheter at the dorsal exit site with a suture.
-
Post-Operative Care:
-
Administer post-operative analgesics as prescribed by your institutional protocol.[7][10]
-
Allow the animal to recover in a clean, warm cage.[10]
-
The catheter should be flushed daily with heparinized saline to maintain patency. A recovery period of 4-5 days is recommended before starting experiments.[7]
-
Part 2: Intravenous this compound Administration and Assessment
Following the post-surgical recovery period, the animal is ready for intravenous this compound administration and subsequent behavioral testing.
Experimental Workflow
Caption: General experimental workflow for assessing IV this compound efficacy.
Protocol 2: this compound Administration
Materials:
-
This compound peptide (stored as per manufacturer's instructions)
-
Sterile vehicle solution (e.g., 0.9% saline or phosphate-buffered saline)
-
Infusion pump and tubing (for infusions) or sterile syringes (for bolus injection)
Procedure:
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen sterile vehicle on the day of the experiment. The stability of peptide solutions can be limited.
-
Dosing Regimen: this compound has been shown to be effective intravenously in rodent models of diabetic neuropathic pain and bone cancer pain.[5][6][12]
-
Effective doses can range from 0.02 µg/kg to 2 mg/kg, depending on the pain model and desired effect.[5][6]
-
A key study found that the maximum no-side-effect dose of IV this compound was 2 mg/kg, which produced a significant reversal of hyperalgesia.[5]
-
This compound also shows a powerful synergistic effect when co-administered with morphine, significantly increasing analgesia without increasing side effects.[6][12]
-
-
Administration:
-
Gently restrain the animal.
-
Clean the exteriorized catheter port with an alcohol wipe.
-
Connect a syringe containing the this compound solution (or vehicle for control animals) to the catheter port.
-
Administer the drug as a bolus injection or as a controlled infusion over a specific period.
-
After administration, flush the catheter with a small volume of heparinized saline to ensure the full dose is delivered and to maintain catheter patency.
-
| Parameter | Recommendation / Finding | Source |
| Route | Intravenous (IV) | [1][5] |
| Vehicle | 0.9% Saline or PBS | [12][13] |
| Effective Dose Range (Rats) | 0.02 µg/kg - 2 mg/kg | [5][6] |
| Max No-Side-Effect Dose (Rats) | 2 mg/kg | [5] |
| Pain Models Studied | Diabetic Neuropathy, Bone Cancer Pain | [5][6] |
Protocol 3: Assessment of Analgesic Efficacy
To quantify the analgesic effects of this compound, standardized behavioral tests for measuring pain sensitivity are used. The two most common are the Hargreaves test for thermal hyperalgesia and the von Frey test for mechanical allodynia.
Hargreaves Test (Thermal Hyperalgesia)
This test measures the latency of paw withdrawal from a radiant heat source.[14][15][16] A shorter latency indicates thermal hyperalgesia (increased sensitivity to heat).
Procedure:
-
Acclimation: Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate for at least 15-20 minutes.[14][17]
-
Stimulation: Position a mobile radiant heat source (infrared emitter) directly beneath the plantar surface of the hind paw to be tested.[14][16]
-
Measurement: Activate the heat source. A timer starts automatically and stops when the animal withdraws its paw.[14] This withdrawal latency is recorded.
-
Cut-off Time: A pre-determined cut-off time (e.g., 20-35 seconds) must be used to prevent tissue damage.[14][16] If the animal does not respond by the cut-off time, the trial is ended and the cut-off time is recorded.
-
Replicates: Take an average of 2-3 readings per paw, with at least a 5-minute interval between stimulations.[15][17]
von Frey Test (Mechanical Allodynia)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[9][18][19][20] A lower withdrawal threshold indicates mechanical allodynia (pain from a normally non-painful stimulus).
Procedure:
-
Acclimation: Place the animal in an enclosure with a wire mesh floor and allow it to acclimate for 15-30 minutes.[9][21]
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[20] The filament should be applied perpendicularly with enough force to cause it to bend slightly.[9][19]
-
Measurement (Up-Down Method): A common method is the "up-down" technique to determine the 50% withdrawal threshold.[9]
-
Start with a mid-range filament (e.g., 2.0 g or 4.31 handle number).[9]
-
If there is a positive response (paw withdrawal), the next filament tested is weaker.
-
If there is no response, the next filament tested is stronger.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold using a validated formula.[9]
-
-
Replicates: Allow at least 3-5 minutes between stimulations on the same paw.[18]
Data Analysis and Interpretation
The primary outcome measures are the change in paw withdrawal latency (Hargreaves test) and paw withdrawal threshold (von Frey test) from baseline after this compound administration compared to vehicle-treated controls. Data are typically analyzed using statistical methods such as ANOVA followed by appropriate post-hoc tests to determine significance.[18] The results will indicate whether intravenous this compound produces a significant antihyperalgesic or antiallodynic effect in the chosen rodent model.
References
-
Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. BIO-PROTOCOL, 6(18). Available at: [Link]
-
Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10. Available at: [Link]
-
Kim, J. (2013). Surgery – jugular vein cannulation. Mouse Metabolic Phenotyping Centers (MMPC). Available at: [Link]
-
protocols.io. (2020). Intravenous Jugular Catheterization for Rats. Available at: [Link]
-
Pain Sensitivity and Potency Platform (PSPP). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. Available at: [Link]
-
Paras, K., et al. (2015). Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model. Journal of Visualized Experiments, (95). Available at: [Link]
-
MolecularCloud. (2024). Hargreaves Test-A Brief Overview. Available at: [Link]
-
Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. Available at: [Link]
-
Wyman, J. F., et al. (1994). Simple Procedure for Jugular Vein Cannulation of Rats. Toxicology Methods, 4(1), 12–18. Available at: [Link]
-
Wyman, J. F., et al. (1993). Simple Procedure for Jugular Vein Cannulation of Rats. Defense Technical Information Center. Available at: [Link]
-
Melior Discovery. Hargreaves Test for Hyperalgesia. Available at: [Link]
-
Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol, 7(16). Available at: [Link]
-
Vetter, I., & Lewis, R. J. (2010). Conotoxins: Therapeutic Potential and Application. Marine drugs, 8(10), 2549–2573. Available at: [Link]
-
BioMed. (2025). How to conduct Von Frey Test?. Available at: [Link]
-
González-Cano, R., et al. (2023). Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model. Frontiers in Pharmacology, 14. Available at: [Link]
-
Vetter, I., & Lewis, R. J. (2010). Conotoxins: Therapeutic Potential and Application. Marine Drugs, 8(10), 2549-2573. Available at: [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 263-272. Available at: [Link]
-
Jin, A. H., et al. (2019). Cone Snails: A Big Store of Conotoxins for Novel Drug Discovery. Marine Drugs, 17(10), 586. Available at: [Link]
-
Wikipedia. Neuropathic pain. Available at: [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-934. Available at: [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Pain Medicine. Available at: [Link]
-
Patsnap Synapse. (2024). What are N-type calcium channel inhibitors and how do they work?. Available at: [Link]
-
Wikipedia. This compound. Available at: [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-34. Available at: [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-34. Available at: [Link]
-
Adams, D. J., et al. (2013). Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels. Biochimica et Biophysica Acta (BBA) - Membranes, 1828(7), 1609-1618. Available at: [Link]
-
Felix, R., et al. (2017). Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels. International Journal of Molecular Sciences, 18(10), 2154. Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 10. Intravenous Jugular Catheterization for Rats [protocols.io]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 16. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. biomed-easy.com [biomed-easy.com]
Application Note & Protocol: Leconotide Dose-Response Analysis in Preclinical Models of Bone Cancer Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bone cancer pain is a debilitating condition for which current treatments often provide inadequate relief and are associated with significant side effects.[1][2] Leconotide (ω-conotoxin CVID), a selective N-type voltage-gated calcium channel (CaV2.2) blocker, presents a promising therapeutic avenue.[3][4] Unlike its predecessor, ziconotide, this compound exhibits a more favorable toxicity profile, allowing for intravenous administration and potentially wider clinical application.[4][5] This document provides a comprehensive guide for conducting dose-response analysis of this compound in rodent models of bone cancer pain. It outlines detailed protocols for model induction, behavioral pain assessment, and data analysis, grounded in scientific rationale to ensure experimental robustness and reproducibility.
Introduction: The Rationale for Targeting N-type Calcium Channels in Bone Cancer Pain
Metastatic bone tumors, particularly from breast, prostate, and lung cancers, frequently lead to severe and persistent pain.[2][6] The underlying pathophysiology is complex, involving inflammatory responses, nerve compression, and alterations in nociceptive signaling.[7] Voltage-gated calcium channels, specifically the N-type (CaV2.2), play a pivotal role in the transmission of pain signals at the presynaptic terminals of primary afferent neurons.[3][8] The influx of calcium through these channels triggers the release of neurotransmitters like glutamate and substance P, which propagate nociceptive signals to the central nervous system.[9]
This compound, a synthetic version of a peptide from the venom of the cone snail Conus catus, selectively blocks these N-type calcium channels.[4][10] This blockade inhibits neurotransmitter release, thereby dampening the transmission of pain signals.[3] Preclinical studies have demonstrated that this compound can produce significant anti-hyperalgesic effects, particularly when used in combination with other analgesics like morphine, without exacerbating side effects.[11][12] This makes it a compelling candidate for managing cancer-induced bone pain.
Mechanism of Action: this compound
Caption: this compound's mechanism of action in blocking pain signal transmission.
Experimental Design and Protocols
A robust dose-response analysis requires careful planning and execution. The following protocols are designed to ensure the generation of reliable and interpretable data.
Animal Models of Bone Cancer Pain
The choice of animal model is critical and should reflect the clinical condition as closely as possible.[1][13] Direct intramedullary injection of cancer cells into the long bones of rodents is a commonly used and well-validated approach.[6][13]
Recommended Model: Intratibial or intrafemoral injection of syngeneic tumor cells (e.g., Walker 256 carcinoma cells in Sprague Dawley rats, or Lewis Lung carcinoma cells in C57BL/6 mice).[14][15]
Protocol 2.1: Induction of Bone Cancer Pain in Rats
-
Animal Husbandry: House male Sprague Dawley rats (200-250g) in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization before any procedures.
-
Cell Culture: Culture Walker 256 rat breast carcinoma cells in appropriate media until they reach 80-90% confluency.
-
Anesthesia and Surgical Preparation: Anesthetize the rat using isoflurane (3% for induction, 1.5-2% for maintenance). Shave and disinfect the surgical area over the proximal tibia of the right hind limb.
-
Intratibial Injection: Make a small incision to expose the tibial plateau. Using a 25-gauge needle, create a small hole in the tibial crest. Insert a 30-gauge needle attached to a Hamilton syringe containing the cell suspension (e.g., 1 x 10^5 cells in 10 µL of PBS) into the intramedullary cavity. Slowly inject the cells.
-
Sealing the Injection Site: To prevent tumor cell leakage, seal the hole with bone wax or dental amalgam.[7]
-
Wound Closure and Post-operative Care: Suture the incision and administer appropriate post-operative analgesia (e.g., meloxicam 1 mg/kg, subcutaneously) for 3 days. Monitor the animals daily for signs of distress.
-
Sham Control Group: Perform the same surgical procedure on a control group of rats, injecting only the vehicle (PBS).
-
Pain Behavior Development: Pain-related behaviors typically develop within 7-14 days post-inoculation.[16]
This compound Preparation and Administration
This compound can be administered intravenously (IV) or intrathecally (IT).[4][11] The choice of route will depend on the experimental question. IV administration assesses systemic efficacy, while IT administration targets the spinal cord directly.
Protocol 2.2: Drug Preparation and Administration
-
Reconstitution: Reconstitute lyophilized this compound in sterile, preservative-free 0.9% saline to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -20°C or as recommended by the supplier.
-
Dose Preparation: On the day of the experiment, thaw an aliquot and dilute it to the desired concentrations with sterile saline.
-
Intravenous (IV) Administration: For IV administration, inject the prepared this compound solution into the lateral tail vein of the rat. The volume should be kept low (e.g., 1 mL/kg).
-
Intrathecal (IT) Administration: For IT administration, a catheter can be implanted into the subarachnoid space.[17][18] Alternatively, a direct lumbar puncture can be performed under light anesthesia.[19][20] The injection volume for rats is typically 10-20 µL, followed by a 10 µL saline flush.[17][19]
Behavioral Assessment of Pain
Quantifying pain-related behaviors is essential for constructing a dose-response curve. A combination of methods assessing mechanical allodynia, thermal hyperalgesia, and spontaneous pain is recommended.
Protocol 2.3: Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimatization: Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.[21]
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw ipsilateral to the tumor.[21]
-
Response Criteria: A positive response is a brisk withdrawal or flinching of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).
-
Data Collection: Record the PWT in grams.
Protocol 2.4: Assessment of Thermal Hyperalgesia (Hargreaves Test)
-
Acclimatization: Acclimate the rats in individual chambers on a glass surface.
-
Heat Source: A radiant heat source is focused on the plantar surface of the ipsilateral hind paw.
-
Latency Measurement: The time taken for the rat to withdraw its paw is automatically recorded.[21]
-
Cut-off Time: A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
Data Collection: Record the paw withdrawal latency (PWL) in seconds.
Dose-Response Analysis
The goal of the dose-response analysis is to determine the relationship between the dose of this compound and its analgesic effect.
Experimental Procedure
-
Baseline Measurement: Before drug administration, establish a baseline pain threshold for each animal using the behavioral tests described above.
-
Drug Administration: Administer this compound or vehicle to different groups of animals at various doses. A logarithmic dose spacing is recommended (e.g., 0.02, 0.2, 2, 20 µg/kg, IV).[11]
-
Post-treatment Measurements: Assess pain behaviors at multiple time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to capture the peak effect and duration of action.
-
Data Conversion: Convert the raw behavioral data into a percentage of the maximum possible effect (%MPE) using the following formula:
%MPE = [(Post-drug Threshold - Baseline Threshold) / (Cut-off - Baseline Threshold)] x 100
Data Presentation and Interpretation
Table 1: Example Dose-Response Data for this compound in a Rat Bone Cancer Pain Model
| This compound Dose (µg/kg, IV) | N | Peak %MPE (Mechanical Allodynia) | Peak %MPE (Thermal Hyperalgesia) |
| Vehicle (Saline) | 8 | 5 ± 2.1 | 7 ± 3.5 |
| 0.02 | 8 | 15 ± 4.2 | 18 ± 5.1 |
| 0.2 | 8 | 45 ± 6.8 | 52 ± 7.3 |
| 2.0 | 8 | 78 ± 5.9 | 85 ± 6.2 |
| 20.0 | 8 | 85 ± 4.5 | 92 ± 3.8 |
Data are presented as mean ± SEM.
Constructing the Dose-Response Curve: Plot the peak %MPE against the logarithm of the this compound dose.[22] This will typically yield a sigmoidal curve.
Caption: Workflow for this compound Dose-Response Analysis.
ED50 Determination: From the dose-response curve, the dose that produces 50% of the maximum effect (ED50) can be calculated using non-linear regression analysis. The ED50 is a key measure of the drug's potency.
Scientific Integrity and Trustworthiness
To ensure the validity of the results, the following principles must be adhered to:
-
Blinding: The experimenter conducting the behavioral assessments should be blinded to the treatment allocation of the animals.[1]
-
Randomization: Animals should be randomly assigned to treatment groups to minimize bias.[1]
-
Appropriate Controls: The inclusion of both sham-operated and vehicle-treated groups is essential to control for the effects of surgery and the injection itself.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. A p-value of <0.05 is typically considered statistically significant.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines for animal research.[21]
Conclusion
This application note provides a detailed framework for conducting a dose-response analysis of this compound in preclinical models of bone cancer pain. By following these protocols and adhering to principles of scientific rigor, researchers can generate high-quality, reproducible data to evaluate the therapeutic potential of this promising analgesic. The insights gained from such studies are crucial for the continued development of novel and more effective treatments for patients suffering from cancer-related pain.
References
-
Kolosov, A., Aurini, L., Williams, E. D., Cooke, I., & Goodchild, C. S. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923–941. [Link]
-
Lozano-Ondoua, A. N., Symons-Liguori, A. M., & Vanderah, T. W. (2013). Animal models of cancer pain. Current opinion in supportive and palliative care, 7(2), 127–134. [Link]
-
Currie, G. L., Delaney, A., Bennett, M. I., & Fleetwood-Walker, S. M. (2013). Animal models of bone cancer pain: systematic review and meta-analyses. Pain, 154(6), 917–926. [Link]
-
Greentech Bioscience. (n.d.). Models of Cancer-Induced Bone Pain. Retrieved from [Link]
-
Mantyh, P. W. (2014). The neurobiology of cancer pain. Annual review of neuroscience, 37, 277–294. [Link]
-
Kolosov, A., Aurini, L., Williams, E. D., Cooke, I., & Goodchild, C. S. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-41. [Link]
-
Zhang, M., et al. (2019). A Modified Method for Intrathecal Catheterization in Rats. Journal of Visualized Experiments, (151), e60045. [Link]
-
Patsnap. (2024). What are N-type calcium channel inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Wang, J., et al. (2022). A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement. Frontiers in Molecular Neuroscience, 15, 878845. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Optimization of Intrathecal Administration in the Rat. Retrieved from [Link]
-
Springer Nature Experiments. (2004). Intrathecal Catheterization and Drug Delivery in the Rat. Springer Protocols. [Link]
-
Kolosov, A., & Goodchild, C. S. (2010). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Pain Medicine, 11(2), 263-274. [Link]
-
Wang, J., et al. (2022). A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement. Frontiers in Molecular Neuroscience, 15, 878845. [Link]
-
Smith, P. A. (2016). Calcium channel modulation as a target in chronic pain control. British journal of pharmacology, 173(8), 1219–1235. [Link]
-
Kim, J. S., et al. (2023). Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application. Animals, 13(10), 1618. [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-941. [Link]
-
Berecki, G., et al. (2014). Conopeptides as novel options for pain management. Future medicinal chemistry, 6(9), 1035–1050. [Link]
-
Zhang, H., et al. (2014). A new rat model of bone cancer pain produced by rat breast cancer cells implantation of the shaft of femur at the third trochanter level. International journal of clinical and experimental pathology, 7(10), 6590–6600. [Link]
-
McGivern, J. G. (2006). Targeting N-type calcium channels for the treatment of chronic pain. Drug discovery today, 11(5-6), 245–253. [Link]
-
Encyclopedia.pub. (2023). Procedures and Applications of Epidural and Intrathecal Injection. Retrieved from [Link]
-
ResearchGate. (n.d.). N-type Calcium Channel Blocker for Pain Treatment. Retrieved from [Link]
-
Open Exploration Publishing. (2022). N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain. Retrieved from [Link]
-
Frontiers. (2021). Modulation of Rat Cancer-Induced Bone Pain is Independent of Spinal Microglia Activity. Frontiers in Pharmacology, 12, 691763. [Link]
-
ResearchGate. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol, 6(18). [Link]
-
IASP 2024 World Congress. (n.d.). Osteosarcoma in Rat Using SJSA-1 Cell Line : Pain Cancer Model. Retrieved from [Link]
-
PubMed. (2012). [Bone cancer pain: from preclinical pharmacology to clinical trials]. Sheng li xue bao : [Acta physiologica Sinica], 64(5), 485–494. [Link]
-
PubMed Central. (2024). Novel therapies for cancer-induced bone pain. Neurobiology of Pain, 16, 100162. [Link]
-
The Cancer Letter. (2025). Drugs approved for pain also reduce bone cancer growth, Hopkins-led pre-clinical study finds. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-response curves from the peak effects of the percent maximal... Retrieved from [Link]
-
MDPI. (2020). Subcutaneous ω-Conotoxins Alleviate Mechanical Pain in Rodent Models of Acute Peripheral Neuropathy. Toxins, 12(1), 47. [Link]
Sources
- 1. Animal models of bone cancer pain: systematic review and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Bone cancer pain: from preclinical pharmacology to clinical trials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Animal Models of Cancer-Induced Bone Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 7. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]
- 10. Portico [access.portico.org]
- 11. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. A new rat model of bone cancer pain produced by rat breast cancer cells implantation of the shaft of femur at the third trochanter level - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
- 18. Intrathecal Catheterization and Drug Delivery in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 19. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. A Mouse Model of Cancer Induced Bone Pain: From Pain to Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Leconotide in Electrophysiology Patch-Clamp Recordings
Introduction: Leconotide as a Precision Tool for N-type Calcium Channel Research
This compound, a synthetic peptide also known as ω-conotoxin CVID, is a potent and highly selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][2] Originally isolated from the venom of the marine cone snail Conus catus, this 27-amino acid peptide has emerged as a critical pharmacological tool in neuroscience.[3] Its primary value lies in its ability to discriminate between N-type and other closely related calcium channels, such as the P/Q-type (CaV2.1).[1][2]
N-type calcium channels are predominantly located on the presynaptic terminals of neurons and are instrumental in the influx of calcium that triggers neurotransmitter release.[1][4] By binding to and occluding the channel pore, this compound effectively inhibits this calcium influx, thereby disrupting synaptic transmission.[1][4] This mechanism makes this compound an invaluable tool for studying processes modulated by N-type channels, including pain signaling, neurotransmitter release dynamics, and neuronal excitability.[1][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in electrophysiology, specifically utilizing the whole-cell patch-clamp technique to characterize its effects on CaV2.2 channels.
Mechanism of Action: Selective Blockade of CaV2.2 Channels
This compound exerts its function by physically occluding the pore of the CaV2.2 channel, preventing the passage of calcium ions.[4] The peptide's rigid cysteine knot motif, formed by three disulfide bridges, creates a stable structure that presents key amino acid residues for high-affinity binding to the channel.[1] This structural stability is crucial for its potent and selective inhibitory activity. The blockade of CaV2.2 channels by this compound leads to a reduction in presynaptic calcium influx, which in turn inhibits the release of neurotransmitters involved in signaling pathways, most notably pain transmission.[1][3]
Caption: this compound's mechanism of action.
Materials and Equipment
Reagents
-
This compound peptide (lyophilized powder)
-
Cell line expressing CaV2.2 channels (e.g., HEK293 cells stably transfected with human CaV2.2) or primary neurons
-
Appropriate cell culture medium and supplements
-
External (extracellular) recording solution
-
Internal (intracellular) pipette solution
-
Solvents for this compound reconstitution (e.g., sterile distilled water, DMSO)[5][6]
-
Pharmacological agents for isolating N-type currents (e.g., TTX to block sodium channels, and blockers for other calcium and potassium channels as needed)
Equipment
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope with appropriate optics
-
Micromanipulator
-
Vibration isolation table
-
Pipette puller and microforge
-
Perfusion system for drug application
-
Computer with data analysis software
Experimental Protocols
Preparation of this compound Stock Solution
Proper handling and reconstitution of this compound are critical for maintaining its biological activity.
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.[7][8]
-
Solvent Selection: For the initial stock solution, use a high-purity solvent. While sterile distilled water is often suitable for hydrophilic peptides, a small amount of an organic solvent like DMSO may be necessary for hydrophobic peptides before adding an aqueous solution.[6]
-
Reconstitution:
-
Aliquoting and Storage:
| Parameter | Recommendation | Rationale |
| Storage of Lyophilized Peptide | -20°C for long-term storage.[10] | Prevents degradation of the peptide. |
| Reconstitution Solvent | Sterile distilled water or DMSO.[5][6] | Ensures sterility and proper dissolution. |
| Stock Solution Concentration | 1 mM | A standard concentration for easy dilution to working concentrations. |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C.[9][10] | Minimizes degradation from repeated freeze-thaw cycles. |
Whole-Cell Patch-Clamp Recordings
This protocol outlines the steps for recording N-type calcium channel currents in the whole-cell voltage-clamp configuration.
Workflow Diagram:
Caption: Workflow for patch-clamp recording with this compound.
Step-by-Step Protocol:
-
Cell Preparation: Plate cells expressing CaV2.2 channels on coverslips at an appropriate density for patch-clamp experiments.
-
Solution Preparation: Prepare fresh external and internal recording solutions. A typical external solution for isolating calcium currents may contain (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. The internal solution may contain (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[11][12]
-
-
Baseline Recording:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to ensure channels are in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium currents and establish a stable baseline recording.[13]
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in the external solution. A starting concentration in the low nanomolar range (e.g., 1-10 nM) is recommended.
-
Apply this compound to the cell via the perfusion system.
-
-
Recording of Blocked Currents:
-
After a sufficient incubation period (typically 2-5 minutes) to allow for this compound binding, repeat the voltage-step protocol to record the inhibited calcium currents.
-
-
Washout and Recovery:
-
Perfuse the cell with the control external solution (without this compound) to wash out the peptide and observe any recovery of the current. The reversibility of the block can provide insights into the binding kinetics.
-
| Parameter | Typical Value | Rationale |
| Holding Potential | -80 mV | Ensures CaV2.2 channels are in a closed, non-inactivated state before depolarization. |
| Test Pulse Potentials | -60 mV to +60 mV | To construct a current-voltage (I-V) relationship and determine the peak current.[13] |
| This compound Concentration | 1 - 100 nM | The IC50 for this compound at CaV2.2 is in the low nanomolar to picomolar range.[4] |
| Application Time | 2 - 5 minutes | Allows sufficient time for the peptide to diffuse and bind to the channels. |
Data Analysis and Interpretation
The primary effect of this compound will be a reduction in the peak amplitude of the inward calcium current.
-
Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the test potential before and after this compound application. This will illustrate the voltage-dependent block.
-
Dose-Response Curve: To determine the half-maximal inhibitory concentration (IC50), apply a range of this compound concentrations and plot the percentage of current inhibition against the logarithm of the concentration. Fit the data with a Hill equation.
-
Kinetics of Block: Analyze the time course of the current inhibition during this compound application and the recovery during washout to understand the on- and off-rates of the peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound | - Degraded peptide.- Incorrect concentration.- Low expression of CaV2.2 channels. | - Use a fresh aliquot of this compound.- Verify stock and final concentrations.- Confirm channel expression using a positive control (e.g., cadmium). |
| Slow or incomplete block | - Inefficient perfusion.- Peptide sticking to tubing. | - Increase perfusion rate.- Pre-incubate the perfusion tubing with a bovine serum albumin (BSA) solution to reduce non-specific binding. |
| Irreversible block | - High concentration of this compound.- Slow off-rate. | - Use a lower concentration.- Extend the washout period. Note that some conotoxins exhibit very slow dissociation. |
| Unstable recording | - Poor seal quality.- Cell health is declining. | - Ensure a gigaohm seal before breaking in.- Use healthy, well-adhered cells. |
Conclusion
This compound is a powerful and selective tool for the investigation of N-type voltage-gated calcium channels. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this compound in patch-clamp electrophysiology experiments to dissect the role of CaV2.2 channels in various physiological and pathophysiological processes. Careful attention to peptide handling, experimental design, and data analysis will ensure high-quality, reproducible results.
References
- García-Caraballo, S., et al. (2021). Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage. Functional Pharmacology, 1, 1-1.
- Morera, F. J., et al. (2017). Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels. Marine Drugs, 15(10), 327.
- Moreno, C. M., et al. (2022). Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels. Science Advances, 8(36), eabn7446.
-
Moreno, C. M., et al. (2022). Voltage-dependent G-protein regulation of CaV2.2 (N-type) channels. Diva-portal.org. Retrieved January 12, 2026, from [Link]
- Chi, X. X., et al. (2009). Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons. The Journal of Cell Biology, 185(1), 127–141.
-
patch-clamp-protocol-final.pdf. (n.d.). Retrieved January 12, 2026, from [Link]
- Kolosov, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 234–243.
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]
- Wermeling, D. P. (2005). Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain. Pharmacotherapy, 25(8), 1084–1094.
- Lee, A., & C. T. (2015). Complex regulation of Cav2.2 N-type Ca2+ channels by Ca2+ and G-proteins. Biophysical Journal, 108(2), 269a.
-
This compound. (2023, September 21). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Peptide Handling Guideline. (2017, July 12). Biomatik. Retrieved January 12, 2026, from [Link]
-
How to Reconstitute Peptides. (n.d.). JPT. Retrieved January 12, 2026, from [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). Protocols.io. Retrieved January 12, 2026, from [Link]
-
Peptide Reconstitution Guide. (n.d.). Bluewell Peptides. Retrieved January 12, 2026, from [Link]
-
Peptide Reconstitution. (n.d.). Pacific Immunology. Retrieved January 12, 2026, from [Link]
- Hurgon, J., et al. (2020). Study of Physicochemical Stability of Ziconotide in Medication Cassette Reservoir. Neuromodulation: Technology at the Neural Interface, 23(7), 1034–1041.
- He, Y., et al. (2021). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. Journal of Venomous Animals and Toxins including Tropical Diseases, 27, e20210014.
- Ledsgaard, L., et al. (2023). From squid giant axon to automated patch-clamp: electrophysiology in venom and antivenom research. Frontiers in Pharmacology, 14, 1246131.
- Castro, J., et al. (2022). Automated Patch Clamp for the Detection of Tetrodotoxin in Pufferfish Samples. Toxins, 14(10), 693.
-
Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. Retrieved January 12, 2026, from [Link]
- Tan, Z. G., et al. (2021). Protocol for pressure-clamped patch-clamp recording at the node of Ranvier of rat myelinated nerves. STAR Protocols, 2(1), 100257.
- Iftinca, M., & Zamponi, G. W. (2007).
-
He, Y., et al. (2021). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. SciELO. Retrieved January 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ω-Conotoxin CVID (this compound; AM336; CNSB004) | Calcium Channel | 247207-64-3 | Invivochem [invivochem.com]
- 6. form.biomatik.com [form.biomatik.com]
- 7. usp.org [usp.org]
- 8. bluewellpeptides.com [bluewellpeptides.com]
- 9. jpt.com [jpt.com]
- 10. medkoo.com [medkoo.com]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
Measuring CaV2.2 Activity with Leconotide: An Application Note and Protocol for Calcium Imaging Assays
Introduction: The Significance of Targeting CaV2.2 in Pain Research
Voltage-gated calcium channels (CaVs) are critical players in the intricate signaling pathways of the nervous system. Among these, the N-type calcium channel, CaV2.2, is predominantly expressed in presynaptic terminals and plays a pivotal role in neurotransmitter release and synaptic transmission.[1][2] This localization makes CaV2.2 a key mediator in the transmission of pain signals, and its dysregulation is strongly implicated in chronic pain states.[2][3] Consequently, CaV2.2 has emerged as a high-value therapeutic target for the development of novel analgesics.
Leconotide (ω-conotoxin CVID) is a potent and selective peptide blocker of CaV2.2 channels, derived from the venom of the marine cone snail, Conus catus.[3][4] Its mechanism of action involves the physical occlusion of the channel pore, thereby inhibiting calcium influx and subsequent neurotransmitter release from nociceptive neurons.[2] This targeted action offers a promising alternative to traditional pain therapies, such as opioids, with the potential for a more favorable side-effect profile.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a calcium imaging assay to measure the inhibitory activity of this compound on CaV2.2 channels. We will delve into the principles of the assay, provide detailed step-by-step protocols, and offer insights into data analysis and interpretation.
Principle of the Assay
This assay employs a cell-based system where a cell line stably or transiently expressing the human CaV2.2 channel is loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM.[7][8] Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. Upon binding to intracellular calcium, the fluorescence intensity of Fluo-4 increases significantly.
The assay proceeds by first establishing a baseline fluorescence reading of the cells. The CaV2.2 channels are then activated by depolarization, typically achieved by adding a solution containing a high concentration of potassium chloride (KCl). This depolarization opens the voltage-gated CaV2.2 channels, leading to an influx of calcium and a subsequent increase in Fluo-4 fluorescence.
To measure the inhibitory effect of this compound, cells are pre-incubated with varying concentrations of the peptide before depolarization. The degree of inhibition is quantified by the reduction in the fluorescence signal in the presence of this compound compared to the signal from untreated (vehicle control) cells. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its potency.
Signaling Pathway of CaV2.2 Inhibition by this compound
Caption: this compound blocks the open state of the CaV2.2 channel, preventing calcium influx.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Human CaV2.2/β3/α2δ1 Stable Cell Line (e.g., in CHO-K1 or HEK293) | Various | e.g., ChanTest CT6159[9] |
| This compound | Various | N/A |
| Fluo-4 AM | Various | N/A |
| Pluronic™ F-127 | Various | N/A |
| Probenecid | Various | N/A |
| Hanks' Balanced Salt Solution (HBSS), 10X | Various | N/A |
| HEPES, 1M Solution | Various | N/A |
| Potassium Chloride (KCl) | Various | N/A |
| Calcium Chloride (CaCl2) | Various | N/A |
| Magnesium Chloride (MgCl2) | Various | N/A |
| Glucose | Various | N/A |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Various | N/A |
| Poly-D-Lysine | Various | N/A |
| Black-walled, clear-bottom 96-well or 384-well microplates | Various | N/A |
Experimental Protocols
Cell Culture and Plating
The choice of cell line is critical for a successful assay. A cell line with stable and robust expression of the CaV2.2 channel, along with its auxiliary subunits (β and α2δ), is highly recommended.[1][9][10]
-
Cell Culture: Maintain the CaV2.2 expressing cell line (e.g., CHO-K1 or HEK293) in the recommended growth medium supplemented with the appropriate selection antibiotics to ensure stable channel expression. Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Plate Coating: For adherent cell lines, coat the black-walled, clear-bottom microplates with Poly-D-Lysine to enhance cell attachment. Add 50 µL (for 96-well) or 25 µL (for 384-well) of 50 µg/mL Poly-D-Lysine solution to each well and incubate for at least 1 hour at 37°C. Aspirate the solution and allow the plates to dry completely.
-
Cell Seeding: Harvest the cells using standard cell culture techniques. Resuspend the cells in fresh growth medium and perform a cell count. Seed the cells into the coated microplates at a density that will result in a confluent monolayer on the day of the assay (typically 24-48 hours post-seeding). The optimal seeding density should be determined empirically for each cell line. A starting point for a 96-well plate is 40,000 - 80,000 cells per well in 100 µL of growth medium.
Preparation of Reagents
Assay Buffer (HBSS with HEPES):
-
1X HBSS
-
20 mM HEPES
-
1 mM MgCl2
-
2 mM CaCl2
-
10 mM Glucose
-
Adjust pH to 7.4
Depolarization Buffer (High K+):
-
Assay Buffer with an adjusted KCl concentration to induce depolarization. A final concentration of 90 mM KCl is a common starting point, with a corresponding reduction in NaCl to maintain osmolarity.
Fluo-4 AM Loading Buffer:
-
Prepare a 1 M stock solution of Probenecid in 1 M NaOH.
-
Prepare a 10% (w/v) stock solution of Pluronic™ F-127 in DMSO.
-
For a final concentration of 4 µM Fluo-4 AM, first prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.[8]
-
On the day of the assay, prepare the loading buffer by adding Fluo-4 AM, Pluronic™ F-127, and Probenecid to the Assay Buffer. The final concentrations should be:
This compound Compound Plate:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffered solution).
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations for the dose-response curve. It is recommended to prepare these dilutions at a higher concentration (e.g., 4X the final desired concentration) in a separate compound plate.
Calcium Imaging Assay Procedure
Experimental Workflow
Caption: Step-by-step workflow for the calcium imaging assay.
Step-by-Step Protocol:
-
Dye Loading:
-
Wash Step:
-
After incubation, gently aspirate the loading buffer.
-
Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
After the final wash, leave 100 µL of Assay Buffer in each well.
-
-
Compound Addition:
-
Using a multichannel pipette or an automated liquid handler, add the serially diluted this compound solutions from the compound plate to the cell plate. For a 4X compound plate, add 50 µL to each well containing 150 µL of buffer, resulting in a final volume of 200 µL and a 1X final compound concentration.
-
Include wells with vehicle control (Assay Buffer only) and a positive control (a known CaV2.2 blocker, if available).
-
Incubate the plate at room temperature for 10-20 minutes to allow this compound to bind to the channels.
-
-
Fluorescence Measurement (using a FlexStation 3 or similar instrument): [13][14]
-
Set the instrument parameters for Fluo-4: Excitation wavelength ~494 nm, Emission wavelength ~516 nm.[7]
-
Program the instrument to perform a kinetic read.
-
Baseline Reading: Record the baseline fluorescence for 10-20 seconds.
-
Depolarization and Response Reading: The instrument's integrated pipettor should then add a defined volume of the Depolarization Buffer (e.g., 50 µL of 5X high K+ solution) to each well to induce channel opening.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis and Interpretation
The primary output of the assay is a kinetic trace of fluorescence intensity over time for each well.
-
Data Extraction: For each well, determine the baseline fluorescence (F_baseline) before the addition of the depolarization buffer and the peak fluorescence (F_max) after depolarization.
-
Response Calculation: The calcium response can be expressed as the change in fluorescence (ΔF = F_max - F_baseline) or as a ratio (ΔF/F_baseline).[15]
-
Normalization: Normalize the data to the vehicle control wells. The percent inhibition for each this compound concentration is calculated as follows:
% Inhibition = 100 * (1 - (Response_this compound / Response_Vehicle))
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, SigmaPlot).[16][17][18] From this curve, the IC50 value, which is the concentration of this compound that produces 50% of the maximal inhibition, can be determined.[17][19]
Example Data Presentation:
| This compound (nM) | Log [this compound] | % Inhibition |
| 0.1 | -10 | 5.2 |
| 1 | -9 | 15.8 |
| 10 | -8 | 48.9 |
| 100 | -7 | 85.1 |
| 1000 | -6 | 98.6 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Suboptimal dye loading- Low channel expression- Cell health issues | - Optimize Fluo-4 AM concentration and loading time.- Use a cell line with higher CaV2.2 expression.- Ensure cells are healthy and not over-confluent. |
| High Well-to-Well Variability | - Uneven cell seeding- Inconsistent dye loading- Pipetting errors | - Ensure a homogenous cell suspension during seeding.- Use an automated dispenser for dye loading and compound addition.- Be precise with all liquid handling steps. |
| No Response to Depolarization | - Non-functional channels- Incorrect buffer composition- Instrument settings incorrect | - Verify channel expression and function with a positive control.- Check the concentrations of ions in all buffers.- Confirm the correct excitation and emission wavelengths are set. |
| High Background Fluorescence | - Incomplete removal of extracellular dye- Autofluorescence from compounds or media | - Perform thorough wash steps after dye loading.- Run a control plate with compounds but without cells to check for autofluorescence. |
Conclusion
The calcium imaging assay described in this application note provides a robust and high-throughput method for characterizing the inhibitory activity of this compound on CaV2.2 channels. By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data to advance our understanding of CaV2.2 pharmacology and accelerate the discovery of novel pain therapeutics.
References
-
Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023). Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. protocols.io. [Link]
-
Molecular Devices. (n.d.). Measure calcium release-activated Ca2+ (CRAC) channel activity on the FlexStation 3 reader. Retrieved from [Link]
-
AAT Bioquest, Inc. (2020, October 14). Calcium Imaging: Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]
-
Berecki, G., et al. (2025, August 9). Ziconotide: Neuronal Calcium Channel Blocker for Treating Severe Chronic Pain. ResearchGate. Retrieved from [Link]
-
Corcoran, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262-273. [Link]
-
Schroeder, C. I., & Lewis, R. J. (2018). Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways. Molecules, 23(5), 1202. [Link]
-
Corcoran, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-941. [Link]
-
Hu, H., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), e2947. [Link]
- Unknown. (n.d.). Assay of Intracellular Free Calcium in RAW 264.
- Corcoran, A., et al. (2010). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Pain Medicine, 11(2), 262-273.
-
Raingo, J., et al. (2012). Alternative Splicing in CaV2.2 Regulates Neuronal Trafficking via Adaptor Protein Complex-1 Adaptor Protein Motifs. The Journal of Neuroscience, 32(33), 11334-11346. [Link]
-
Hu, H., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. ResearchGate. [Link]
-
Spectrum. (2024, June 19). Widely used calcium imaging protocol can lead to spurious results, new paper cautions. Retrieved from [Link]
-
Baell, J. B., et al. (2014). ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels. Marine Drugs, 12(12), 6043-6064. [Link]
-
Springer Nature. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for L-type calcium channel block obtained with.... Retrieved from [Link]
-
Oreate AI. (2025, December 31). Understanding IC50: A Comprehensive Guide to Calculation. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
BrainVTA. (n.d.). Calcium imaging protocol. Retrieved from [Link]
-
Castro, J., et al. (2024, December 10). C2230, a preferential use- and state-dependent CaV2.2 channel blocker, mitigates pain behaviors across multiple pain models. Journal of Clinical Investigation. [Link]
-
Andor. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]
-
de la Cotera, E. P.-H. (2017). Venom Peptides as a Rich Source of Cav2.2 Channel Blockers. Toxins, 9(12), 406. [Link]
-
ResearchGate. (2019, November 26). Why fluo4-AM Calcium assay is not working?. Retrieved from [Link]
-
Miller, C. A., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 16(5), 1054-1063. [Link]
-
protocols.io. (2025, October 10). CALCIUM IMAGING PROTOCOL. Retrieved from [Link]
-
Rzhepetskyy, Y., et al. (2016). Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners. Channels, 10(6), 467-481. [Link]
-
Creative Biolabs. (n.d.). Human Cav1.2/β2/α2δ1 Calcium Channel Stable Cell Line. Retrieved from [Link]
-
Bell, T. J., et al. (2001). Alternative splicing in the C-terminus of CaV2.2 controls expression and gating of N-type calcium channels. The Journal of Biological Chemistry, 276(47), 43875-43878. [Link]
-
ResearchGate. (n.d.). CaV2.2 channel splice isoforms inhibited similarly by.... Retrieved from [Link]
-
Catterall, W. A., & Swanson, T. M. (2015). Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (Ca V ) Channels. Toxins, 7(5), 1537-1560. [Link]
Sources
- 1. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. apexbt.com [apexbt.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. selectscience.net [selectscience.net]
- 10. Alternative Splicing in CaV2.2 Regulates Neuronal Trafficking via Adaptor Protein Complex-1 Adaptor Protein Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3 [protocols.io]
- 14. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Leconotide in In Vitro Neuronal Cell Culture
Introduction: Unveiling the Potential of Leconotide in Neuronal Research
This compound, also known as ω-conotoxin CVID or CNSB004, is a peptide neurotoxin derived from the venom of the marine cone snail, Conus catus. It belongs to the O-superfamily of conotoxins, which are renowned for their exceptional potency and selectivity for various ion channels.[1] this compound's significance in neuroscience stems from its highly specific and potent blockade of N-type voltage-gated calcium channels (CaV2.2).[2][3] These channels are critical gatekeepers of neurotransmission, primarily located at presynaptic terminals, where they translate electrical signals (action potentials) into chemical signals (neurotransmitter release).[4][5]
By selectively inhibiting CaV2.2, this compound provides researchers with a precise tool to dissect the complex machinery of synaptic communication, investigate neuronal excitability, and probe the signaling pathways underlying various neurological phenomena, most notably nociception (pain signaling).[3][4] Its mechanism distinguishes it from other classes of analgesics, such as opioids, offering a unique avenue for both fundamental research and drug development.[6]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth understanding of this compound's mechanism of action, practical considerations for experimental design, and detailed, field-proven protocols for its application in in vitro neuronal cell culture systems.
Section 1: The Molecular Mechanism of this compound
The therapeutic and research value of this compound is intrinsically linked to its precise molecular target: the N-type voltage-gated calcium channel (CaV2.2).
The Critical Role of CaV2.2 Channels in Synaptic Transmission Voltage-gated calcium channels are a family of transmembrane proteins that open in response to membrane depolarization, permitting an influx of calcium ions (Ca²⁺) into the cell.[5] The CaV2 family, which includes N-type (CaV2.2), P/Q-type (CaV2.1), and R-type (CaV2.3) channels, is primarily responsible for triggering the rapid release of neurotransmitters from presynaptic terminals.[7]
When an action potential arrives at an axon terminal, the resulting depolarization activates CaV2.2 channels. The subsequent influx of Ca²⁺ acts as a crucial second messenger, binding to proteins in the SNARE complex and triggering the fusion of synaptic vesicles with the presynaptic membrane, thereby releasing neurotransmitters into the synaptic cleft.[4] This process is fundamental to neuronal communication throughout the central and peripheral nervous systems.
This compound's Selective Blockade this compound exerts its effect by physically binding to a specific site on the external pore of the α1B subunit of the CaV2.2 channel.[2][8] This binding event occludes the channel, preventing Ca²⁺ influx even when the neuron is depolarized.[4] The result is a powerful and direct inhibition of neurotransmitter release from the presynaptic terminal. This high selectivity for N-type channels over other calcium channel subtypes (e.g., L-type channels in cardiac and smooth muscle) is a key determinant of its pharmacological profile and reduces the likelihood of off-target effects.[8]
Section 2: Experimental Design and Considerations
A well-designed experiment is crucial for obtaining reliable and reproducible data. The following section outlines key decisions and preparatory steps for using this compound in vitro.
Choosing the Right Neuronal Model
The choice of cell model is dictated by the research question. Each system offers a unique balance of physiological relevance, scalability, and experimental control.
| Model Type | Examples | Advantages | Disadvantages | Best For |
| Primary Neuronal Cultures | Hippocampal, Cortical, Dorsal Root Ganglia (DRG) Neurons[9][10] | High physiological relevance; exhibit native channel expression and synaptic structures. | High variability between preparations; more complex and labor-intensive to culture. | Studying synaptic function, network activity, and cell-type specific effects. |
| Neuronal Cell Lines | SH-SY5Y (human neuroblastoma)[11] | High reproducibility; easy to culture and scale for high-throughput screening. | May not express CaV2.2 at physiological levels; cancerous origin can alter signaling pathways. | Initial dose-response screening, calcium imaging assays, and target validation. |
| Recombinant Systems | HEK293 or CHO cells stably expressing CaV2.2 subunits[11][12] | Allows study of the channel in a controlled, isolated system; excellent for specificity studies. | Lacks the native neuronal environment, auxiliary proteins, and synaptic structures. | High-precision electrophysiology (patch-clamp), binding assays, and screening for direct modulators. |
This compound Preparation, Handling, and Storage
As a peptide neurotoxin, this compound requires careful handling to ensure both user safety and experimental integrity.[13]
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To reconstitute, briefly centrifuge the vial to pellet the powder. Reconstitute in a sterile, high-quality solvent such as nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 µM or 1 mM). Avoid vigorous vortexing; gently pipette to dissolve.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in low-protein-binding tubes to prevent waste and minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. For daily use, a working stock can be kept at 4°C for a limited time (consult manufacturer's data sheet).
-
Stability in Media: Peptides can degrade in complex cell culture media due to enzymatic activity. While the disulfide bonds in this compound confer significant structural stability, it is best practice to add the peptide to the culture medium immediately before the experiment. For longer-term studies, the stability of this compound in your specific medium and conditions should be validated.
Determining Working Concentrations and Essential Controls
The effective concentration of this compound can vary depending on the cell type and assay sensitivity.
-
Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration for your specific model. A typical starting range for an initial screen would be from 1 nM to 1 µM. This will allow for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value.
-
Essential Controls: A self-validating protocol must include a complete set of controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound at the same final concentration. This accounts for any effects of the solvent itself.
-
Negative Control: Untreated cells that undergo all other experimental manipulations (e.g., media changes, stimulation). This establishes the baseline response.
-
Positive Control: For functional assays, a known stimulus is required. For example, in a calcium imaging experiment, depolarization with a high concentration of potassium chloride (KCl) serves as a positive control to elicit channel opening.
-
| Parameter | Recommended Setting | Rationale |
| Cell Seeding Density | Varies by cell type and vessel | Optimize for a healthy, sub-confluent monolayer at the time of the assay.[10] |
| This compound Concentration Range | 1 nM - 1 µM (initial screen) | Covers the expected physiological range for potent ω-conotoxins. |
| Pre-incubation Time | 15 - 30 minutes | Allows sufficient time for the peptide to bind to the channels before stimulation. |
| Assay Temperature | 37°C or Room Temperature | Maintain consistent temperature. 37°C is physiological; room temperature can slow kinetics for easier measurement. |
Section 3: Core Experimental Protocols
The following protocols provide step-by-step methodologies for common applications of this compound.
Protocol 1: Primary Hippocampal Neuron Culture (Rat, E18)
This protocol is adapted from established methods and provides a robust culture of primary neurons suitable for electrophysiology and imaging.[9][10]
Materials:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX Supplement
-
Penicillin-Streptomycin (P/S)
-
Hank's Balanced Salt Solution (HBSS)
-
Trypsin (0.25%)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Poly-D-Lysine (or Poly-L-Lysine)
-
Timed-pregnant E18 Sprague-Dawley rat
Procedure:
-
Coat Culture Vessels: The day before dissection, coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. The next day, wash 3x with sterile water and allow to dry.
-
Prepare Media: Prepare complete growth medium: Neurobasal Medium supplemented with 1x B-27, 1x GlutaMAX, and 1x P/S.
-
Dissection: Euthanize the pregnant rat according to approved institutional animal care protocols. Dissect the E18 embryos and isolate the brains in ice-cold HBSS.
-
Isolation: Under a dissecting microscope, carefully remove the hippocampi from the cerebral hemispheres.
-
Dissociation: a. Transfer hippocampi to a sterile tube and wash with HBSS. b. Add 0.25% trypsin and incubate at 37°C for 15 minutes. c. Stop trypsinization by adding an equal volume of growth medium containing 10% FBS. d. Gently centrifuge the cells (200 x g for 5 minutes). e. Resuspend the pellet in complete growth medium.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
Plating: Count viable cells using a hemocytometer and trypan blue. Plate cells onto the pre-coated vessels at a desired density (e.g., 200,000 cells/cm²).
-
Maintenance: Incubate at 37°C, 5% CO₂. After 24 hours, replace half of the medium with fresh, pre-warmed complete growth medium. Repeat this half-media change every 3-4 days. Neurons are typically mature and ready for experiments between DIV (days in vitro) 10-14.
Protocol 2: Assessing CaV2.2 Blockade using Calcium Imaging
This protocol uses a fluorescent calcium indicator to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) as a functional readout of channel activity.[11][14]
Materials:
-
Mature neuronal culture (Primary or SH-SY5Y cells)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline
-
High Potassium (High-K⁺) solution (e.g., HBSS where NaCl is replaced with KCl to a final concentration of 50-90 mM)
-
This compound stock solution
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Procedure:
-
Dye Loading: a. Prepare a loading buffer by diluting Fluo-4 AM (e.g., to 2-5 µM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid dye solubilization. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate in the dark for 30-45 minutes at 37°C.
-
Wash: Gently wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add a final volume of HBSS for the experiment.
-
Baseline Measurement: Place the plate or dish in the imaging system. Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
This compound Application: Prepare serial dilutions of this compound in HBSS. Add the different concentrations of this compound (and a vehicle control) to the respective wells. Incubate for 15-30 minutes.
-
Stimulation and Recording: a. Begin recording fluorescence. b. After a short baseline period (e.g., 30 seconds), add a pre-determined volume of the High-K⁺ solution to depolarize the cells and open voltage-gated calcium channels. c. Continue recording for several minutes to capture the peak Ca²⁺ response and its subsequent decay.
-
Data Analysis: a. For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after K⁺ stimulation. b. Normalize the response by expressing it as a percentage of the response seen in the vehicle-treated control wells. c. Plot the normalized response against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Section 4: Safety and Decontamination
This compound is a potent neurotoxin and must be handled with appropriate care. [13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves when handling this compound stocks or concentrated solutions.[13]
-
Containment: Handle lyophilized powder and prepare stock solutions within a certified chemical fume hood or biosafety cabinet to avoid inhalation.[13]
-
Waste Disposal: All tips, tubes, and materials contaminated with this compound should be considered hazardous. Decontaminate them by soaking in a freshly prepared 10% bleach solution for at least 30 minutes before disposal in biohazardous waste.[13]
-
Spill Cleanup: In case of a spill, cover the area with absorbent material and decontaminate with 10% bleach solution, allowing a 30-minute contact time before wiping clean.
Section 5: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Low Response to K⁺ Stimulation | 1. Cells are unhealthy or dead.2. Low expression of CaV channels.3. Ineffective K⁺ solution. | 1. Check cell viability with Trypan Blue; optimize culture conditions.2. Use a different cell model or one known to express CaV2.2 robustly.3. Verify the concentration and preparation of the High-K⁺ solution. |
| No Effect of this compound | 1. This compound concentration is too low.2. Peptide has degraded.3. Target channel (CaV2.2) is not present or not contributing to the signal. | 1. Perform a wider dose-response curve, up to 1-10 µM.2. Use a fresh aliquot; verify proper storage.3. Confirm CaV2.2 expression (e.g., via RT-PCR or immunocytochemistry). The K⁺-evoked signal may be mediated by other CaV channels. |
| High Variability Between Replicates | 1. Inconsistent cell plating.2. Inaccurate pipetting of reagents.3. Edge effects on the culture plate. | 1. Ensure a homogenous single-cell suspension before plating.2. Use calibrated pipettes; add reagents consistently across wells.3. Avoid using the outermost wells of a multi-well plate for data collection. |
| High Cell Death After Treatment | 1. Solvent toxicity.2. Contamination (bacterial or endotoxin).[15]3. This compound is cytotoxic at high concentrations. | 1. Ensure the final concentration of the vehicle (e.g., DMSO) is low (<0.1%).2. Use sterile technique and endotoxin-free reagents.3. Perform a cell viability assay (e.g., LDH or MTT) in parallel with your dose-response experiment. |
References
-
MED64. Primary Neuronal Cell Culture. [Online] Available at: [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262-73. [Online] Available at: [Link]
-
ResearchGate. CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain | Request PDF. [Online] Available at: [Link]
-
OUCI. CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. [Online] Available at: [Link]
-
Kaech, S., & Banker, G. (2006). Culturing primary neurons from rat hippocampus and cortex. Nature Protocols, 1(5), 2406-2415. [Online] Available at: [Link]
-
NLIST. CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. [Online] Available at: [Link]
-
Rutgers University. Standard Operating Procedures: Conotoxin. [Online] Available at: [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Pain Medicine, 11(2), 262-273. [Online] Available at: [Link]
-
Bio-protocol. Primary Neuron Culture. [Online] Available at: [Link]
-
Walker, A., et al. (2021). In vitro human ion channel assays predictive of drug-induced seizure. Toxicology in Vitro, 75, 105195. [Online] Available at: [Link]
-
JoVE. Primary Neuronal Cultures and Electrophysiology. [Online] Available at: [Link]
-
Perspectives on Integrative Medicine. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. [Online] Available at: [Link]
-
Leist, M., et al. (2021). Human neuronal signaling and communication assays to assess functional neurotoxicity. Archives of Toxicology, 95(1), 225-245. [Online] Available at: [Link]
-
Maximov, A., et al. (2007). Synaptic Targeting of N-Type Calcium Channels in Hippocampal Neurons. The Journal of Neuroscience, 27(19), 5253-5264. [Online] Available at: [Link]
-
de Medeiros, L. M., et al. (2019). Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage. Current Neuropharmacology, 17(10), 926-942. [Online] Available at: [Link]
-
Cotterill, E., et al. (2020). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. eNeuro, 7(1), ENEURO.0358-19.2019. [Online] Available at: [Link]
-
Miljanich, G. P. (2004). Ziconotide: neuronal calcium channel blocker for treating severe chronic pain. Current Medicinal Chemistry, 11(23), 3029-40. [Online] Available at: [Link]
-
ResearchGate. In vitro neuronal activity assay as drug screening platforms. [Online] Available at: [Link]
-
Corning Life Sciences. Endotoxins and Cell Culture. [Online] Available at: [Link]
-
Toxinology. Conotoxins. T3DB. [Online] Available at: [Link]
-
Ortiz-Rentería, M., et al. (2022). Targeting N-type calcium channels in young-onset of some neurological diseases. Frontiers in Cellular Neuroscience, 16, 1047509. [Online] Available at: [Link]
-
Creative Biolabs. Human Cav1.2/β2/α2δ1 Calcium Channel Stable Cell Line. [Online] Available at: [Link]
-
Creative Bioarray. Calcium Channels. [Online] Available at: [Link]
-
Pucca, M. B., et al. (2021). Pathophysiological Responses to Conotoxin Modulation of Voltage-Gated Ion Currents. Toxins, 13(10), 693. [Online] Available at: [Link]
-
Schroeder, C. I., et al. (2012). ω-Conotoxin GVIA mimetics that bind and inhibit neuronal Cav2.2 ion channels. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. [Online] Available at: [Link]
-
Frontiers. Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective. [Online] Available at: [Link]
-
Terlau, H., & Olivera, B. M. (2004). Conus venoms: a rich source of novel neuropeptides. Physiological Reviews, 84(1), 41-68. [Online] Available at: [Link]
-
Luo, S., et al. (2018). Discovery Methodology of Novel Conotoxins from Conus Species. Marine Drugs, 16(11), 419. [Online] Available at: [Link]
-
ResearchGate. Cell culture media impact on drug product solution stability. [Online] Available at: [Link]
-
Armishaw, C. J., & Alewood, P. F. (2013). Strategies for the development of conotoxins as new therapeutic leads. Pharmaceuticals, 6(5), 681-715. [Online] Available at: [Link]
-
Khetan, A., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Online] Available at: [Link]
-
McCleskey, E. W., et al. (1987). Omega-conotoxin: direct and persistent blockade of specific types of calcium channels in neurons but not muscle. Proceedings of the National Academy of Sciences, 84(12), 4327-4331. [Online] Available at: [Link]
-
Ho, J., et al. (2014). Manipulating neuronal circuits with endogenous and recombinant cell-surface tethered modulators. Frontiers in Cellular Neuroscience, 8, 109. [Online] Available at: [Link]
-
Brewer, G. J., et al. (2022). Methods for culturing adult CNS neurons reveal a CNS conditioning effect. Journal of Neuroscience Methods, 376, 109605. [Online] Available at: [Link]
-
MDPI. Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. [Online] Available at: [Link]
-
MDPI. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels. [Online] Available at: [Link]
-
Nucleus Biologics. Maximizing Quality And Potency Of Cell Culture Media. [Online] Available at: [Link]
-
JoVE. In Vitro Preparation of Neurons and Glia from Myenteric Plexus | Protocol Preview. [Online] Available at: [Link]
Sources
- 1. Frontiers | Manipulating neuronal circuits with endogenous and recombinant cell-surface tethered modulators [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting N-type calcium channels in young-onset of some neurological diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Omega-conotoxin: direct and persistent blockade of specific types of calcium channels in neurons but not muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 11. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 13. ipo.rutgers.edu [ipo.rutgers.edu]
- 14. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
Application Notes and Protocols: Assessing Leconotide's Effect on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leconotide, a Precision Tool for Neuromodulation
This compound (ω-conotoxin CVID) is a peptide derived from the venom of the cone snail, Conus catus, and is a potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][2] These channels are critical regulators of neurotransmitter release at presynaptic terminals throughout the nervous system.[3][4][5] By physically occluding the channel pore, this compound prevents the influx of calcium that is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of neurotransmitters.[6][7] This mechanism makes this compound a valuable research tool for dissecting the role of N-type calcium channels in synaptic transmission and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as chronic pain.[8][9][10]
Unlike its predecessor, ziconotide, this compound exhibits a more favorable safety profile, allowing for intravenous administration in preclinical studies, which expands its potential research and clinical applications.[2][11][12] This application note provides detailed protocols for assessing the effects of this compound on synaptic transmission using two complementary techniques: patch-clamp electrophysiology to measure synaptic currents and in vivo microdialysis to quantify neurotransmitter release.
Mechanism of Action: this compound's Blockade of N-type Calcium Channels
The fundamental process of synaptic transmission begins with the arrival of an action potential at the presynaptic terminal. This depolarization opens voltage-gated calcium channels, leading to a rapid influx of Ca²⁺ ions.[13][14] The rise in intracellular calcium concentration triggers the exocytosis of synaptic vesicles containing neurotransmitters, which then diffuse across the synaptic cleft and bind to postsynaptic receptors, propagating the signal.[7] this compound specifically targets and blocks N-type (CaV2.2) calcium channels, which are densely concentrated at presynaptic terminals and play a pivotal role in neurotransmitter release.[5][15]
Caption: this compound's mechanism of action at the presynaptic terminal.
Protocol 1: Electrophysiological Assessment using Patch-Clamp
Whole-cell patch-clamp electrophysiology is a high-resolution technique used to record the electrical activity of individual neurons.[16][17] This method allows for the direct measurement of postsynaptic currents (PSCs), providing a functional readout of synaptic transmission.[18][19] By comparing PSCs before and after the application of this compound, researchers can quantify its inhibitory effect.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Workflow for assessing this compound's effect using patch-clamp.
Detailed Step-by-Step Protocol:
-
Preparation of Neuronal Tissue:
-
For brain slice preparations, acutely slice the brain region of interest (e.g., hippocampus, spinal cord) to a thickness of 250-350 µm in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
For primary neuronal cultures, plate neurons on coverslips and allow them to mature for at least 14 days in vitro to ensure robust synaptic connectivity.
-
-
Recording Setup:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber of an upright or inverted microscope equipped with differential interference contrast (DIC) optics.
-
Continuously perfuse the chamber with oxygenated ACSF at a flow rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate internal solution.
-
-
Whole-Cell Recording:
-
Identify a healthy-looking neuron and approach it with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the neuron at a membrane potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV to record inhibitory postsynaptic currents (IPSCs).[18]
-
-
Data Acquisition and Analysis:
-
Record baseline synaptic activity for 5-10 minutes. To evoke PSCs, place a stimulating electrode near the recorded neuron.[19][20]
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., ACSF with 0.1% BSA to prevent nonspecific binding).
-
Bath apply this compound at the desired concentration (a concentration range of 10-100 nM is a good starting point) and record for 10-15 minutes.
-
Perform a washout by perfusing with this compound-free ACSF for at least 20 minutes to assess the reversibility of the effect.
-
Analyze the recorded data to determine the amplitude, frequency, and kinetics of the PSCs before, during, and after this compound application. A significant reduction in PSC amplitude is indicative of this compound's inhibitory effect on neurotransmitter release.
-
| Parameter | Typical Values/Conditions | Expected Outcome with this compound |
| This compound Concentration | 10 - 100 nM | Dose-dependent decrease in PSC amplitude |
| Holding Potential | -70 mV for EPSCs, 0 mV for IPSCs | Isolation of excitatory or inhibitory currents |
| Stimulation Frequency | 0.1 - 1 Hz for evoked PSCs | Consistent baseline for comparison |
| Recording Duration | 5-10 min baseline, 10-15 min drug, 20+ min washout | Observation of onset, steady-state block, and reversibility |
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving or anesthetized animal.[21][22] This method allows for the direct measurement of neurotransmitter concentrations, providing a neurochemical correlate to the electrophysiological findings.[23][24]
Experimental Workflow: In Vivo Microdialysis
Sources
- 1. Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting voltage-gated calcium channels: developments in peptide and small-molecule inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synaptic Transmission - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. teachmephysiology.com [teachmephysiology.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Patch-clamp technique -Electrophysiology -Biophysics-BIO-PROTOCOL [bio-protocol.org]
- 18. docs.axolbio.com [docs.axolbio.com]
- 19. pure.mpg.de [pure.mpg.de]
- 20. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microdialysis - Wikipedia [en.wikipedia.org]
- 23. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
Revolutionizing Pain Management: A Synergistic Approach Combining Leconotide and Morphine for Enhanced Analgesia
Introduction: The Unmet Need in Pain Therapeutics and the Promise of Synergy
Severe and chronic pain remains a significant global health challenge, with current therapeutic options often falling short due to incomplete efficacy, dose-limiting side effects, and the development of tolerance. Opioids, exemplified by morphine, have long been the cornerstone of severe pain management. They exert their potent analgesic effects primarily through the activation of mu-opioid receptors (MORs) in the central nervous system (CNS)[1]. However, their clinical utility is frequently hampered by a narrow therapeutic window and a well-documented profile of adverse effects, including respiratory depression, constipation, and the potential for dependence and addiction[1][2]. This clinical reality underscores a critical need for innovative analgesic strategies that can enhance pain relief while minimizing the reliance on high-dose opioid monotherapy.
A promising avenue of research lies in the concept of synergistic analgesia, where the combination of two or more drugs with distinct mechanisms of action produces an effect greater than the sum of their individual effects. This application note details the scientific rationale and provides comprehensive protocols for investigating the synergistic combination of leconotide , a potent and selective N-type voltage-gated calcium channel (CaV2.2) blocker, with the classical opioid agonist, morphine .
This compound, a synthetic version of a cone snail venom peptide, offers a non-opioid mechanism for pain modulation by inhibiting the release of pronociceptive neurotransmitters in the spinal cord[3][4]. By targeting a different, yet complementary, pathway to that of morphine, their co-administration has been shown to produce a powerful synergistic antihyperalgesic effect, particularly in preclinical models of severe pain, such as bone cancer pain[5][6]. This synergy allows for a significant reduction in the required dose of morphine to achieve profound analgesia, thereby mitigating the associated side effects and improving the therapeutic index[5].
This guide is designed for researchers, scientists, and drug development professionals, providing the foundational knowledge and detailed experimental workflows to explore and validate the synergistic potential of combining this compound and morphine.
Mechanistic Rationale for Synergy: A Dual Blockade of Nociceptive Signaling
The profound analgesic synergy observed between this compound and morphine stems from their convergent actions on the neuronal pathways that transmit pain signals. While both ultimately reduce nociceptive transmission, they do so by targeting distinct molecular machinery at the presynaptic nerve terminal.
Morphine's Mechanism of Action: Morphine, as a mu-opioid receptor agonist, binds to and activates MORs, which are G-protein coupled receptors (GPCRs) densely expressed on the presynaptic terminals of primary afferent neurons and postsynaptically on dorsal horn neurons[7][8]. Activation of presynaptic MORs initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and, crucially, the direct inhibition of voltage-gated calcium channels, including the N-type (CaV2.2) and P/Q-type (CaV2.1) channels[9][10]. This G-protein-mediated inhibition of calcium influx is a key mechanism by which morphine reduces the release of neurotransmitters such as glutamate and substance P, which are essential for the propagation of pain signals to second-order neurons[8].
This compound's Mechanism of Action: this compound, in contrast, acts as a direct and highly selective blocker of N-type (CaV2.2) voltage-gated calcium channels[3][4]. These channels are critical for the influx of calcium into presynaptic terminals, which is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. By physically occluding the pore of the CaV2.2 channel, this compound provides a direct and potent blockade of this calcium influx, thereby preventing neurotransmitter release and inhibiting the transmission of nociceptive signals.
The Point of Convergence and Synergy: The synergistic interaction arises from the fact that both morphine and this compound converge on the same critical cellular event – the inhibition of presynaptic calcium influx – but through different mechanisms. Morphine's effect is receptor-mediated and relies on a G-protein signaling cascade, while this compound provides a direct, physical block of the N-type calcium channel. This dual-pronged attack on a pivotal step in nociceptive transmission leads to a more profound and complete inhibition of neurotransmitter release than can be achieved with either agent alone. This supra-additive effect is the basis for the observed synergy, allowing for enhanced analgesia at lower, and therefore safer, doses of each compound[5].
In Vitro Assessment of Synergy: A Cellular Approach
To quantify the synergistic interaction between this compound and morphine at a cellular level, a functional assay that measures changes in intracellular calcium is highly recommended. The human neuroblastoma cell line, SH-SY5Y, is a suitable model as it endogenously expresses both mu-opioid receptors and N-type voltage-gated calcium channels.
Protocol 1: Fura-2 AM Ratiometric Calcium Imaging in SH-SY5Y Cells
This protocol utilizes the ratiometric calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to depolarization and subsequent modulation by this compound and morphine.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Poly-D-lysine coated coverslips or 96-well black-walled, clear-bottom plates
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
High potassium (High K⁺) stimulation buffer (HBSS with 50 mM KCl, adjusted for osmolarity)
-
This compound stock solution
-
Morphine stock solution
-
Fluorescence microscope or plate reader capable of ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium at 37°C in a humidified atmosphere of 5% CO₂. For imaging, seed cells onto poly-D-lysine coated coverslips or into 96-well plates and grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 15-30 minutes at room temperature.
-
-
Drug Incubation:
-
Incubate the Fura-2 loaded cells with varying concentrations of this compound, morphine, or a combination of both for a predetermined time (e.g., 10-15 minutes) at room temperature. Include a vehicle control group.
-
-
Calcium Imaging:
-
Place the coverslip or 96-well plate on the stage of the fluorescence imaging system.
-
Establish a baseline fluorescence recording for 1-2 minutes.
-
Stimulate the cells with the High K⁺ buffer to induce depolarization and activate voltage-gated calcium channels.
-
Record the change in the 340/380 nm fluorescence ratio over time. The peak of this ratio is indicative of the maximum increase in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm ratio (ΔRatio) for each condition.
-
Normalize the data to the response of the vehicle control.
-
Generate dose-response curves for this compound alone, morphine alone, and for the combination at a fixed ratio.
-
Perform isobolographic analysis to determine the nature of the drug interaction (synergistic, additive, or antagonistic).
-
| Experimental Group | This compound (nM) | Morphine (µM) | Stimulation | Endpoint |
| Vehicle Control | 0 | 0 | High K⁺ | ΔRatio (340/380 nm) |
| This compound Dose-Response | 0.1, 1, 10, 100, 1000 | 0 | High K⁺ | ΔRatio (340/380 nm) |
| Morphine Dose-Response | 0 | 0.1, 1, 10, 100, 1000 | High K⁺ | ΔRatio (340/380 nm) |
| Combination (Fixed Ratio) | e.g., 1:100 (nM:µM) | e.g., 0.1:0.001, 1:0.01, etc. | High K⁺ | ΔRatio (340/380 nm) |
Table 1: Example of experimental groups for in vitro synergy assessment.
In Vivo Evaluation of Synergy: Preclinical Pain Models
To translate the cellular findings to a more physiologically relevant context, in vivo animal models of pain are indispensable. The following protocols describe two standard models for assessing analgesic efficacy.
Protocol 2: The Formalin Test in Rats
The formalin test is a model of tonic, inflammatory pain that produces a biphasic nocifensive response, allowing for the assessment of effects on both acute and persistent pain.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Formalin solution (5% in saline)
-
This compound and morphine solutions for administration (e.g., intravenous for this compound, intraperitoneal for morphine)
-
Observation chambers with mirrors for unobstructed viewing of the paws
-
Timer
Procedure:
-
Acclimation: Acclimate the rats to the observation chambers for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound, morphine, their combination, or vehicle at appropriate pretreatment times based on their pharmacokinetic profiles.
-
Formalin Injection: Inject 50 µL of 5% formalin into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately place the rat back into the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Pain): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-formalin injection.
-
-
Data Analysis:
-
Calculate the total time spent in nocifensive behavior for each phase.
-
Compare the responses in the drug-treated groups to the vehicle control group.
-
Generate dose-response curves and perform isobolographic analysis.
-
Protocol 3: The von Frey Test for Mechanical Allodynia in a Neuropathic Pain Model
This protocol is used to assess mechanical sensitivity in models of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models.
Materials:
-
Rats with an established neuropathic pain model
-
von Frey filaments of varying stiffness
-
Elevated mesh platform with individual testing chambers
-
This compound and morphine solutions
Procedure:
-
Acclimation: Acclimate the animals to the testing environment for several days prior to the experiment and for at least 30 minutes on the day of testing.
-
Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each animal before drug administration.
-
Drug Administration: Administer the test compounds or vehicle.
-
Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-measure the PWT.
-
Apply the von Frey filaments to the plantar surface of the injured paw with increasing force until a withdrawal response is elicited.
-
The 50% withdrawal threshold can be determined using the up-down method.
-
-
Data Analysis:
-
Calculate the change in PWT from baseline for each treatment group.
-
The data can be expressed as the raw withdrawal threshold (in grams) or as the maximum possible effect (%MPE).
-
Construct dose-response curves and conduct isobolographic analysis.
-
Data Analysis and Interpretation: Quantifying Synergy
The cornerstone of evaluating drug interactions is isobolographic analysis . This method provides a graphical representation of the interaction and allows for a quantitative determination of synergy, additivity, or antagonism.
Principle of Isobolography:
-
Dose-Response Curves: First, generate dose-response curves for each drug administered alone to determine the dose that produces a specific level of effect (e.g., 50% inhibition of the pain response, or ED₅₀).
-
Isobologram Construction:
-
Plot the ED₅₀ of Drug A on the x-axis and the ED₅₀ of Drug B on the y-axis.
-
A straight line connecting these two points is the line of additivity . This line represents all the combinations of doses of the two drugs that would be expected to produce the same 50% effect if their interaction were purely additive.
-
-
Combination Data: Determine the doses of Drug A and Drug B in combination that produce the same 50% effect. Plot this data point on the isobologram.
-
Interpretation:
-
If the experimental data point for the combination falls below the line of additivity, the interaction is synergistic .
-
If the data point falls on the line, the interaction is additive .
-
If the data point falls above the line, the interaction is antagonistic .
-
Combination Index (CI):
A quantitative measure of the interaction can be calculated using the Combination Index (CI), based on the following formula:
CI = (D₁ / (Dx)₁) + (D₂ / (Dx)₂)
Where:
-
D₁ and D₂ are the doses of Drug 1 and Drug 2 in combination that produce a certain effect.
-
(Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone that produce the same effect.
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
| Combination | This compound Dose (µg/kg) | Morphine Dose (mg/kg) | % Analgesia | CI Value | Interaction |
| This compound Alone | 20 | - | 15% | - | - |
| Morphine Alone | - | 2.5 | 40% | - | - |
| Combination | 10 | 1.25 | 75% | < 1.0 | Synergistic |
Table 2: Hypothetical data illustrating synergistic interaction.
Conclusion and Future Directions
The combination of this compound and morphine represents a promising, mechanistically driven strategy to enhance analgesic efficacy while improving the safety profile of pain management. The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this synergistic interaction. By leveraging both in vitro cellular assays and in vivo pain models, researchers can gain a comprehensive understanding of the therapeutic potential of this combination. Further investigation into the optimal dose ratios, the long-term effects on tolerance development, and the efficacy in a broader range of pain models will be crucial for the successful clinical translation of this powerful analgesic synergy. The ultimate goal is to provide patients suffering from severe pain with a more effective and safer therapeutic option, improving their quality of life.
References
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-934. [Link]
-
Law, P. Y., Wong, Y. H., & Loh, H. H. (1996). Opioids - mechanisms of action. Australian Prescriber, 19(3), 68-70. [Link]
-
Murphy, P. B., & Bechmann, S. (2023). Morphine. In StatPearls. StatPearls Publishing. [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-934. [Link]
-
NursingSOS. (2021, February 10). Morphine Side Effects and Mechanism of Action | Opioid Analgesics [Video]. YouTube. [Link]
-
healthdirect. Morphine. [Link]
-
Portland Press. (2024, February 2). Morphine's journey through the body: mechanisms behind opioid pain relief. [Link]
-
Wikipedia. This compound. [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine. [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 225-235. [Link]
-
Bowersox, S. S., et al. (1996). The combined effects of N-type calcium channel blockers and morphine on A delta versus C fiber mediated nociception. Pain, 68(2-3), 249-257. [Link]
-
Tallarida, R. J. (2022). Antinociceptive synergism in preclinical studies: A review. Scientific Research Archives, 4(3), 1-10. [Link]
-
University of Vienna. (2019, November 4). From cone snail venom to pain relief: How conotoxins can be used in pain therapy. ScienceDaily. [Link]
-
Eurofins Advinus. Pain Models for Preclinical Research. [Link]
-
Slideshare. (2017, November 21). preclinical screening models for Analgesic drugs. [Link]
-
Basheer, A., & Kumar, A. (2023). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. Pharmaceuticals, 16(8), 1148. [Link]
-
Corder, G., et al. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers in Pain Research, 4, 1285901. [Link]
-
Kolosov, A., et al. (2009). The Omega Conopeptide toxin, this compound, given intravenously increases morphine antinociception in rat prostate bone cancer pain. European Journal of Pain, 13(S1), S133. [Link]
-
PipelineReview.com. Pipeline Drugs for Pain Management. [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 225-235. [Link]
-
Smith, M. T. (2009). Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management. Toxins, 1(1), 38-62. [Link]
-
Deuis, J. R., et al. (2015). Conotoxins That Could Provide Analgesia through Voltage Gated Sodium Channel Inhibition. Toxins, 7(12), 5348-5364. [Link]
-
Seward, E., Hammond, C., & Henderson, G. (1991). Mu-opioid-receptor-mediated inhibition of the N-type calcium-channel current. Proceedings of the Royal Society B: Biological Sciences, 244(1310), 129-135. [Link]
-
Yawo, H., & Chuhma, N. (1994). mu-Opioid receptor inhibits N-type Ca2+ channels in the calyx presynaptic terminal of the embryonic chick ciliary ganglion. The Journal of Physiology, 478(Pt 2), 241-251. [Link]
-
Wang, J. X., et al. (2000). Interactions of intrathecally administered ziconotide, a selective blocker of neuronal N-type voltage-sensitive calcium channels, with morphine on nociception in rats. Pain, 84(2-3), 271-281. [Link]
-
Ossipov, M. H., et al. (2014). Analgesic synergy between opioid and α2-adrenoceptors. British Journal of Pharmacology, 171(13), 3181-3196. [Link]
-
Brown, C. H., & Bourque, C. W. (1998). mu-opioid receptor activation inhibits N- and P-type Ca2+ channel currents in magnocellular neurones of the rat supraoptic nucleus. The Journal of Physiology, 513(Pt 3), 733-742. [Link]
Sources
- 1. Mu-opioid-receptor-mediated inhibition of the N-type calcium-channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic and functional changes in Ca2+ entry after retinoic acid-induced differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hellobio.com [hellobio.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. bu.edu [bu.edu]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Mu-opioid receptor inhibition of calcium current: development of homologous tolerance in single SH-SY5Y cells after chronic exposure to morphine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
Application Notes & Protocols: Leconotide Handling and Preparation for In Vivo Experiments
Abstract & Introduction
Leconotide (also known as ω-conotoxin CVID) is a potent and selective N-type voltage-gated calcium channel (CaV2.2) blocker, originally isolated from the venom of the marine cone snail Conus catus.[1] Its high selectivity for CaV2.2 channels, which are pivotal in neurotransmitter release and pain signal transmission, makes it an invaluable tool for neuroscience research, particularly in the study of pain pathways.[1] Unlike its analogue ziconotide, this compound exhibits lower systemic toxicity, permitting administration via intravenous (IV) routes in preclinical models, which significantly broadens its research applications for chronic pain and non-opioid analgesic development.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and preparation of this compound for in vivo experiments. Adherence to these protocols is critical for ensuring experimental reproducibility, maintaining the peptide's stability and bioactivity, and ensuring laboratory safety. We will delve into the causality behind each procedural step, from reconstitution to final formulation, providing a framework for robust and reliable experimental design.
Critical Pre-Experimental Considerations
Mechanism of Action & Scientific Context
This compound's therapeutic potential stems from its precise blockade of N-type calcium channels (CaV2.2).[1] These channels are concentrated on presynaptic nerve terminals and their inhibition disrupts the calcium influx required for the release of pro-nociceptive neurotransmitters like glutamate and substance P.[1][4] this compound's rigid cysteine knot motif, formed by three disulfide bridges, confers a stable conformation essential for its high-affinity binding to the CaV2.2 channel.[1] Understanding this structure-activity relationship is fundamental to appreciating the peptide's sensitivity to handling and storage conditions.
Physicochemical Properties & Stability
This compound is a hydrophilic peptide composed of 25 amino acids.[1][2][4][5] Like many peptides, its stability is paramount for biological activity. Key factors influencing its integrity include:
-
Storage Temperature: Lyophilized this compound should be stored at -20°C for long-term stability (months to years).[6][7] For short-term storage (days to weeks), 0-4°C is acceptable.[6] Stock solutions in solvents like DMSO should be stored at -20°C or -80°C.[6][7]
-
Adsorption: Peptides, particularly at low concentrations, are prone to adsorbing to glass and plastic surfaces, which can lead to significant loss of material and inaccurate dosing.[8][9][10] This non-specific binding is driven by hydrophobic and ionic interactions.[9]
-
Proteolytic Degradation: While the cysteine knot structure provides some resistance to proteases, exposure to enzymes in non-sterile solutions or biological matrices can lead to degradation.[11]
-
Oxidation/Reduction: The disulfide bridges are critical for this compound's conformation and activity. Exposure to strong reducing or oxidizing agents can disrupt these bonds.
Safety & Handling
As a potent neurotoxin, this compound must be handled with appropriate safety measures. Although its systemic toxicity is lower than that of ziconotide, it should be treated as a hazardous compound.[3]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles.[12][13][14]
-
Powder Handling: Handle lyophilized powder in a fume hood or a designated containment area to prevent inhalation of aerosols.[12][15]
-
Risk Assessment: Conduct a thorough risk assessment before beginning any experiment, considering potential exposure routes and the peptide's biological activity.[12]
-
Spill & Disposal: In case of a spill, absorb the material with an inert, non-combustible material and dispose of it as chemical waste in accordance with local regulations.[13][14]
Materials & Reagents
-
Lyophilized this compound
-
Sterile, pyrogen-free water for injection (WFI) or sterile saline (0.9% NaCl)
-
High-purity Dimethyl sulfoxide (DMSO) (optional, for stock solutions)
-
Low-protein-binding polypropylene microcentrifuge tubes and pipette tips.[10]
-
Sterile, low-protein-binding syringe filters (e.g., Polyvinylidene fluoride (PVDF), 0.22 µm).[16][17]
-
Sterile syringes and needles
-
Calibrated pipettes
-
Vortex mixer
Experimental Protocols
The following protocols are designed to minimize peptide loss and ensure the stability and sterility of the final preparation for in vivo administration.
Workflow Overview
The overall process involves reconstituting the lyophilized peptide to create a concentrated stock solution, which is then diluted with an appropriate vehicle to the final working concentration for injection.
Caption: General workflow for this compound preparation.
Protocol 1: Reconstitution of Lyophilized this compound (Stock Solution)
The goal of this step is to dissolve the peptide powder into a stable, concentrated stock solution. The choice of solvent depends on the peptide's solubility and the intended storage duration. This compound is hydrophilic and soluble in aqueous solutions.[4][5]
Causality: Creating a concentrated stock solution minimizes the relative loss of peptide due to surface adsorption, as the container surfaces become saturated at higher concentrations.[10] Aliquoting prevents repeated freeze-thaw cycles which can degrade the peptide.
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.
-
Solvent Selection: For reconstitution, use sterile, pyrogen-free water or a buffer compatible with your experimental model. If higher concentration stocks are needed, DMSO can be used.[6]
-
Calculation: Use the manufacturer's provided mass or perform a pre-calculation to determine the volume of solvent needed to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).
-
Reconstitution: Carefully add the calculated volume of solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately aliquot the stock solution into low-protein-binding polypropylene tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[6][7]
Protocol 2: Preparation of Working Solutions for In Vivo Administration
This protocol details the dilution of the stock solution to the final concentration required for injection. The choice of the vehicle is critical for ensuring biocompatibility and stability.
Causality: The vehicle must be isotonic and biocompatible to avoid adverse reactions at the injection site. For intravenous administration, sterile saline is the most common and appropriate vehicle. The concentration is determined based on published in vivo studies to ensure efficacy without toxicity.[3][18]
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution on ice.
-
Vehicle: Use sterile 0.9% saline as the primary vehicle for intravenous injection.
-
Calculation: Determine the final concentration needed based on the desired dose (e.g., in mg/kg or µg/kg) and the average weight of the animals. Published studies have used intravenous doses in rats ranging from 0.002 to 200 µg/kg.[3] A study in a diabetic neuropathic pain model in rats showed a 51.7% reversal of hyperalgesia at a maximum no-side-effect dose of 2 mg/kg IV.[18][19]
-
Dilution: In a sterile, low-protein-binding tube, dilute the required volume of the stock solution with the sterile saline to achieve the final target volume and concentration.
-
Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.
-
Final Check: Visually inspect the solution for any precipitation or cloudiness. The final solution should be clear.
| Parameter | Recommendation | Rationale & References |
| Stock Solution Solvent | Sterile Water or DMSO | This compound is hydrophilic.[4][5] DMSO can be used for higher concentrations.[6] |
| Storage (Lyophilized) | -20°C (long-term) | Ensures peptide integrity over months to years.[6][7] |
| Storage (Stock Solution) | -20°C to -80°C (aliquoted) | Prevents degradation from repeated freeze-thaw cycles.[6][7] |
| In Vivo Vehicle (IV) | Sterile 0.9% Saline | Standard isotonic and biocompatible vehicle for intravenous administration. |
| Effective IV Dose (Rats) | 0.02 mg/kg - 2 mg/kg | Dose range demonstrated to produce antihyperalgesic effects without observed side effects in preclinical models.[3][18][19] |
| Labware | Low-protein-binding polypropylene | Minimizes significant peptide loss due to non-specific binding to surfaces.[9][10][20] |
Protocol 3: Sterile Filtration
For many in vivo applications, particularly intravenous administration, the final working solution must be sterile.
Causality: Sterile filtration removes potential microbial contaminants. However, filtration can also lead to significant peptide loss through adsorption to the filter membrane.[16][17] Using a low-protein-binding filter material like PVDF and pre-wetting the filter can mitigate this loss.[17][21]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ziconotide - Wikipedia [en.wikipedia.org]
- 5. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. lcms.cz [lcms.cz]
- 10. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. biovera.com.au [biovera.com.au]
- 13. fishersci.fi [fishersci.fi]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. pharm-int.com [pharm-int.com]
- 16. scilit.com [scilit.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Leconotide Concentration for In Vitro Assays
Welcome to the technical support guide for Leconotide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound in in vitro experimental settings. Here, we address common challenges and provide in-depth troubleshooting strategies to ensure the accuracy and reproducibility of your results.
Section 1: Foundational Knowledge: Understanding this compound
This compound (also known as ω-conotoxin CVID) is a synthetic peptide that acts as a potent and highly selective blocker of N-type voltage-gated calcium channels (CaV2.2).[1][2] These channels are critical in neuronal signaling, particularly in the presynaptic release of neurotransmitters.[1] By inhibiting the influx of calcium through CaV2.2 channels, this compound effectively modulates neuronal excitability and signal transmission, which is the basis of its analgesic properties.[1]
Understanding this mechanism is the first step in designing a successful in vitro assay. Your experimental system must have functional expression of CaV2.2 channels for this compound to have an effect.
Caption: Mechanism of this compound action at the presynaptic terminal.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
-
Dissolution: this compound is a peptide and should be handled with care to maintain its stability. For initial stock solutions, it is recommended to use sterile, nuclease-free water.[3] Some protocols may suggest using a small amount of DMSO to aid dissolution, which is then diluted in an aqueous buffer.[4][5] Always consult the manufacturer's data sheet for specific recommendations.
-
Storage: Lyophilized this compound powder should be stored at -20°C for long-term stability (months to years).[6][7] Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] Aqueous stock solutions are not recommended to be stored for more than one day.[3]
Q2: What is a good starting concentration for my in vitro assay?
The optimal concentration of this compound is highly dependent on the assay type and the expression level of CaV2.2 channels in your system. A common practice is to perform a dose-response curve to determine the EC₅₀ or IC₅₀.
| Assay Type | Typical Concentration Range | Key Considerations |
| Automated Electrophysiology | 1 nM - 10 µM | Allows for precise measurement of channel block.[8] |
| Fluorescent Calcium Imaging | 10 nM - 30 µM | Higher concentrations may be needed due to indirect measurement of channel activity.[9] |
| Neurotransmitter Release Assays | 100 nM - 50 µM | Dependent on the specific neurotransmitter and detection method. |
| Radioligand Binding Assays | 0.1 nM - 100 nM | Useful for determining binding affinity directly. |
It is advisable to start with a wide range of concentrations, for example, from 1 nM to 10 µM, using logarithmic dilutions.
Q3: Why am I not observing any effect of this compound in my assay?
There are several potential reasons for a lack of effect:
-
Assay System: Confirm that your cell line or tissue preparation expresses N-type (CaV2.2) calcium channels.[10] The presence of certain subunits, like β3, can decrease the sensitivity to conotoxins.[1]
-
Peptide Integrity: The peptide may have degraded due to improper storage or handling. Peptides containing certain amino acids are prone to oxidation.[6]
-
Concentration: The concentrations used may be too low to elicit a response.
-
Assay Buffer Components: Components in your buffer, such as certain detergents or high concentrations of divalent cations, could interfere with this compound's activity.
Section 3: In-Depth Troubleshooting Guide
Issue 1: High Variability or Poor Reproducibility in Results
High variability can obscure real effects and make data interpretation difficult.
-
Cause A: Peptide Adsorption: Peptides, especially at low concentrations, can adsorb to plastic surfaces like pipette tips and microplates. This leads to a lower effective concentration in your assay.
-
Solution: Pre-incubate pipette tips and plates with a solution containing a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to block non-specific binding sites. Using low-retention plasticware is also recommended.
-
-
Cause B: Inconsistent Peptide Solubilization: If the peptide is not fully dissolved, the actual concentration in your aliquots will vary.
-
Solution: Ensure the peptide is completely dissolved before making aliquots. A brief, gentle vortexing or sonication can help, but avoid harsh conditions that could denature the peptide.
-
-
Cause C: Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide degradation and aggregation.[6]
-
Solution: Aliquot the stock solution into single-use volumes immediately after preparation to minimize freeze-thaw cycles.
-
Issue 2: No or Lower-Than-Expected Potency
If this compound is not producing an effect or the IC₅₀ is much higher than reported in the literature, consider the following:
-
Cause A: Incorrect Final Concentration: Errors in serial dilutions are a common source of inaccurate final concentrations.
-
Solution: Carefully plan and execute your dilution series. It is often helpful to create an intermediate dilution before the final working concentrations.
-
-
Cause B: Peptide Degradation: this compound's stability can be compromised by proteases in cell culture media or by extreme pH or temperature.
-
Solution: Minimize the time the peptide spends in complex biological media before the assay. If protease activity is suspected, consider adding protease inhibitors to your assay buffer.
-
-
Cause C: Counter-ion Interference: Peptides are often supplied as trifluoroacetate (TFA) salts, a byproduct of synthesis. At high concentrations, TFA can be cytotoxic or interfere with cellular assays.[6][11]
-
Solution: If you suspect TFA interference, you can perform a buffer exchange or dialysis to remove it. Alternatively, ensure your vehicle control contains a similar concentration of TFA.
-
Caption: Troubleshooting workflow for this compound assays.
Section 4: Key Experimental Protocols
Protocol: Automated Patch-Clamp Electrophysiology
This method directly measures the flow of ions through CaV2.2 channels.
-
Cell Preparation: Use a cell line stably expressing human CaV2.2 (α1B, β, and α2δ subunits). Culture cells to 70-90% confluency.
-
Solution Preparation:
-
External Solution (in mM): 140 CsCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
This compound Solutions: Prepare a dilution series of this compound in the external solution.
-
-
Electrophysiology:
-
Obtain whole-cell patch-clamp recordings.
-
Hold cells at a resting potential of -80 mV.
-
Elicit CaV2.2 currents by depolarizing voltage steps (e.g., to +20 mV for 25 ms).[8]
-
Establish a stable baseline current before applying this compound.
-
Apply this compound solutions cumulatively, allowing the current block to reach a steady state at each concentration.
-
-
Data Analysis: Measure the peak current amplitude at each concentration. Normalize the data to the baseline current and fit to a dose-response curve to determine the IC₅₀.
Protocol: Fluorescent Calcium Imaging Assay
This assay measures the influx of calcium as a downstream indicator of channel activity.
-
Cell Preparation: Plate cells expressing CaV2.2 in a 96- or 384-well black, clear-bottom plate.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Add various concentrations of this compound to the wells and incubate for a sufficient time to allow for channel binding.
-
Assay Execution:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Induce channel opening by adding a depolarizing stimulus, such as a high concentration of potassium chloride (KCl).
-
Measure the change in fluorescence intensity.
-
-
Data Analysis: The inhibitory effect of this compound is seen as a reduction in the fluorescence signal upon depolarization. Calculate the percent inhibition for each concentration and determine the IC₅₀.
References
-
This compound. (2023, December 1). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Kolosov, A., Goodchild, C. S., & Cooke, I. (2010). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Pain Medicine, 11(7), 1044-1053. Retrieved January 8, 2026, from [Link]
-
Top 5 Reasons Your Peptide-Based Assays Fail. (n.d.). GenScript. Retrieved January 8, 2026, from [Link]
-
Shields, D., Tvermoes, B., & Bultman, M. (2013). Dilution and Compounding of Ziconotide for Intrathecal Administration. Journal of Pain & Palliative Care Pharmacotherapy, 27(4), 347-353. Retrieved January 8, 2026, from [Link]
-
Finley, M. F., et al. (2010). An Integrated Multiassay Approach to the Discovery of Small-Molecule N-Type Voltage-Gated Calcium Channel Antagonists. Assay and Drug Development Technologies, 8(6), 720-732. Retrieved January 8, 2026, from [Link]
-
Finley, M., et al. (2010). An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists. Assay and Drug Development Technologies, 8(6), 720-732. Retrieved January 8, 2026, from [Link]
-
In vitro protein-peptide assay is not consistent. Please suggest some ideas? (2020, February 4). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Soldatov, N. M. (2016). Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners. Channels, 10(6), 443-454. Retrieved January 8, 2026, from [Link]
-
Campolongo, T. G. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions [Slides]. GenScript. Retrieved January 8, 2026, from [Link]
-
What can I do if a peptide won't go in solution in a biological assay? (2024, January 7). Chemistry Stack Exchange. Retrieved January 8, 2026, from [Link]
-
Ziconotide. (2023, November 28). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923-932. Retrieved January 8, 2026, from [Link]
-
Kress, H. G., et al. (2021). Intrathecal pain management with ziconotide: Time for consensus? Pain Practice, 21(6), 711-723. Retrieved January 8, 2026, from [Link]
-
Park, J. Y., et al. (2007). Overexpressed Cavβ3 Inhibits N-type (Cav2.2) Calcium Channel Currents through a Hyperpolarizing Shift of “Ultra-slow” and “Closed-state” Inactivation. Journal of Biological Chemistry, 282(18), 13364-13372. Retrieved January 8, 2026, from [Link]
-
GenScript USA Inc. (2014, August 25). Avoiding peptide assay failure: hidden problems and solutions [Video]. YouTube. Retrieved January 8, 2026, from [Link]
-
Intrathecal ziconotide for the treatment of chronic pain: a collection of clinical experiences and literature review. (2021). Minerva Anestesiologica, 87(11), 1259-1268. Retrieved January 8, 2026, from [Link]
-
Lu, T., & Meriney, S. D. (2009). Domain III regulates N-type (CaV2.2) calcium channel closing kinetics. The Journal of Physiology, 587(Pt 15), 3737-3749. Retrieved January 8, 2026, from [Link]
-
Patel, R., & Dickerson, D. M. (2025, January 19). Ziconotide. In StatPearls. StatPearls Publishing. Retrieved January 8, 2026, from [Link]
-
Deer, T. R., et al. (2016). Intrathecal Ziconotide: Dosing and Administration Strategies in Patients With Refractory Chronic Pain. Neuromodulation: Technology at the Neural Interface, 19(8), 834-845. Retrieved January 8, 2026, from [Link]
-
Dupoiron, D., et al. (2020). Study of Physicochemical Stability of Ziconotide in Medication Cassette Reservoir. Neuromodulation: Technology at the Neural Interface, 23(7), 1034-1041. Retrieved January 8, 2026, from [Link]
-
Hengstler, J. G., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology, 94(3), 979-980. Retrieved January 8, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. genscript.com [genscript.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. An integrated multiassay approach to the discovery of small-molecule N-type voltage-gated calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
Technical Support Center: Addressing Leconotide Peptide Aggregation in Solution
Welcome to the technical support center for Leconotide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the common issue of this compound peptide aggregation in solution. Here, we provide in-depth scientific explanations, practical troubleshooting steps, and validated experimental protocols to ensure the stability and efficacy of your this compound preparations.
Introduction to this compound and Aggregation Challenges
This compound (also known as ω-conotoxin CVID) is a synthetic peptide derived from the venom of the marine cone snail, Conus catus.[1][2] It is a potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2) and is under investigation as a promising analgesic for various pain conditions.[1][2][3] Like many therapeutic peptides, this compound is susceptible to aggregation, a phenomenon where individual peptide molecules self-associate to form larger, often insoluble, complexes.[4] This can lead to a loss of therapeutic activity, altered immunogenicity, and challenges in formulation and delivery.
Aggregation is often driven by the exposure of hydrophobic residues and the formation of intermolecular hydrogen bonds, leading to the formation of structured amyloid fibrils or amorphous aggregates.[4] Understanding and controlling these processes are critical for the successful application of this compound in research and clinical settings.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about this compound aggregation.
Q1: What are the first visual signs of this compound aggregation?
A: The most common visual indicator of aggregation is the appearance of turbidity or cloudiness in a previously clear solution. You may also observe the formation of visible particulates or a gel-like substance over time.
Q2: How does pH affect this compound aggregation?
A: The pH of the solution plays a crucial role in peptide stability by influencing the net charge of the peptide.[4] Peptides are generally least soluble and most prone to aggregation at their isoelectric point (pI), where the net charge is zero.[5] To minimize aggregation, it is advisable to work with this compound at a pH at least one unit away from its pI.[6]
Q3: Can freeze-thaw cycles induce aggregation of my this compound stock?
A: Yes, repeated freeze-thaw cycles can induce aggregation of peptides, including those containing cysteine, methionine, or tryptophan residues which are prone to oxidation.[7] It is recommended to aliquot your this compound stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q4: Are there any additives that can help prevent this compound aggregation?
A: Yes, various excipients can be used to stabilize peptide solutions. These include osmolytes like glycerol and sucrose, amino acids such as arginine and glycine, and non-denaturing detergents like Tween 20.[5] These additives can help to maintain the native conformation of the peptide and prevent intermolecular interactions that lead to aggregation.[4][5]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to this compound aggregation.
Issue 1: My this compound solution appears cloudy upon reconstitution or during storage.
-
Potential Cause 1: Inappropriate Buffer pH. The pH of your buffer may be too close to the isoelectric point (pI) of this compound, minimizing its solubility.
-
Potential Cause 2: High Peptide Concentration. The concentration of this compound in your solution may be too high, promoting self-association.[4]
-
Solution: Try working with a lower concentration of this compound. If a high concentration is necessary, consider the addition of stabilizing excipients (see Table 1).
-
-
Potential Cause 3: Sub-optimal Storage Temperature. Elevated temperatures can increase the rate of aggregation.
-
Solution: Store this compound solutions at the recommended temperature, typically 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles.[7]
-
Issue 2: I observe a loss of this compound activity in my bioassay.
-
Potential Cause 1: Formation of Soluble Aggregates. Soluble oligomers and larger aggregates may not be visible to the naked eye but can be inactive and may interfere with the binding of the active monomer to its target.
-
Potential Cause 2: Adsorption to Surfaces. Peptides can adsorb to the surfaces of storage vials and labware, leading to a decrease in the effective concentration of the active peptide.
-
Solution: Use low-protein-binding microcentrifuge tubes and pipette tips. Consider the addition of a small amount of a non-ionic surfactant, such as Tween 20 (e.g., 0.01-0.1%), to your buffer to minimize surface adsorption.
-
Issue 3: My SEC analysis shows multiple peaks, indicating the presence of aggregates.
-
Potential Cause: Irreversible Aggregation. The presence of high molecular weight species in your SEC chromatogram is a clear indication of aggregation.[10]
-
Solution:
-
Optimize Mobile Phase: Ensure your SEC mobile phase is optimized to prevent non-specific interactions between the peptide and the column stationary phase.[8] This may involve adjusting the pH or ionic strength.
-
Formulation Screening: Conduct a formulation screening study to identify conditions that minimize aggregation. This can involve systematically varying the pH, ionic strength, and the type and concentration of stabilizing excipients.
-
Chemical Modification: For long-term stability, chemical modifications such as backbone cyclization have been shown to improve the stability of conotoxins.[11][12][13][14]
-
-
Key Experimental Protocols
Here are detailed protocols for three common techniques used to assess peptide aggregation.
Size Exclusion Chromatography (SEC) for Aggregate Quantification
SEC separates molecules based on their hydrodynamic size, making it an excellent method for detecting and quantifying soluble aggregates.[15]
-
Objective: To separate and quantify this compound monomers from dimers, oligomers, and larger aggregates.
-
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., a silica-based column with a hydrophilic diol layer) with a mobile phase that is compatible with your this compound formulation.[16] A common mobile phase is a phosphate-buffered saline (PBS) solution at a pH that ensures peptide stability.
-
Sample Preparation: Prepare your this compound sample in the mobile phase. Filter the sample through a 0.22 µm filter to remove any large particulates.
-
Injection and Separation: Inject the sample onto the SEC column. The separation is typically performed at a constant flow rate (e.g., 0.5-1.0 mL/min).[17]
-
Detection: Monitor the column eluent using a UV detector at 214 nm or 280 nm.
-
Data Analysis: Integrate the peak areas of the monomer and aggregate peaks to determine the percentage of aggregation in your sample.
-
Dynamic Light Scattering (DLS) for Size Distribution Analysis
DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.[18][19]
-
Objective: To determine the hydrodynamic radius and polydispersity of this compound in solution.
-
Methodology:
-
Sample Preparation: Prepare your this compound sample in a suitable buffer and filter it through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette.
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Acquire the light scattering data. The instrument's software will analyze the fluctuations in scattered light intensity to calculate the diffusion coefficient of the particles, which is then used to determine the size distribution via the Stokes-Einstein equation.[19]
-
Data Interpretation: A monomodal peak corresponding to the expected size of the this compound monomer indicates a non-aggregated sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.[18]
-
Thioflavin T (ThT) Assay for Fibril Detection
The ThT assay is a fluorescent-based method used to detect the presence of amyloid-like fibrils.[20]
-
Objective: To detect the formation of β-sheet-rich amyloid fibrils in this compound samples.
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of ThT in a suitable buffer (e.g., phosphate buffer, pH 7.0) and filter it through a 0.2 µm syringe filter.[20] Prepare a working solution by diluting the stock solution.
-
Assay Procedure: Add a small aliquot of your this compound sample to the ThT working solution in a fluorescence cuvette or a multi-well plate.
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at approximately 440-450 nm and emission at around 482 nm.[20][21]
-
Data Analysis: An increase in fluorescence intensity compared to a control sample (buffer with ThT and non-aggregated this compound) indicates the presence of amyloid fibrils.[20]
-
-
Important Consideration: Be aware that some compounds can interfere with the ThT assay, leading to false-positive or false-negative results.[22][23][24] It is always advisable to confirm ThT results with an orthogonal method, such as transmission electron microscopy (TEM).
Data Presentation
Table 1: Recommended Excipients for Stabilizing this compound Solutions
| Excipient Class | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Glycerol | 5-10% (w/v) | Preferential exclusion, increases the stability of the native state. |
| Amino Acids | Arginine, Glycine, Proline | 50-250 mM | Suppress aggregation by interacting with the peptide surface and increasing solubility.[4][6] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) | 0.01-0.1% (v/v) | Prevent surface adsorption and can stabilize the peptide in solution.[5] |
| Buffers | Phosphate, Citrate, Acetate | 10-50 mM | Maintain a stable pH away from the peptide's isoelectric point. |
Visualizations
This compound Aggregation Pathway
Caption: this compound aggregation pathway.
Troubleshooting Workflow for this compound Aggregation
Caption: Troubleshooting decision tree.
References
-
Size-Exclusion Chromatography of Protein Aggregation in Biopharmaceutical Development and Production. LCGC International. Available from: [Link]
-
Analysis of protein drugs aggregation Using Size Exclusion Chromatography. Shimadzu. Available from: [Link]
-
Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960-5972. Available from: [Link]
-
Size-Exclusion Chromatography for the Study of Protein Aggregation and Stability. Longdom Publishing. Available from: [Link]
-
Thioflavin T spectroscopic assay. (n.d.). Available from: [Link]
-
The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous. SciSpace. Available from: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Craik, D. J., & Adams, D. J. (2007). Chemical modification of conotoxins to improve stability and activity. ACS chemical biology, 2(7), 457-468. Available from: [Link]
-
Hudson, S. A., Ecroyd, H., Kee, T. W., & Carver, J. A. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS journal, 276(20), 5960–5972. Available from: [Link]
-
DLS Services for Peptide Development. Zentriforce Pharma. Available from: [Link]
-
Naomi, R., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160651. Available from: [Link]
-
This compound. Wikipedia. Available from: [Link]
-
Dynamic Light Scattering (DLS). Unchained Labs. Available from: [Link]
-
Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides. CD Formulation. Available from: [Link]
-
Optimizing Protein Aggregate Analysis by SEC. BioPharm International. Available from: [Link]
-
Dear, A. J., & Michaels, T. C. (2020). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 10(6), 20190101. Available from: [Link]
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. Available from: [Link]
- Castelletto, V., & Hamley, I. W. (2020). Characterization of Peptides and Their Assemblies. In Self-Assembling Biomaterials (pp. 19-46). Royal Society of Chemistry.
-
Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. (2021). Journal of Controlled Release, 331, 484-503. Available from: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 6(2), 1-12. Available from: [Link]
-
Proteins & Peptides Particle and Aggregation Characterization. CD Formulation. Available from: [Link]
-
The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability. Springer Nature Experiments. Available from: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Available from: [Link]
-
How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Reddit. Available from: [Link]
-
Quickly Screen Peptides, Proteins and Nanoparticles for Size and Aggregation Using Advanced Methods. YouTube. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Discovery, synthesis and development of structure-activity relationships of Conotoxins. (2021). RSC Chemical Biology, 2(3), 693-727. Available from: [Link]
-
Clark, R. J., et al. (2006). Engineering stable peptide toxins by means of backbone cyclization: stabilization of the α-conotoxin MII. Proceedings of the National Academy of Sciences, 103(45), 16747-16752. Available from: [Link]
-
Degradation kinetics of α-conotoxin TxID. (2018). FEBS Open Bio, 8(3), 430-439. Available from: [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available from: [Link]
-
Factors governing selective formation of specific disulfides in synthetic variants of alpha-conotoxin. (1992). Biochemistry, 31(49), 12311-12316. Available from: [Link]
-
Effects of Cyclization on Activity and Stability of α-Conotoxin TxIB. (2020). Toxins, 12(4), 221. Available from: [Link]
-
Cyclization of the Analgesic α-Conotoxin Vc1.1 With a Non-Natural Linker: Effects on Structure, Stability, and Bioactivity. (2025). Peptide Science. Available from: [Link]
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. ResearchGate. Available from: [Link]
-
Synthesis of Cystine-Stabilised Dicarba Conotoxin EpI: Ring-Closing Metathesis of Sidechain Deprotected, Sulfide-Rich Sequences. (2020). Molecules, 25(21), 5092. Available from: [Link]
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. (2010). Pain Medicine, 11(2), 291-301. Available from: [Link]
-
Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins. (2021). Scientific Reports, 11(1), 8171. Available from: [Link]
-
Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences. (2023). International Journal of Molecular Sciences, 24(4), 4061. Available from: [Link]
-
CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. (2010). Pain Medicine, 11(1), 143-151. Available from: [Link]
-
Chemical Synthesis and NMR Solution Structure of Conotoxin GXIA from Conus geographus. (2021). Toxins, 13(2), 99. Available from: [Link]
-
Discovery, Synthesis, and Structure Activity Relationships of Conotoxins. ResearchGate. Available from: [Link]
-
Conotoxins and Their Potential Pharmaceutical Applications. UQ eSpace - The University of Queensland. Available from: [Link]
-
Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels. (2017). Toxins, 9(10), 323. Available from: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. reddit.com [reddit.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. zentriforce.com [zentriforce.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chemical modification of conotoxins to improve stability and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering stable peptide toxins by means of backbone cyclization: Stabilization of the α-conotoxin MII - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Cyclization on Activity and Stability of α-Conotoxin TxIB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclization of the Analgesic α‐Conotoxin Vc1.1 With a Non‐Natural Linker: Effects on Structure, Stability, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. medium.com [medium.com]
- 20. Thioflavin T spectroscopic assay [assay-protocol.com]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 23. scispace.com [scispace.com]
- 24. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Leconotide Stability and Long-Term Storage: A Technical Support Guide
Welcome to the technical support center for Leconotide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability and proper long-term storage of this compound. As a potent ω-conotoxin peptide, understanding its handling requirements is critical for reproducible and reliable experimental outcomes. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Understanding this compound's Structure and Stability
This compound is a synthetic peptide that selectively blocks N-type (Cav2.2) voltage-gated calcium channels.[1] Its structure is characterized by a rigid cysteine knot motif, where three disulfide bridges create a stable framework.[1] While this structure confers a degree of stability, like all peptides, this compound is susceptible to degradation, which can impact its biological activity. The primary degradation pathways for peptides include oxidation, deamidation, hydrolysis, and aggregation.[2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound in both lyophilized and reconstituted forms.
1. What are the recommended storage conditions for lyophilized this compound?
For optimal long-term stability, lyophilized this compound should be stored in a tightly sealed container at -20°C or colder, with -80°C being preferable for extended periods (up to several years).[4][5][6] It is also crucial to protect the lyophilized powder from moisture and light.[2][6][7]
Key Storage Recommendations for Lyophilized this compound:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short to mid-term storage; -80°C for long-term storage.[4][5][6] | Low temperatures minimize the rates of chemical degradation reactions. |
| Moisture | Store in a desiccator or with a desiccant.[2] | Moisture can accelerate hydrolysis and other degradation pathways. |
| Light | Store in an amber vial or protect from light.[2][7] | Light exposure can induce photo-oxidation of susceptible amino acid residues. |
| Atmosphere | For peptides containing oxidation-prone amino acids, consider storing under an inert gas like nitrogen or argon.[2][6][7] | Minimizes oxidation of sensitive residues. |
2. How should I handle lyophilized this compound upon receipt and before use?
Before opening the vial, it is essential to allow the lyophilized peptide to equilibrate to room temperature in a desiccator.[4][5][8] This simple step prevents condensation from forming on the cold powder, which can introduce moisture and compromise stability.[2]
3. What is the best way to reconstitute lyophilized this compound?
Reconstitution should be performed using a high-purity, sterile solvent. The choice of solvent will depend on the intended application. For many in vitro experiments, sterile, deionized water is a suitable initial solvent.
Step-by-Step Reconstitution Protocol:
-
Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.[4][5][8]
-
Solvent Selection: Use a sterile, high-purity solvent. If the peptide sequence contains amino acids prone to oxidation (like Cysteine, Methionine, or Tryptophan), it is advisable to use an oxygen-free solvent.[8][9]
-
Initial Dissolution: Add the recommended volume of solvent to the vial. Gentle vortexing or swirling may be used to aid dissolution. For peptides that are difficult to dissolve, sonication can be employed.[9]
-
Buffer Addition: If a buffered solution is required for your experiment, it is best to dissolve the peptide in a small amount of sterile water first and then add the buffer.[10] This is because salts in buffers can sometimes hinder initial peptide solubility.[8]
-
Visual Inspection: A fully reconstituted peptide solution should be clear and free of visible particles.[8]
4. What is the recommended storage condition for reconstituted this compound solutions?
Long-term storage of peptides in solution is generally not recommended due to a higher risk of degradation.[10] If storage is necessary, the following practices are advised:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade peptides, it is crucial to aliquot the reconstituted solution into single-use volumes.[5][7][11]
-
Storage Temperature: Store aliquots at -20°C or -80°C.[7]
-
pH: For optimal stability, peptide solutions should generally be stored at a slightly acidic pH, typically between 5 and 7.[2][4][7][10]
5. How do factors like pH and temperature affect the stability of this compound in solution?
The stability of conotoxins in solution is significantly influenced by both pH and temperature.[5] While specific data for this compound is limited, studies on other conotoxins suggest that they are more stable in acidic conditions compared to alkaline conditions.[5] For instance, one study on α-conotoxin TxID found that it degraded slowest at a pH of 3.[5] Elevated temperatures will accelerate the rate of degradation.[5]
6. What are the primary degradation pathways for this compound?
Based on general peptide chemistry and data from related conotoxins, the primary degradation pathways for this compound are likely to be:
-
Oxidation: Cysteine and other susceptible amino acid residues can be oxidized, which can affect the disulfide bridges crucial for this compound's structure and activity.[2][4][6][9]
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to changes in the peptide's charge and structure.[2][6]
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, particularly at acidic pH.[12]
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to a loss of biological activity and precipitation.[3][13][14]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: Loss of Biological Activity
| Potential Cause | Troubleshooting Steps |
| Improper Storage | - Verify that lyophilized peptide has been stored at -20°C or -80°C, protected from light and moisture.[4][5][6] - Ensure that reconstituted solutions were stored in single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[5][7][11] |
| Peptide Degradation | - If oxidation is suspected, consider preparing fresh solutions with oxygen-free solvents.[8][9] - For potential deamidation or hydrolysis, ensure the pH of the solution is within the optimal range (slightly acidic is generally preferred for peptides).[2][4][7][10] |
| Incorrect Concentration | - Re-verify the concentration of your stock solution. Consider using a quantitative amino acid analysis or a validated HPLC method for accurate concentration determination. |
Problem 2: Difficulty Dissolving Lyophilized this compound
| Potential Cause | Troubleshooting Steps |
| Peptide Aggregation | - Try sonicating the solution to aid dissolution.[9] - For highly hydrophobic peptides, dissolving in a small amount of a compatible organic solvent (e.g., DMSO, acetonitrile) before adding the aqueous buffer may be necessary.[4][9] Note: Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Incorrect Solvent | - Review the peptide's amino acid composition to assess its overall charge and hydrophobicity to select an appropriate solvent.[8] - For basic peptides (net positive charge), a dilute acidic solution (e.g., 0.1% acetic acid) may improve solubility.[7] - For acidic peptides (net negative charge), a dilute basic solution (e.g., 0.1% ammonium bicarbonate) may be used, but be cautious with peptides containing cysteine as basic pH can promote disulfide bond scrambling.[4] |
Problem 3: Presence of Particulates or Cloudiness in the Reconstituted Solution
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | - Continue gentle vortexing or sonication.[9] - If particulates persist, it may indicate aggregation or the presence of insoluble impurities. |
| Aggregation | - Consider using chaotropic agents like guanidine hydrochloride or urea to dissolve aggregates, but be aware that these will denature the peptide and may not be suitable for all applications.[9] - If aggregation is a recurring issue, review the storage conditions of the reconstituted solution (pH, temperature, and buffer composition). |
| Bacterial Contamination | - If the solution was not prepared and stored under sterile conditions, microbial growth can cause cloudiness. Always use sterile solvents and containers.[2] |
Visualization of Key Concepts
Diagram 1: this compound Stability Decision Workflow
This diagram illustrates a logical workflow for making decisions regarding the storage and handling of this compound to maintain its stability.
Caption: Decision workflow for this compound storage and handling.
Diagram 2: Factors Affecting this compound Stability
This diagram illustrates the key factors that can influence the stability of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 3. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocat.com [biocat.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 7. biolongevitylabs.com [biolongevitylabs.com]
- 8. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing Leconotide degradation during experimental procedures
Introduction
Welcome to the technical support guide for Leconotide (ω-conotoxin CVID). This compound is a potent and selective N-type voltage-gated calcium channel (CaV2.2) blocker, making it a valuable tool in pain research and neuroscience.[1][2][3][4] As a synthetic peptide derived from cone snail venom, its structural integrity is paramount for obtaining accurate, reproducible, and meaningful experimental results.[5]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and protocols to prevent the degradation of this compound during experimental procedures. By understanding the "why" behind each step, you can proactively safeguard your experiments against common pitfalls such as peptide loss and inactivation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound handling.
Q1: How should I store the lyophilized this compound powder upon arrival?
For long-term storage, lyophilized this compound should be kept in a freezer at –20°C or, preferably, –80°C.[6][7] It should be stored away from bright light and in a desiccated environment to prevent moisture uptake, which can significantly decrease its long-term stability.[6][8] While stable at ambient temperatures for short periods like shipping, immediate and proper cold storage is crucial for preserving the peptide's integrity over time.[6][9]
Q2: What is the correct procedure for opening a new vial of this compound?
Before opening the vial, it is critical to allow it to warm completely to room temperature in a desiccator.[6][10] This simple step prevents atmospheric moisture from condensing inside the cold vial, which can hydrate the lyophilized powder and initiate degradation pathways, compromising its stability even in storage.
Q3: How do I choose the right solvent to reconstitute this compound?
There is no single universal solvent for all peptides.[6][8] For this compound, the recommended starting solvent is sterile, high-purity distilled water.[9][10] If solubility is an issue, which is unlikely for its sequence, a dilute (0.1%) acetic acid solution can be used.[6] It is advisable to first create a concentrated stock solution (e.g., 1-5 mg/mL) before diluting further into your experimental buffer.[6][9] Crucially, avoid reconstituting the entire sample directly in a buffer containing salts , as this can make the peptide irrecoverable if it fails to dissolve properly.[6]
Q4: My this compound seems to be losing activity in solution. What's the most likely cause?
The most common and often overlooked cause of apparent activity loss is non-specific adsorption of the peptide to labware surfaces.[11][12] Peptides, especially at low concentrations (microgram or nanogram scale), readily bind to standard polypropylene and glass surfaces, drastically reducing the actual concentration in your solution.[12][13] Other major causes include degradation from repeated freeze-thaw cycles, oxidation, or enzymatic activity in biological samples.[7][14][15]
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
No. Repeated freeze-thaw cycles should be strictly avoided as they accelerate peptide degradation.[7][15][16] The best practice is to aliquot the reconstituted stock solution into single-use volumes and store them frozen at –20°C or –80°C.[7][9] This ensures that you are using a fresh, uncompromised sample for each experiment.
Part 2: In-Depth Troubleshooting Guide
This section explores specific experimental problems and provides causal explanations and solutions.
Problem: Inconsistent Results & Loss of Peptide Concentration
You observe variable results between assays or find that the effective concentration of this compound is much lower than calculated.
-
Why it Happens: Peptides have multiple charged and hydrophobic regions that can interact with and bind to the surfaces of common laboratory plastics (like polypropylene) and glass.[11] This non-specific binding (NSB) can remove a significant fraction—sometimes over 90%—of the peptide from your solution, especially at low micromolar or nanomolar concentrations.[12] This leads to a dramatic and unknown reduction in the actual dose being applied in your experiment.
-
Solutions & Validating Actions:
-
Use Low-Binding Labware: The most effective solution is to use certified low-protein-binding microcentrifuge tubes, pipette tips, and plates for all steps involving this compound.[11]
-
Incorporate a Carrier Protein: Adding a small amount of a "blocking" protein, like Bovine Serum Albumin (BSA) at 0.1% (w/v), to your dilution buffers can be very effective. The BSA will preferentially coat the plastic surfaces, preventing this compound from binding.[17] Note: Ensure BSA does not interfere with your specific assay.
-
Add a Non-Ionic Detergent: For some applications, a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 can reduce hydrophobic interactions between this compound and plastic surfaces.[17][18] Note: Detergents can disrupt cell membranes and may not be suitable for all cell-based assays.
-
-
Why it Happens: this compound's amino acid sequence (CKGKGAKCSRLMYDCCTGSCRSGKC-NH2) contains Methionine (Met) and multiple Cysteine (Cys) residues.[9][19] The sulfur-containing side chains of these residues are highly susceptible to oxidation, which can be catalyzed by dissolved oxygen in buffers or trace metal ions.[7][20] The three disulfide bonds that define this compound's active structure are formed from its six Cys residues and are critical for its stability and function.[21][22][23][24] While these bonds provide significant structural rigidity, improper handling can lead to their disruption or incorrect formation. Oxidation of the Met residue can also alter the peptide's conformation and reduce its biological activity.[15]
-
Solutions & Validating Actions:
-
Use Degassed Buffers: Prepare buffers using high-purity water and then degas them (e.g., by sparging with nitrogen or argon gas, or by vacuum) to remove dissolved oxygen.[10][25]
-
Maintain Optimal pH: Store stock solutions in a slightly acidic to neutral pH range (pH 5-7).[10] Avoid alkaline conditions (pH > 8), which can accelerate the oxidation of cysteine residues.[7]
-
Work Quickly: Minimize the time that this compound solutions are exposed to air and room temperature. Prepare dilutions immediately before use.
-
-
Why it Happens: If your experimental system involves biological fluids like serum, plasma, or cell culture media containing serum, it will contain proteases. These enzymes can cleave peptide bonds, inactivating this compound.[26] While this compound's compact, disulfide-crosslinked structure ("disulfide framework") offers more resistance to proteolysis than a linear peptide, it is not immune.[26][27]
-
Solutions & Validating Actions:
-
Use Protease-Free Reagents: When preparing buffers and solutions, use certified protease-free water and reagents.
-
Incorporate Protease Inhibitors: If compatible with your assay, consider adding a broad-spectrum protease inhibitor cocktail to your biological samples.
-
Perform Control Experiments: To test for enzymatic degradation, incubate this compound in your complete experimental medium (e.g., cell culture media with 10% FBS) for the duration of your experiment. Analyze the sample afterward via HPLC or mass spectrometry to quantify the amount of intact peptide remaining.
-
Workflow Diagram: Troubleshooting this compound Instability
Caption: A decision tree for troubleshooting common this compound stability issues.
Part 3: Key Experimental Protocols
Follow these detailed methodologies to ensure maximum peptide integrity.
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
This protocol is designed to create stable, single-use frozen stocks.
-
Equilibration: Remove the this compound vial from the –20°C or –80°C freezer and place it in a desiccator at room temperature for at least 20-30 minutes. Do not open the vial while it is cold.
-
Solvent Preparation: Use sterile, nuclease- and protease-free water. For peptides prone to oxidation, using water that has been degassed is highly recommended.
-
Reconstitution: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Carefully open the cap and add the calculated volume of sterile water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Dissolution: Gently vortex or pipette the solution up and down to dissolve the peptide completely. If solubility is poor, brief sonication (5-10 minutes in a water bath sonicator) can be effective.[6][10]
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, low-protein-binding polypropylene tubes. The volume of each aliquot should be appropriate for a single experiment to avoid wasting material.
-
Storage: Tightly cap the aliquots and flash-freeze them before placing them in a –80°C freezer for long-term storage.
-
Documentation: Clearly label all aliquots with the peptide name, concentration, and date of preparation.[16]
Protocol 2: Preparing Working Dilutions and Minimizing Adsorption
This protocol details how to prepare final experimental concentrations while mitigating peptide loss.
-
Thawing: Remove a single aliquot of the frozen this compound stock from the –80°C freezer. Thaw it quickly (e.g., by rolling between your hands) and immediately place it on ice.
-
Buffer Preparation: Prepare your final experimental buffer. If adsorption is a concern, supplement this buffer with 0.1% BSA. Ensure the final pH is between 6 and 8.[14]
-
Serial Dilution: Using low-binding pipette tips, perform serial dilutions from the stock solution into the prepared experimental buffer to reach your final desired concentration.
-
Immediate Use: Use the final diluted this compound solution in your assay as soon as possible after preparation. Do not store dilute peptide solutions.
Part 4: Data Tables & Diagrams
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Up to 1 year[9] | Store in a desiccator, protected from light.[6] |
| Concentrated Stock Solution | -80°C | Up to 3 months | Must be in single-use aliquots to prevent freeze-thaw cycles.[7] |
| Dilute Working Solution | On Ice (2-8°C) | < 4 hours | Prepare fresh immediately before use. Do not store. |
Table 2: Additives to Enhance this compound Stability in Solution
| Additive | Recommended Concentration | Mechanism of Action | Use Case |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | Acts as a carrier protein, coating surfaces to prevent peptide adsorption.[17] | General use in dilution buffers for in vitro assays. |
| Tween-20 / Triton X-100 | 0.01 - 0.05% (v/v) | Non-ionic detergent that reduces hydrophobic interactions with plasticware.[17] | Alternative to BSA; check for assay compatibility. |
| Protease Inhibitor Cocktail | As per manufacturer | Inhibits serine, cysteine, and other proteases. | Experiments involving serum, plasma, or tissue homogenates.[28] |
Diagram: Major Degradation Pathways for this compound
Caption: Key pathways leading to the loss or inactivation of this compound.
References
-
Role of the disulfide bond on the structure and activity of μ-conotoxin PIIIA in the inhibition of NaV1.4. PubMed Central. Available at: [Link]
-
Roles of individual disulfide bonds in the stability and folding of an omega-conotoxin. PubMed. Available at: [Link]
-
Stability and Structure-Forming Properties of the Two Disulfide Bonds of α-Conotoxin GI. ACS Publications. Available at: [Link]
-
Handling and Storage of Synthetic Peptides. Scribd. Available at: [Link]
-
Roles of individual disulfide bonds in the stability and folding of an omega-conotoxin. Europe PMC. Available at: [Link]
-
Stapling Cysteine[22] Disulfide Bond of α-Conotoxin LsIA and Its Potential in Target Delivery. MDPI. Available at: [Link]
-
How to Handle Research Compounds Safely. Maxed Out Compounds. Available at: [Link]
-
Laboratory Safety Guidelines for Peptide Handling. Biovera. Available at: [Link]
-
Product Datasheet ω-conotoxin MVIIA. Alomone Labs. Available at: [Link]
-
Are Proteins Adsorbing to Your Labware? Bitesize Bio. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Available at: [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. MBL International. Available at: [Link]
-
Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview. PubMed. Available at: [Link]
-
Analyzing Peptide Stability: Key Factors and Testing Methods. GenScript. Available at: [Link]
-
Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. National Institutes of Health (NIH). Available at: [Link]
-
Strategies for Improving Peptide Stability and Delivery. PubMed Central. Available at: [Link]
-
Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Publications. Available at: [Link]
-
A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Waters. Available at: [Link]
-
Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview. ResearchGate. Available at: [Link]
-
ω-Conotoxin MVIIA. Mayflower Bioscience. Available at: [Link]
-
Peptide Degradation: Prevention Methods. CompoundChem. Available at: [Link]
-
Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways. PubMed Central. Available at: [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link]
-
Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS One. Available at: [Link]
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. PubMed. Available at: [Link]
-
Ziconotide. Wikipedia. Available at: [Link]
-
ω-Conotoxin-MVIIA Supplier I Calcium channels blocker I Smartox. Smartox Biotechnology. Available at: [Link]
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. ResearchGate. Available at: [Link]
-
CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. PubMed. Available at: [Link]
-
Physicochemical Stability Study of the Morphine-Ropivacaine-Ziconotide Association in Implantable Pumps for Intrathecal Administration. PubMed. Available at: [Link]
-
Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ω-Conotoxin MVIIA - Smartox Biotechnology [mayflowerbio.com]
- 4. smartox-biotech.com [smartox-biotech.com]
- 5. Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 13. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptidesuk.com [peptidesuk.com]
- 15. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maxedoutcompounds.com [maxedoutcompounds.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. researchgate.net [researchgate.net]
- 19. Ziconotide - Wikipedia [en.wikipedia.org]
- 20. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 21. Role of the disulfide bond on the structure and activity of μ-conotoxin PIIIA in the inhibition of NaV1.4 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Roles of individual disulfide bonds in the stability and folding of an omega-conotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Roles of individual disulfide bonds in the stability and folding of an omega-conotoxin. | Semantic Scholar [semanticscholar.org]
- 24. mdpi.com [mdpi.com]
- 25. realpeptides.co [realpeptides.co]
- 26. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: A Guide to Overcoming the Poor Solubility of Leconotide in Aqueous Buffers
Introduction to Leconotide and its Solubility Challenges
This compound, also known as ω-conotoxin CVID, is a peptide derived from the venom of the marine cone snail, Conus catus. It is a potent and selective blocker of N-type voltage-gated calcium channels (Cav2.2) and is under investigation as a powerful analgesic for chronic pain.[1][2] A significant hurdle in the preclinical and formulation development of this compound is its poor solubility in aqueous buffers. This can lead to challenges in achieving the desired concentration for in vitro and in vivo studies, potentially causing reduced activity or inaccurate results.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to effectively address and overcome the solubility issues associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound contribute to its poor solubility?
The solubility of a peptide is largely determined by its amino acid composition, sequence, and overall polarity.[5] Peptides with a high percentage of hydrophobic (non-polar) amino acids tend to have lower solubility in aqueous solutions.[4][6] this compound is a 27-amino acid peptide with a complex structure that includes seven cysteine residues forming multiple disulfide bonds.[1][2] This rigid structure, combined with the presence of hydrophobic residues, can contribute to its tendency to aggregate and precipitate in aqueous environments.
Q2: I'm observing precipitation when trying to dissolve this compound. What is the first step I should take?
The first and most critical step is to assess the pH of your solution. A peptide's net charge is highly dependent on the pH of the buffer. Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge, as this promotes aggregation. Moving the pH of the solution away from the pI will increase the net charge of the peptide, enhancing its interaction with water and thereby increasing solubility.[3][7]
Q3: How can I determine the optimal pH for solubilizing this compound?
A systematic pH screening is recommended. Start by testing solubility in small volumes of buffers with different pH values.[8]
-
For basic peptides (net positive charge), try dissolving in a slightly acidic buffer (e.g., 10% acetic acid) and then dilute with your desired aqueous buffer.[6]
-
For acidic peptides (net negative charge), attempt solubilization in a slightly basic buffer (e.g., 0.1% aqueous ammonia) before diluting.[5]
Always centrifuge your final peptide solution to pellet any undissolved material before use in your experiments.[8]
Q4: Are there any recommended buffer systems or co-solvents for this compound?
If adjusting the pH is insufficient, the use of co-solvents can be an effective strategy.
-
Organic Co-solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile, followed by a stepwise dilution with the aqueous buffer, is a common approach.[5][6][8] It is crucial to be mindful of the final concentration of the organic solvent, as it may affect your experimental system. For many cell-based assays, the final DMSO concentration should not exceed 1%.[8]
-
Denaturing Agents: In cases of severe aggregation, denaturing agents like 6M urea or 6M guanidine hydrochloride can be used.[6] However, these will disrupt the peptide's structure and are generally incompatible with biological assays.[6]
Q5: What role can excipients play in improving this compound solubility?
Excipients are inactive substances added to a formulation to improve stability, solubility, and delivery.[9] For peptides like this compound, several classes of excipients can be beneficial:
-
Amino Acids: Arginine and glycine are known to improve peptide solubility and reduce aggregation.[9][10] Arginine, in particular, can interact with hydrophobic regions of proteins, preventing self-association.[10]
-
Sugars and Polyols: Mannitol, sucrose, and trehalose can act as stabilizers and are often used in lyophilized formulations to improve reconstitution.[9][11][12]
-
Surfactants: Polysorbates (e.g., Tween 20, Tween 80) can prevent surface adsorption and aggregation.[9] Alkylsaccharides have also been shown to be effective in stabilizing protein and peptide therapeutics by inhibiting aggregation.[11][13]
Q6: How can I accurately measure the solubility of this compound in my chosen buffer?
A turbidimetric solubility assay (TSA) is a rapid and material-sparing method to determine a peptide's solubility.[3][14] This assay involves preparing a series of peptide concentrations in the desired buffer. The solution's turbidity, which increases as the peptide comes out of solution, is measured using a UV-visible spectrophotometer. The point at which turbidity begins to increase corresponds to the saturation concentration of the peptide.[14] For more precise measurements, especially for pre-formulation studies, thermodynamic solubility assays with longer incubation times (24-72h) can be employed.[14]
Troubleshooting Guide for this compound Solubility
| Observation | Potential Cause | Recommended Action |
| Immediate Precipitation | The pH of the buffer is likely near this compound's isoelectric point (pI). | Adjust the pH of the buffer to be at least 2 units away from the pI. Test small aliquots in both acidic and basic conditions to find the optimal pH range. |
| Cloudy or Hazy Solution | Formation of soluble aggregates or fine particulates. | Try gentle sonication in a water bath to break up aggregates.[5][6] If this fails, consider adding a low concentration of a solubilizing excipient like arginine or a non-ionic surfactant. |
| Solubility Decreases Over Time | The peptide may be unstable in the chosen buffer, leading to degradation or aggregation upon storage. | Prepare fresh solutions before each experiment. Store stock solutions in aliquots at -20°C or below to minimize freeze-thaw cycles.[5] For long-term storage, lyophilization from a suitable buffer is recommended. |
| Inconsistent Results in Bioassays | Incomplete solubilization leading to variable effective concentrations. | Always centrifuge the peptide solution before use and take the supernatant for your experiments.[8] Quantify the peptide concentration in your final solution using a method like Amino Acid Analysis (AAA) for accuracy.[3] |
Experimental Protocols & Workflows
Workflow for Optimizing this compound Solubility
This diagram outlines a systematic approach to tackling solubility issues with this compound.
Caption: Systematic workflow for troubleshooting this compound solubility.
Protocol 1: Step-wise pH Adjustment for Solubilization
-
Preparation: Allow the lyophilized this compound vial to warm to room temperature before opening.
-
Initial Attempt: Try to reconstitute a small, known amount of this compound in your primary aqueous buffer (e.g., PBS, pH 7.4). Vortex gently.
-
Visual Inspection: Observe the solution. If it is not clear, proceed to the next step.
-
Acidic Test: In a separate tube, add a small volume of 10% acetic acid to a small amount of this compound. If it dissolves, you can then slowly add this acidic stock solution to your primary buffer while vortexing to reach the desired final concentration. Monitor for any precipitation.
-
Basic Test: If the acidic test fails, use a fresh aliquot of peptide and add a small volume of 0.1% ammonium hydroxide.[5] If it dissolves, follow the same procedure as in step 4 to dilute it into your primary buffer.
-
Final Step: Once a clear solution is obtained, it is highly recommended to filter it through a 0.22 µm sterile filter to remove any potential micro-precipitates.[3]
Protocol 2: Screening of Solubilizing Excipients
-
Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., 1M Arginine, 10% Polysorbate 80, 2M Sucrose) in your chosen primary buffer.
-
Test Matrix: Set up a matrix of conditions in microcentrifuge tubes. To each tube, add your primary buffer.
-
Excipient Addition: Add a small volume of an excipient stock solution to each corresponding tube to achieve a desired final concentration (e.g., 100 mM Arginine, 0.05% Polysorbate 80, 200 mM Sucrose).
-
Peptide Addition: Add the same amount of lyophilized this compound to each tube.
-
Solubilization: Vortex all tubes for 1-2 minutes. A brief, gentle sonication (e.g., 3 cycles of 10 seconds) can be applied to aid dissolution.[6]
-
Analysis: Visually inspect for clarity. Quantify the soluble peptide concentration in the supernatant of the most promising conditions using a spectrophotometer (A280) or a turbidimetric assay.
References
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. [Link]
-
GenScript. (n.d.). Peptide Solubilization. [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility testing. [Link]
-
Rabinowicz, A. L., et al. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]
-
Direct Peptides. (2025, September 6). Blog. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Uddin, S., et al. (2025, October 13). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. PMC - NIH. [Link]
-
Kolosov, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. PubMed. [Link]
-
BioProcess International. (n.d.). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]
-
Kolosov, A., et al. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. jpt.com [jpt.com]
- 9. experienced-need-014190.framer.app [experienced-need-014190.framer.app]
- 10. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
Technical Support Center: Identifying and Mitigating Impurities in Synthetic Leconotide
Welcome to the technical support center for synthetic Leconotide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for ensuring the purity and integrity of your synthetic this compound experiments. As a potent and selective N-type voltage-gated calcium channel (CaV2.2) blocker, the efficacy and safety of this compound are intrinsically linked to its purity.[1][2] This resource provides field-proven insights and methodologies to help you identify, characterize, and mitigate common impurities encountered during and after synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound (also known as ω-conotoxin CVID) is a synthetic peptide derived from the venom of the Conus catus snail.[1][2] It is a highly selective blocker of N-type voltage-gated calcium channels (CaV2.2), which are pivotal in neurotransmitter release and pain signal transmission.[2] The therapeutic potential of this compound is dependent on its precise three-dimensional structure, which is maintained by a stable cysteine knot motif. Impurities can interfere with this structure, leading to altered biological activity, reduced efficacy, and potential immunogenicity or toxicity.[2][3][4]
Q2: What are the most common types of impurities I might encounter in my synthetic this compound?
Impurities in synthetic peptides like this compound typically arise from the solid-phase peptide synthesis (SPPS) process, subsequent cleavage, purification, or storage.[5] Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps.[5][6][7]
-
Insertion Sequences: Peptides with additional amino acids, often resulting from the use of excess amino acid reagents that were not completely washed away.[5][7]
-
Truncated Sequences: Incomplete peptide chains that can occur at either the N- or C-terminus.
-
Oxidation Products: Certain amino acid residues, such as tryptophan and histidine, are susceptible to oxidation during synthesis or storage when exposed to air or light.[7]
-
Deamidation Products: Asparagine and glutamine residues can undergo deamidation, introducing structural and charge heterogeneity.[7]
-
Incomplete Deprotection: Residual protecting groups from the synthesis process can remain on the final peptide, affecting its structure and function.[7]
-
Diastereomers: Racemization of amino acids during synthesis can lead to diastereomeric impurities, which are often difficult to separate.[5][8]
-
Aggregates: Peptides can form aggregates, which may have reduced solubility and biological activity.[7]
-
Residual Solvents and Reagents: Chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA), may be present in the final product.[5][9]
Q3: What is an acceptable purity level for this compound in my research?
The required purity level depends on the intended application. For initial in vitro screening and functional assays, a purity of >95% is often sufficient. However, for in vivo studies, preclinical development, and any applications where safety and immunogenicity are concerns, a purity of >98% is highly recommended.[10] Regulatory bodies like the FDA have specific guidelines for peptide impurities in drug products, often requiring that any new impurity be present at no more than 0.5% of the drug substance.[11]
Q4: How should I store my synthetic this compound to prevent degradation?
To maintain the integrity of your synthetic this compound, proper storage is crucial. It is best to store this compound in a lyophilized (freeze-dried) state at -20°C or -80°C. The container should be tightly sealed to protect it from moisture. When preparing solutions, use high-purity solvents and, if possible, prepare fresh solutions for each experiment. For short-term storage of solutions, keep them at 4°C. For longer-term storage, aliquot the solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.
II. Troubleshooting Guide: Impurity Identification & Mitigation
This section provides a structured approach to troubleshooting common issues encountered with synthetic this compound.
Problem 1: My HPLC chromatogram shows multiple peaks in addition to the main product peak.
This is a common observation indicating the presence of impurities. The key is to identify the nature of these impurities to devise a mitigation strategy.
-
Possible Cause 1: Deletion or Truncated Sequences
-
Identification: These impurities will have a lower molecular weight than the target this compound. They often elute earlier than the main peak in reverse-phase HPLC (RP-HPLC).
-
Troubleshooting Steps:
-
Mass Spectrometry (MS) Analysis: Analyze the fractions corresponding to the impurity peaks by MS to confirm their molecular weights.
-
Optimize Synthesis: Review your solid-phase peptide synthesis (SPPS) protocol. Ensure complete coupling and deprotection at each step. For difficult couplings, consider double coupling or using a more potent coupling agent.[6]
-
Purification: Optimize your RP-HPLC purification gradient to improve the separation of these closely eluting species.
-
-
-
Possible Cause 2: Oxidation
-
Identification: Oxidized peptides will have a molecular weight increase of +16 Da (for a single oxidation) or multiples thereof.
-
Troubleshooting Steps:
-
MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to pinpoint the specific amino acid residue that has been oxidized.[10]
-
Mitigation During Cleavage: Incorporate scavengers, such as dithiothreitol (DTT) or anisole, in your cleavage cocktail to minimize oxidation.
-
Storage: Store the purified peptide under an inert gas (e.g., argon or nitrogen) and protect it from light.
-
-
-
Possible Cause 3: Incomplete Deprotection
-
Identification: The molecular weight will be higher than expected, corresponding to the mass of the residual protecting group.
-
Troubleshooting Steps:
-
Review Cleavage Protocol: Ensure the cleavage cocktail composition and reaction time are sufficient for complete removal of all protecting groups.
-
MS Analysis: Confirm the presence of the protecting group by MS.
-
-
Problem 2: The observed molecular weight of my main product does not match the expected molecular weight of this compound.
A discrepancy in molecular weight is a clear indication of a significant modification or error in synthesis.
-
Possible Cause 1: Incorrect Amino Acid Incorporation
-
Identification: The mass difference will likely correspond to the difference in molecular weight between the intended and the incorrectly incorporated amino acid.
-
Troubleshooting Steps:
-
Amino Acid Analysis (AAA): Perform AAA to verify the amino acid composition of your peptide.
-
MS/MS Sequencing: Use MS/MS to sequence the peptide and identify the point of incorrect incorporation.
-
Review Synthesis Log: Carefully check your synthesis protocol and reagent logs to identify any potential errors in amino acid addition.
-
-
-
Possible Cause 2: Unexpected Post-Translational Modifications (during synthesis)
-
Identification: The mass change could be due to modifications like formylation or acetylation.
-
Troubleshooting Steps:
-
High-Resolution MS: Utilize high-resolution mass spectrometry to obtain an accurate mass measurement, which can help in identifying the modification.[12]
-
Database Search: Use the accurate mass to search databases of common chemical modifications.
-
-
Problem 3: My this compound sample exhibits poor solubility.
Poor solubility is often a sign of peptide aggregation.
-
Possible Cause: Peptide Aggregation
-
Identification: The sample may appear cloudy or form a precipitate upon dissolution.
-
Troubleshooting Steps:
-
Solvent Optimization: Try dissolving the peptide in different solvent systems. For example, adding a small amount of organic solvent like acetonitrile or DMSO, or using a buffer with a different pH, can sometimes disrupt aggregates.
-
Disaggregating Agents: In some cases, the use of chaotropic agents like guanidine hydrochloride or urea can help to solubilize aggregated peptides, although this may affect the peptide's activity.
-
Optimize Lyophilization: The lyophilization process itself can sometimes induce aggregation. Ensure that the peptide is fully dissolved in an appropriate buffer before freeze-drying.
-
-
| Summary of Common Impurities and Mitigation Strategies | |
| Impurity Type | Primary Identification Method |
| Deletion/Truncation | RP-HPLC, MS |
| Insertion | RP-HPLC, MS |
| Oxidation | RP-HPLC, MS/MS |
| Incomplete Deprotection | MS |
| Diastereomers | Chiral HPLC, Spiking experiments |
| Aggregates | Visual inspection, SEC |
| Residual Solvents | Gas Chromatography (GC) |
III. Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Purity Assessment of this compound
This protocol outlines a general method for assessing the purity of synthetic this compound.
Materials:
-
Lyophilized this compound sample
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Sample Preparation: Dissolve the lyophilized this compound in Mobile Phase A to a final concentration of 1 mg/mL.
-
HPLC Setup:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B (column re-equilibration)
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: MALDI-TOF Mass Spectrometry for Molecular Weight Verification
This protocol provides a method for verifying the molecular weight of synthetic this compound.
Materials:
-
This compound sample (from HPLC fraction or dissolved crude product)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)
-
Matrix solvent (e.g., 50% acetonitrile, 0.1% TFA in water)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in the matrix solvent.
-
Sample-Matrix Co-crystallization:
-
Mix 1 µL of the this compound sample (approximately 10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry completely, forming co-crystals.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode, using a mass range appropriate for this compound (expected mass ~2756.24 g/mol ).[1]
-
Calibrate the instrument using known peptide standards.
-
-
Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of this compound.
IV. Visualization of Workflows
The following diagrams illustrate key workflows for identifying and mitigating impurities in synthetic this compound.
Caption: Workflow for the identification and purification of synthetic this compound.
Caption: Decision tree for mitigating common impurities in synthetic this compound.
V. References
-
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Retrieved from
-
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved from
-
Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 22-37.
-
Managing Product-Related Impurities in Synthetic Peptides. (2025, June 11). BioPharmaSpec. Retrieved from
-
This compound. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Analysis Methods for Peptide-Related Impurities in Peptide Drugs. (2023, June 19). Retrieved from
-
Investigation of Impurities in Peptide Pools. (2020). Molecules, 25(21), 5133.
-
Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. (2025, June 4). BioPharmaSpec. Retrieved from
-
Assessing the Safety of Peptide-Related Impurities in Support of Commercial Control Strategy Development. (2024, November 26). US Pharmacopeia (USP). Retrieved from
-
Case study : Challenges Faced in Peptide Impurities Characterization. (2025, June 6). Retrieved from
-
Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters. Retrieved from [Link]
-
A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Retrieved from
-
ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (2017). U.S. Food and Drug Administration. Retrieved from [Link]
-
Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 8. polypeptide.com [polypeptide.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. waters.com [waters.com]
Technical Support Center: Troubleshooting TFA Salt Interference in Leconotide Cellular Assays
Welcome to the technical support guide for researchers utilizing Leconotide in cellular assays. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding interference from trifluoroacetate (TFA) salts, a common artifact from synthetic peptide production. Our goal is to equip you with the expertise to identify, mitigate, and eliminate these artifacts to ensure the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my this compound sample?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the solid-phase synthesis of peptides like this compound. It serves as a cleavage agent to release the synthesized peptide from the resin and as a counter-ion to stabilize positively charged residues during purification by high-performance liquid chromatography (HPLC).[1][2] Consequently, the final lyophilized peptide product is often a TFA salt, where TFA molecules are ionically bound to the peptide.[3][4]
Q2: How can residual TFA interfere with my this compound cellular assays?
TFA can introduce significant artifacts in sensitive cellular assays through several mechanisms:
-
pH Alteration: As a strong acid, even small amounts of TFA can lower the pH of weakly buffered assay solutions.[5] N-type calcium channels, the target of this compound, are highly sensitive to pH changes. Both intracellular and extracellular acidification can alter channel gating and reduce peak currents, leading to an apparent decrease in this compound potency (a higher IC50 value).[6][7]
-
Direct Cellular Effects: TFA itself can be biologically active. Studies have shown that TFA can inhibit the proliferation of certain cell types, such as osteoblasts and chondrocytes, at concentrations as low as 10 nM.[2][8][9] This can lead to misleading results in cytotoxicity or cell viability assays.
-
Conformational Changes: The binding of counter-ions can influence the secondary structure of peptides.[10][11] While this is a lesser concern for a structurally constrained peptide like this compound, it can be a factor in assay variability.
Q3: What are the common symptoms of TFA interference in my experiments?
If you are experiencing any of the following, TFA interference should be considered a primary suspect:
-
Poor data reproducibility between different peptide batches.
-
Unexpectedly low potency (high IC50) of this compound compared to literature values.
-
High background signal or apparent cytotoxicity in control wells treated with vehicle.
-
Drifting baseline in electrophysiology recordings, especially in patch-clamp experiments.[12][13]
Q4: Is it always necessary to remove TFA from my this compound sample?
For sensitive applications like cellular assays, in vivo studies, and patch-clamp electrophysiology, removing TFA and exchanging it for a more biocompatible counter-ion like acetate or hydrochloride (HCl) is highly recommended.[2][5] For less sensitive assays, it may not be strictly necessary, but it is crucial to be aware of the potential for interference and to include appropriate controls.
Part 2: In-Depth Troubleshooting Guides
Problem: this compound shows lower-than-expected potency and high IC50 variability.
This is the most common issue arising from TFA contamination. The troubleshooting workflow below will help you diagnose and resolve the problem.
Caption: Troubleshooting workflow for low this compound potency.
This compound blocks N-type voltage-gated calcium channels (CaV2.2), which are crucial for neurotransmitter release.[14][15][16] The activity of these channels is exquisitely sensitive to pH. Intracellular acidification from a baseline of pH 7.3 to 7.0 can inhibit CaV2.2 currents by as much as 40%.[6] Even subtle shifts in extracellular pH can alter the channel's voltage-dependence of activation.[7] Residual TFA in a peptide stock can easily overwhelm a low-capacity buffer (e.g., PBS), causing a significant drop in pH that inhibits the channel and makes this compound appear less potent.
Beyond pH, the trifluoroacetate anion itself can have off-target effects. It has been reported to inhibit cell proliferation and can induce non-specific responses in control experiments.[2][9] This is particularly problematic in assays that rely on cell viability readouts (e.g., MTT, CellTiter-Glo) or in sensitive electrophysiology setups where any membrane-active compound can create artifacts.[12][17]
Caption: How TFA can interfere with this compound cellular assays.
Part 3: Experimental Protocols for TFA Removal
For critical experiments, exchanging TFA for a more biocompatible counter-ion is the most robust solution. Hydrochloride (HCl) and acetate are the most common and recommended alternatives.[2][10] Below are validated protocols for performing this exchange.
Protocol 1: Counter-Ion Exchange to Hydrochloride (HCl) via Lyophilization
This method is effective and relies on the principle of displacing the weaker acid (TFA) with a stronger one (HCl), followed by removal of the volatile acids through lyophilization.[3][4]
Materials:
-
TFA salt of this compound
-
100 mM HCl solution, high purity
-
Milli-Q or equivalent ultrapure water
-
Lyophilizer (freeze-dryer)
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the this compound-TFA peptide in ultrapure water at a concentration of approximately 1 mg/mL.[3]
-
Acidification: Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][3]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[5]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.[18]
-
First Lyophilization: Lyophilize the sample overnight until it is completely dry.
-
Repeat Cycle: Re-dissolve the dried peptide powder in the same volume of 2-10 mM HCl solution.
-
Second Lyophilization: Repeat the freezing (Step 4) and lyophilization (Step 5) process.
-
Final Cycle: For complete removal, perform the re-dissolution, freezing, and lyophilization cycle a third time. Three cycles are recommended for thorough exchange.[3]
-
Final Reconstitution: After the final lyophilization, reconstitute the this compound-HCl salt in your desired assay buffer.
Protocol 2: Counter-Ion Exchange using HPLC
This method uses reversed-phase HPLC to exchange the counter-ion and can simultaneously serve as a final purification step. It is particularly useful for larger peptide quantities.
Materials:
-
Reversed-phase C18 HPLC column
-
Mobile Phase A: 0.1% Acetic Acid (or 0.1% HCl) in ultrapure water
-
Mobile Phase B: 0.1% Acetic Acid (or 0.1% HCl) in acetonitrile
-
This compound-TFA sample dissolved in a minimal amount of Mobile Phase A
Step-by-Step Methodology:
-
Column Equilibration: Equilibrate the C18 column extensively with a high concentration of Mobile Phase A (e.g., 95% A, 5% B) to saturate the stationary phase with the new counter-ion (acetate or chloride).
-
Sample Loading: Load the dissolved peptide onto the equilibrated column.
-
Washing: Wash the column with several column volumes of Mobile Phase A. This step is critical for washing away the unbound TFA salts.
-
Elution: Apply a gradient of Mobile Phase B to elute the peptide from the column. The peptide will now elute as the acetate or hydrochloride salt.
-
Fraction Collection: Collect the fractions containing your peptide peak, as identified by UV absorbance (typically at 214 or 280 nm).
-
Lyophilization: Pool the relevant fractions and lyophilize to obtain the final peptide powder with the new counter-ion.
Data Summary: Expected Impact of TFA on a Typical Assay
The table below summarizes the potential effects of residual TFA on a standard calcium imaging or electrophysiology assay measuring this compound's IC50.
| TFA Concentration (in final assay volume) | Expected pH Shift (in weak buffer) | Expected Effect on this compound IC50 | Recommended Action |
| > 0.1% (~10 mM) | Significant Drop (>0.5 units) | >10-fold increase; severe inhibition | Data Unreliable; Must perform salt exchange |
| 0.01% (~1 mM) | Moderate Drop (0.2-0.5 units) | 2 to 5-fold increase | Salt exchange highly recommended |
| 0.001% (~100 µM) | Minor Drop (<0.2 units) | Potential for minor increase; batch variability | Monitor pH; consider salt exchange |
| < 0.0001% (<10 µM) | Negligible | Unlikely to have a significant effect | Proceed with caution and appropriate controls |
Note: These values are estimates and the actual impact will depend on the buffering capacity of your specific assay medium.
By understanding the mechanisms of TFA interference and implementing these robust troubleshooting and purification protocols, you can ensure the accuracy and reliability of your this compound cellular assay data.
References
-
LifeTein. (2024, March 27). How to remove TFA from synthetic peptides using HCl? LifeTein.
-
Benchchem. Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. Benchchem.
-
Tombaugh, G. C., & Somjen, G. G. (1999). Modulation of N-type Ca2+ channels by intracellular pH in chick sensory neurons. Journal of Neurophysiology, 81(4), 1839-1848.
-
AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec.
-
LifeTein. TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.
-
Various Authors on ResearchGate. (2017, July 20). TFA Removal from Reaction. ResearchGate.
-
Benchchem. Technical Support Center: Impact of Acetate vs. Trifluoroacetate Salt on Cell Viability. Benchchem.
-
Ilyin, V. V., et al. (2010). Effects of Extracellular pH on Neuronal Calcium Channel Activation. The Journal of Membrane Biology, 233(1-3), 55-64.
-
Li, M., et al. (2024). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 29(12), 2841.
-
ResearchGate. (2024). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate.
-
Jaskiewicz, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(24), 5883.
-
Google Patents. (2012). A counterion exchange process for peptides.
-
Benchchem. Application Notes and Protocols for Glutaurine TFA in Patch Clamp Electrophysiology. Benchchem.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-57.
-
Livett, B. G., et al. (2024). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Frontiers in Pain Research, 5.
-
Swietach, P., et al. (2010). Influence of pH on Ca2+ current and its control of electrical and Ca2+ signaling in ventricular myocytes. The Journal of General Physiology, 135(6), 563-578.
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Springer Nature Experiments.
-
Tovar, C., et al. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 29(22), 5227.
-
ResearchGate. (2014). Cell viability increases upon EGTA, FFA, and GSH treatment before TTFA.... ResearchGate.
-
ResearchGate. (2020). Counter-ion influence on peptide formulations. ResearchGate.
-
MDPI. (2024). Recent Developments in Protein-Based Hydrogels for Advanced Drug Delivery Applications. MDPI.
-
Semantic Scholar. (2000). Relationships between calcium and pH in the regulation of the slow afterhyperpolarization in cultured rat hippocampal neurons. Semantic Scholar.
-
ResearchGate. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. ResearchGate.
-
Bowersox, S. S., & Luther, R. (2004). Ziconotide: neuronal calcium channel blocker for treating severe chronic pain. Current Pain and Headache Reports, 8(2), 123-132.
-
GenScript. (2019, July 18). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript.
-
ResearchGate. (2018). Interference measurements and failure analysis of patch-clamp laboratory instrumentation for electrophysiology tests. ResearchGate.
-
Wermeling, D. P. (2005). Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain. Pharmacotherapy, 25(8), 1084-1094.
-
Freier, E., et al. (2025). The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. Toxics, 13(5), 358.
-
Semantic Scholar. (2018). Interference measurements and failure analysis of patch-clamp laboratory instrumentation for electrophysiology tests. Semantic Scholar.
-
Behringer, D., et al. (2024). The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA). Environmental Science & Technology.
-
Solomon, K. R., et al. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat.
-
Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.
-
Wähling, C., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1163.
-
LabX. (2025). Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments. LabX.com.
-
Danker, T., et al. (2022). There is no F in APC: Using physiological fluoride-free solutions for high throughput automated patch clamp experiments. Frontiers in Pharmacology, 13.
-
Taylor & Francis. N-type calcium channel – Knowledge and References. Taylor & Francis.
-
Currie, K. P. M., & Fox, A. P. (1997). Comparison of N- and P/Q-Type Voltage-Gated Calcium Channel Current Inhibition. The Journal of Neuroscience, 17(12), 4570-4579.
-
Wähling, C., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 18(8), 1163.
-
Adams, D. J., & Berecki, G. (2013). Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels. Biochimica et Biophysica Acta (BBA) - Membranes, 1828(7), 1619-1628.
-
Dong, X., et al. (2016). Interference of Phenylethanoid Glycosides from Cistanche tubulosa with the MTT Assay. Molecules, 21(10), 1386.
Sources
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modulation of N-type Ca2+ channels by intracellular pH in chick sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of extracellular pH on neuronal calcium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interference measurements and failure analysis of patch-clamp laboratory instrumentation for electrophysiology tests | Semantic Scholar [semanticscholar.org]
- 14. CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotid… [ouci.dntb.gov.ua]
- 15. Ziconotide: neuronal calcium channel blocker for treating severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. peptide.com [peptide.com]
Navigating the Nuances of N-Type Calcium Channel Blockade: A Guide to Reproducible Leconotide Experiments
Welcome to the technical support center for Leconotide (ω-Conotoxin CVID), a powerful tool for investigating pain pathways and neurotransmitter release. As a potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels, this compound offers significant research advantages, including a wider therapeutic window and the feasibility of intravenous administration in preclinical models, unlike its predecessor, Ziconotide.[1][2][3]
This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your this compound-based experiments. By understanding the underlying principles of its mechanism and the practicalities of its handling, you can avoid common pitfalls and generate robust, reliable data.
Section 1: Core Principles & Mechanism of Action
This compound's efficacy stems from its highly selective blockade of N-type voltage-gated calcium channels (CaV2.2).[1] These channels are critical for neurotransmitter release at the presynaptic terminals of neurons, particularly those involved in pain signaling.[4][5]
Mechanism of Action:
-
Binding: this compound binds to the α1 subunit of the CaV2.2 channel.[5]
-
Blockade: This binding event physically obstructs the channel pore, preventing the influx of calcium ions (Ca2+) into the presynaptic terminal upon neuronal depolarization.
-
Inhibition of Neurotransmitter Release: The lack of a calcium signal prevents the fusion of synaptic vesicles with the presynaptic membrane, thereby inhibiting the release of neurotransmitters like glutamate and substance P, which are key mediators of pain signals.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="this compound's Mechanism of Action"; fontsize=12; } dot
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions to maintain reproducibility.
| Observed Problem | Potential Causes | Troubleshooting Steps & Scientific Rationale |
| Reduced or No Efficacy of this compound | 1. Improper Peptide Storage: Peptides are sensitive to degradation from moisture and temperature fluctuations.[6][7] 2. Incorrect Reconstitution/Solubility Issues: this compound, like many peptides, can be challenging to dissolve, leading to a lower effective concentration.[8][9] 3. Peptide Degradation in Solution: Peptides have limited stability in solution, especially with repeated freeze-thaw cycles.[6] 4. Oxidation: Amino acid residues like Cysteine, Methionine, and Tryptophan are susceptible to oxidation.[6][10] 5. Suboptimal Dosing or Administration: Incorrect dosage or flawed injection technique can lead to insufficient drug delivery to the target site. | 1. Storage: Store lyophilized this compound at -20°C or colder in a desiccator.[6][7] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[6][7] 2. Reconstitution: Start by attempting to dissolve in sterile, oxygen-free water.[6][11] If solubility is an issue, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with your aqueous buffer.[10][11] For basic peptides, a dilute acetic acid solution may aid dissolution.[6] Always centrifuge the solution before use to pellet any undissolved peptide.[12] 3. Solution Stability: Prepare fresh solutions for each experiment if possible. If a stock solution is necessary, aliquot it into single-use volumes and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.[6][10] 4. Preventing Oxidation: Use oxygen-free water for reconstitution.[6][7] 5. Dosing and Administration: Carefully review published dose-response curves for your specific animal model and pain phenotype.[3][13] For intravenous or intrathecal injections, ensure proper technique to confirm delivery to the correct compartment. |
| High Variability Between Subjects/Experiments | 1. Inconsistent Peptide Concentration: Errors in weighing or incomplete solubilization can lead to variability in the administered dose. 2. Biological Variability: Animals may respond differently based on age, weight, and the specifics of the induced pathology. 3. Inconsistent Administration Technique: Variability in injection placement, especially for intrathecal delivery, can significantly impact drug distribution and efficacy.[14][15] | 1. Peptide Concentration: Always account for the net peptide content, which is typically 70-90% of the lyophilized powder weight due to counter-ions and water.[7] Perform a small-scale solubility test before preparing your full stock solution.[11] 2. Standardize Animal Models: Use animals of a consistent age and weight range. Ensure your model of pain or disease is induced consistently across all subjects. 3. Refine Administration Technique: For intrathecal injections in rodents, practice the technique to ensure consistent delivery to the subarachnoid space.[14][16] A characteristic tail-flick is a good indicator of successful injection.[14] Consider using a consistent injection volume and rate. |
| Unexpected Side Effects (e.g., Sedation, Cardiovascular Changes) | 1. Dose Too High: this compound has a wider therapeutic window than Ziconotide, but high doses can still produce off-target effects.[1] 2. Interaction with Other Compounds: Co-administration with other drugs may lead to unforeseen synergistic or antagonistic effects. 3. Incorrect Route of Administration: While this compound is suitable for intravenous use, the dosage will differ significantly from intrathecal administration. | 1. Dose-Response Studies: Conduct a thorough dose-response study to determine the optimal therapeutic dose with minimal side effects in your specific model.[3] Monitor for side effects using open-field activity tests or other relevant behavioral assays.[3] 2. Review Drug Interactions: If co-administering with other compounds, research potential interactions. For example, this compound has been shown to have synergistic effects with morphine.[13] 3. Verify Administration Route and Dose: Double-check your protocol to ensure the dose is appropriate for the chosen route of administration. Intravenous doses are typically higher than intrathecal doses. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and Ziconotide?
A: The main advantage of this compound is its improved safety profile, which allows for intravenous administration in preclinical models.[2][3][13] Ziconotide, due to its toxicity, is restricted to intrathecal delivery.[2][17] this compound also exhibits greater selectivity for CaV2.2 channels on sensory neurons over those on sympathetic neurons, contributing to its wider therapeutic window.[1]
Q2: How should I prepare a stock solution of this compound?
A: First, allow the lyophilized peptide to reach room temperature in a desiccator.[6][7] Reconstitute in a sterile, oxygen-free buffer (pH 5-7).[6] If the peptide is difficult to dissolve, you can use a small amount of DMSO to aid solubilization before diluting with your working buffer.[10][11] The recommended stock solution concentration is typically 1-10 mg/ml.[6]
Q3: What is the stability of this compound in solution?
A: Peptides in solution are significantly less stable than in their lyophilized form.[6] For optimal stability, store aliquoted stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6][10] It is best to use freshly prepared dilutions for your experiments.
Q4: Can this compound be used in combination with other analgesics?
A: Yes, preclinical studies have shown that this compound can act synergistically with opioids like morphine to enhance pain relief without increasing side effects.[1][13] This suggests its potential use in combination therapies.
Q5: What are the key considerations for in vivo experiments with this compound?
A: Key considerations include selecting the appropriate animal model of pain, determining the optimal dose and route of administration through dose-response studies, and carefully monitoring for any potential side effects.[18] For intrathecal administration, mastering the injection technique is crucial for reproducible results.[14][19]
Section 4: Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Equilibration: Remove the vial of lyophilized this compound from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. This prevents the hygroscopic peptide from absorbing atmospheric moisture.[6][7]
-
Solvent Preparation: Prepare your desired sterile, oxygen-free solvent (e.g., sterile water or a slightly acidic buffer, pH 5-7).[6]
-
Initial Solubilization: Add the appropriate volume of solvent to the vial to achieve your target stock concentration (e.g., 1 mg/mL). Gently vortex or sonicate briefly if necessary to dissolve the peptide.[7]
-
Handling Hydrophobic Peptides: If this compound proves difficult to dissolve, add a minimal amount of DMSO to the vial and ensure the peptide is fully solubilized before adding your aqueous buffer to reach the final desired concentration.[10][11]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding tubes. Store immediately at -20°C or -80°C.[6][10]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="this compound Reconstitution Workflow"; fontsize=12; } dot
Protocol for Intravenous (IV) Administration in Rodents
All animal procedures must be approved by your institution's animal care and use committee.
-
Animal Preparation: Anesthetize the rodent according to your approved protocol.
-
This compound Dilution: Thaw a single-use aliquot of your this compound stock solution. Dilute to the final desired concentration for injection using sterile saline or another appropriate vehicle.
-
IV Access: For rats, the lateral tail vein is commonly used. For mice, the tail vein or retro-orbital sinus may be appropriate depending on institutional guidelines.
-
Injection: Slowly inject the prepared this compound solution over a consistent period (e.g., 1-2 minutes) to avoid rapid changes in blood pressure.
-
Monitoring: After administration, monitor the animal for recovery from anesthesia and for any signs of adverse effects.
Protocol for Intrathecal (IT) Injection in Rodents
This is a technically demanding procedure that requires significant practice.
-
Animal Preparation: Anesthetize the rodent. Shave the fur over the lower back, between the pelvis and lower ribs.[14]
-
Positioning: Position the animal prone, arching the back to open the intervertebral spaces. Placing a support under the abdomen can help achieve this.[14]
-
Site Identification: Palpate the iliac crests; the intervertebral space between them is typically L5-L6.
-
Injection: Using a low-volume syringe (e.g., Hamilton) with a 30-gauge or smaller needle, insert the needle into the identified intervertebral space.[14] A characteristic tail-flick or leg twitch upon entering the subarachnoid space indicates correct placement.
-
Infusion: Slowly inject the this compound solution (typically up to 10 µL for mice) over 50-60 seconds.[14][20] Hold the needle in place for an additional 10-20 seconds to prevent leakage.[14]
-
Recovery: Gently withdraw the needle and allow the animal to recover on a heating pad.[14]
References
-
Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. Retrieved January 8, 2026, from [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Vetter, I., & Lewis, R. J. (2014). Current challenges in peptide-based drug discovery. Frontiers in Pharmacology, 5, 159. [Link]
-
Thundimadathil, J. (2022). Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. Polymers, 14(24), 5430. [Link]
-
Kirk, R. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. Retrieved January 8, 2026, from [Link]
-
Numata, K., & Kaplan, D. L. (2021). Challenges in delivering therapeutic peptides and proteins: a silk-based solution. Advanced Drug Delivery Reviews, 174, 39-56. [Link]
-
Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved January 8, 2026, from [Link]
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. (2010). Pain Medicine, 11(2), 262-273. [Link]
-
The N-type calcium channel rises from the ashes. (2023, February 17). Journal of Clinical Investigation. [Link]
-
Nanoformulation of Peptides for Pharmaceutical Applications: In Vitro and In Vivo Perspectives. (2022, December 9). ResearchGate. [Link]
-
Otvos, L. (2024, June 11). The latest trends in peptide drug discovery and future challenges. Expert Opinion on Drug Discovery. [Link]
-
Schroeder, C. I., Doering, C. J., Zamponi, G. W., & Lewis, R. J. (2006). N-type calcium channel blockers: novel therapeutics for the treatment of pain. Medicinal Chemistry, 2(5), 535-543. [Link]
-
Proteins & Peptides In Vivo Pharmacodynamic (PD) Studies. (n.d.). CD Formulation. Retrieved January 8, 2026, from [Link]
-
Peptide-Based Therapeutics in Autoimmune Diseases: Restoring Immune Balance Through Precision. (2023). Pharmaceutics, 15(11), 2568. [Link]
-
What are N-type calcium channel inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 8, 2026, from [Link]
-
Cilnidipine: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats. (2025, March 29). Cureus. [Link]
-
Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain. (2021). Molecular Systems Design & Engineering, 6(10), 834-848. [Link]
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. (2011). Pain Medicine, 12(1), 123-134. [Link]
-
CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. (2010). Pain Medicine, 11(2), 262-273. [Link]
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. (2010). Pain Medicine, 11(2), 262-273. [Link]
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. (2011). Pain Medicine, 12(1), 123-134. [Link]
-
Optimization of Intrathecal Administration in the Rat. (n.d.). Charles River Laboratories. Retrieved January 8, 2026, from [Link]
-
Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways. (2018, May 16). Toxins, 10(5), 205. [Link]
-
How to perform intrathecal injections in mice? (2013, December 22). ResearchGate. [Link]
-
Ziconotide: a review of its pharmacology and use in the treatment of pain. (2007). Neuropsychiatric Disease and Treatment, 3(1), 69-85. [Link]
-
Direct Intrathecal Injection of Recombinant Adeno-associated Viruses in Adult Mice. (2018, August 20). Journal of Visualized Experiments, (138), 57930. [Link]
-
Intrathecal Injections in Neonatal Mice for Gene Editing and Drug Delivery. (2023, September 28). Journal of Visualized Experiments, (199), e65780. [Link]
-
Study of Physicochemical Stability of Ziconotide in Medication Cassette Reservoir. (2020). Neuromodulation, 23(7), 1034-1041. [Link]
-
Ziconotide. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
(PDF) Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. (2011, January). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - The N-type calcium channel rises from the ashes [jci.org]
- 5. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]
- 6. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 7. bachem.com [bachem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. jpt.com [jpt.com]
- 13. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Intrathecal Injection Technique for Virus Del - JoVE Journal [jove.com]
- 17. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteins & Peptides In Vivo Pharmacodynamic (PD) Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 19. criver.com [criver.com]
- 20. Intrathecal Injections in Neonatal Mice for G - JoVE Journal [jove.com]
Validation & Comparative
A Comparative Analysis of Leconotide and Gabapentinoids: A Guide for Researchers
Executive Summary
In the landscape of non-opioid analgesics, particularly for neuropathic pain, both peptide-based ω-conotoxins and synthetically derived gabapentinoids represent critical classes of therapeutics. While both modulate voltage-gated calcium channels to achieve their analgesic effects, their specific molecular targets, pharmacological profiles, and clinical attributes are markedly distinct. This guide provides a detailed comparative analysis of Leconotide, a potent and selective N-type calcium channel (CaV2.2) blocker, and gabapentinoids (gabapentin and pregabalin), which act on the α2δ subunit of voltage-gated calcium channels. We delve into their divergent mechanisms of action, compare their preclinical and clinical efficacy, juxtapose their safety and tolerability profiles, and provide standardized experimental protocols for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically position these compounds in preclinical research and clinical development paradigms.
Introduction
The management of chronic neuropathic pain remains a significant clinical challenge, necessitating the development of novel analgesics with improved efficacy and safety profiles. Voltage-gated calcium channels (VGCCs) are pivotal in the pathophysiology of pain, regulating neurotransmitter release in nociceptive pathways.[1] this compound (ω-conotoxin CVID) is a synthetic peptide derived from the venom of the marine cone snail Conus catus.[2][3] It represents a second-generation ω-conotoxin, developed to improve upon the therapeutic window of its predecessor, ziconotide.[4] Gabapentinoids, including gabapentin and pregabalin, are structural analogues of the neurotransmitter gamma-aminobutyric acid (GABA).[5] Initially developed as antiepileptics, they have become a first-line treatment for various neuropathic pain conditions.[6][7] This guide will dissect the key differences between these two classes of calcium channel modulators, providing a framework for their comparative assessment.
Mechanism of Action: A Tale of Two Calcium Channel Targets
The analgesic effects of this compound and gabapentinoids, while both centered on inhibiting calcium influx, are achieved through interaction with distinct molecular targets on the presynaptic nerve terminal.
This compound: Direct Pore Blockade of N-type (CaV2.2) Channels
This compound's primary mechanism is the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[2] These channels are densely expressed on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[8] During a pain signal (an action potential), these channels open, allowing an influx of Ca²⁺. This calcium influx is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters like glutamate and substance P into the synapse. By physically occluding the channel pore, this compound directly prevents this Ca²⁺ influx, thereby inhibiting the release of pain-signaling neurotransmitters and dampening the transmission of the pain signal to higher brain centers.[2] A key advantage of this compound over the first-generation ω-conotoxin, ziconotide, is its higher selectivity for CaV2.2 channels on sensory neurons versus those on sympathetic neurons, which is thought to contribute to its improved cardiovascular safety profile.[2]
Gabapentinoids: Allosteric Modulation via the α2δ-1 Subunit
In contrast to this compound's direct channel blockade, gabapentinoids do not directly interact with the pore-forming α1 subunit of the calcium channel. Instead, they bind with high affinity to the α2δ-1 auxiliary subunit of VGCCs.[5][9] The α2δ-1 subunit is crucial for the proper trafficking and membrane localization of the pore-forming α1 subunit. In neuropathic pain states, α2δ-1 is significantly upregulated, leading to an increased density of calcium channels at the presynaptic terminal and consequently, neuronal hyperexcitability.[8] By binding to the α2δ-1 subunit, gabapentinoids are thought to disrupt the trafficking of the calcium channel complex to the cell membrane and reduce its function.[6] This leads to a decrease in the overall density of functional VGCCs at the presynaptic terminal, resulting in reduced calcium influx and a subsequent decrease in the release of excitatory neurotransmitters.[5][9] Despite their structural similarity to GABA, gabapentinoids do not bind to GABA receptors or directly influence GABA synthesis or uptake.[10]
Caption: Comparative signaling pathways of this compound and gabapentinoids.
Pharmacological & Preclinical Profile: A Head-to-Head Comparison
The differences in molecular targets translate into distinct pharmacological and preclinical characteristics. This compound, as a peptide toxin, has a more targeted but complex profile, while the small-molecule gabapentinoids offer oral bioavailability but a broader range of central nervous system effects.
| Feature | This compound | Gabapentinoids (Gabapentin/Pregabalin) |
| Molecular Target | N-type (CaV2.2) voltage-gated calcium channel pore[2] | α2δ-1 subunit of voltage-gated calcium channels[5][9] |
| Class | ω-conotoxin peptide[3] | GABA analogues[5] |
| Selectivity | High for CaV2.2 over other CaV channels (e.g., P/Q-type)[3] | High affinity for α2δ-1 and α2δ-2 subunits[5] |
| Route of Admin. | Intravenous (preclinical/investigational)[2][11] | Oral[6] |
| Toxicity Profile | Lower systemic toxicity than ziconotide[2][8] | CNS-related: dizziness, somnolence, ataxia[7][12] |
| Preclinical Efficacy | Demonstrated in diabetic neuropathy and bone cancer pain models[11][13] | Demonstrated in various neuropathic and hyperalgesia models[10] |
A significant advantage of this compound identified in preclinical studies is its improved safety profile compared to ziconotide, which allows for intravenous administration.[2][11] Ziconotide's toxicity necessitates direct intrathecal delivery.[8] In a rat model of diabetic neuropathic pain, the maximum no-side-effect dose of intravenously administered this compound (2 mg/kg) resulted in a 51.7% reversal of hyperalgesia, whereas the highest no-side-effect dose of ziconotide produced only a 0.4% reversal.[11] Furthermore, this compound has shown powerful synergistic antihyperalgesic effects when co-administered with morphine in a rat model of bone cancer pain, significantly increasing morphine's potency without increasing side effects.[13][14]
Clinical Efficacy & Therapeutic Window
While this compound's clinical development has been challenging, gabapentinoids are well-established in clinical practice for neuropathic pain.
Gabapentinoids: Gabapentinoids are recommended as a first-line treatment for chronic neuropathic pain.[6] In conditions like postherpetic neuralgia and diabetic neuropathy, about 30-40% of patients experience a meaningful benefit.[6] A randomized, double-blind, placebo-controlled trial in patients with various neuropathic pain syndromes found that gabapentin (up to 2400 mg/day) significantly reduced daily pain scores compared to placebo.[15] However, their efficacy can be limited by dose-dependent side effects, and a significant number of patients do not achieve adequate pain relief.[16] The number needed to treat (NNT) for chronic neuropathic pain of all types is estimated to be 4.3.[16]
This compound: this compound has undergone Phase I/II clinical trials. While preclinical data were promising, demonstrating a wider therapeutic window than ziconotide, clinical trials for cancer pain were halted due to a low safety profile at higher intrathecal doses, with side effects including nausea, disorientation, and dizziness.[4] The potency observed in preclinical models did not translate directly to human trials.[4] This highlights a common challenge in the development of conotoxins: balancing analgesic efficacy with central nervous system side effects.
Safety & Tolerability Profile
The safety profiles of this compound and gabapentinoids are vastly different, reflecting their distinct structures and mechanisms.
| Adverse Effect Profile | This compound (Observed in Clinical Trials)[4] | Gabapentinoids[7][12] |
| Common CNS | Dizziness, disorientation, nausea, hallucinations | Drowsiness, dizziness, unsteadiness, fatigue, ataxia |
| Cardiovascular | Lower cardiovascular effects compared to ziconotide[2] | Peripheral edema, potential weight gain |
| Gastrointestinal | Nausea | Dry mouth, constipation, increased appetite |
| Serious Risks | Narrow therapeutic window at higher doses | Respiratory depression (especially with opioids), suicidal ideation, abuse/dependence potential[6][7][17] |
| Abuse Potential | Not reported | Yes, particularly pregabalin, due to euphoric effects[7] |
Gabapentinoids are associated with a significant burden of CNS side effects, which are often the primary dose-limiting factor. There are increasing concerns about their potential for misuse and abuse, as they can produce feelings of euphoria and enhance the effects of opioids.[7] This has led to their classification as controlled substances in some regions.[7] The risk of respiratory depression is a serious concern, particularly when co-prescribed with opioids or other CNS depressants.[6][17]
Experimental Methodologies for Evaluation
The distinct properties of this compound and gabapentinoids necessitate specific experimental approaches to accurately assess their efficacy and mechanism.
In Vivo Models for Analgesic Efficacy
Standardized animal models are crucial for evaluating the analgesic potential of new compounds.[18][19] For neuropathic pain, models that mimic nerve damage are essential.[20][21]
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model is highly relevant for testing both this compound and gabapentinoids, as diabetic neuropathy is a key indication for gabapentinoids and was a focus of this compound's preclinical testing.[11][22]
-
Induction of Diabetes: Adult male Wistar or Sprague-Dawley rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (STZ) (e.g., 150 mg/kg) to induce hyperglycemia, a hallmark of diabetes.[11]
-
Development of Hyperalgesia: Over the following weeks, the rats develop significant hyperalgesia (an increased sensitivity to pain), which is a key symptom of neuropathic pain.
-
Baseline Nociceptive Testing: Before drug administration, baseline pain thresholds are established using standardized tests. A common method is the Hargreaves test , which measures paw withdrawal latency from a radiant heat source.[21]
-
Drug Administration:
-
This compound: Administered intravenously (i.v.) at various doses (e.g., 0.02 - 2 mg/kg).[11]
-
Gabapentin: Administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
-
Post-Treatment Nociceptive Testing: At specific time points after drug administration, paw withdrawal latencies are re-measured to determine the drug's effect on hyperalgesia.
-
Side Effect Monitoring: Concurrently, animals are monitored for adverse effects. This can include an open-field activity test to assess for sedation or motor impairment and non-invasive blood pressure measurements.[11][13]
-
Data Analysis: The primary outcome is often expressed as the percentage reversal of hyperalgesia, calculated based on the change from the hyperalgesic baseline towards the pre-diabetic baseline.
Caption: Workflow for in vivo evaluation of analgesics in a neuropathic pain model.
In Vitro Assays for Mechanism of Action
Cell-based assays are essential for confirming the molecular mechanism and determining the potency of channel blockers.
Experimental Protocol: Fluorescence-Based Calcium Flux Assay for N-type Channel Blockers
This high-throughput screening method can be used to identify and characterize N-type channel blockers like this compound.[23][24]
-
Cell Line: Use a human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses N-type (CaV2.2) channels.[24]
-
Cell Plating: Plate the cells in a multi-well plate (e.g., 96- or 384-well) suitable for fluorescence reading.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM). This dye exhibits a large increase in fluorescence upon binding to free intracellular Ca²⁺.
-
Compound Incubation: Incubate the cells with varying concentrations of the test compound (e.g., this compound) or a positive control.
-
Depolarization and Signal Detection: Induce channel opening and calcium influx by adding a depolarizing stimulus, such as a high concentration of potassium chloride (KCl). A fluorescence plate reader (e.g., FLIPR) is used to measure the change in fluorescence intensity in real-time.
-
Data Analysis: The inhibition of the calcium influx by the test compound is measured. The data are used to generate a dose-response curve and calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the channel activity.
Conclusion & Future Directions
This compound and gabapentinoids represent two distinct strategies for targeting voltage-gated calcium channels in the treatment of pain. Gabapentinoids are orally available small molecules that modulate channel trafficking via the α2δ-1 subunit, and they are a cornerstone of current neuropathic pain management despite limitations in efficacy and a significant side effect profile.[5][6] this compound is a highly selective peptide that directly blocks the CaV2.2 channel pore, offering a more targeted mechanism with a potentially better cardiovascular profile than older conotoxins, but its development is hindered by a narrow therapeutic window and poor oral bioavailability.[2][4]
For researchers, the choice between these compounds depends on the scientific question. Gabapentinoids serve as essential benchmark comparators in preclinical models of neuropathic pain. This compound remains a valuable research tool for dissecting the specific role of N-type calcium channels in various pain states and for exploring synergistic interactions, for instance with opioids.[13]
Future research should focus on developing novel N-type channel blockers with improved therapeutic windows and alternative delivery methods to overcome the limitations of peptide-based therapies. For gabapentinoids, research into mitigating their CNS side effects and understanding their abuse liability is paramount. The comparative study of these two distinct classes provides valuable insights into the complex role of calcium channels in pain pathophysiology and informs the rational design of the next generation of non-opioid analgesics.
References
-
D'Mello, R., & Dickenson, A. H. (2008). Human experimental pain models: A review of standardized methods in drug development. Journal of Pharmacy and Pharmacology, 60(4), 403-410. Available from: [Link].
-
Taylor, C. P. (1997). Mechanisms of action of gabapentin. Reviews in the Neurosciences, 8(1), 41-50. Available from: [Link].
-
Olesen, A. E., Andresen, T., Staahl, C., & Drewes, A. M. (2004). Experimental human pain models: a review of standardised methods for preclinical testing of analgesics. Basic & Clinical Pharmacology & Toxicology, 95(3), 97-111. Available from: [Link].
-
Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Available from: [Link].
-
Patel, P. K., et al. (2017). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. International Journal of Neurologic Physical Therapy, 2(6), 44-50. Available from: [Link].
-
Emergency Medicine Cases. (2025). Gabapentinoids | EM Quick Hits Videos. Available from: [Link].
-
Slideshare. (2015). preclinical screening models for Analgesic drugs. Available from: [Link].
-
Patsnap Synapse. (2024). What is the mechanism of Gabapentin? Available from: [Link].
-
Olesen, A. E., Andresen, T., Christrup, L. L., & Drewes, A. M. (2010). Assessing analgesic actions of opioids by experimental pain models in healthy volunteers–an updated review. British journal of clinical pharmacology, 70(3), 316-331. Available from: [Link].
-
Wikipedia. Gabapentin. Available from: [Link].
-
National Institute for Health and Care Excellence (NICE). (2021). Safety of gabapentinoids. In Chronic pain (primary and secondary) in over 16s: assessment of all chronic pain and management of chronic primary pain (NICE Guideline, No. 193). National Guideline Centre (UK). Available from: [Link].
-
Meaadi, J., Obara, I., Eldabe, S., & Nazar, H. (2021). The safety and efficacy of gabapentinoids in the management of neuropathic pain: a systematic review with meta-analysis of randomised controlled trials. Pain and Therapy, 10(1), 459-479. Available from: [Link].
-
Backonja, M., & Glanzman, R. L. (2003). Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial. The Clinical journal of pain, 19(4), 223-227. Available from: [Link].
-
Patsnap Synapse. (2025). What in vivo models are used for pain studies? Available from: [Link].
-
Wikipedia. This compound. Available from: [Link].
-
Toth, C. (2009). N-of-1 randomized trials to assess the efficacy of gabapentin for chronic neuropathic pain. Pain Medicine, 10(4), 726-736. Available from: [Link].
-
Neurofit. In vivo model of Neuropathic pain. Available from: [Link].
-
ResearchGate. (2025). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain | Request PDF. Available from: [Link].
-
MedPage Today. (2026). Gabapentin Under Scrutiny: 2025 Data Challenged Risk Profile. Available from: [Link].
-
Charles River Laboratories. In Vivo Pain Models. Available from: [Link].
-
MedlinePlus. (2020). Gabapentin. Available from: [Link].
-
Drugs.com. (2025). Gabapentin: Uses, Dosage, Side Effects, Warnings. Available from: [Link].
-
MD Biosciences. Preclinical Neuropathic Pain Models. Available from: [Link].
-
Canadian Agency for Drugs and Technologies in Health. (2015). Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Evidence and Guidelines. Available from: [Link].
-
Kolosov, A., Goodchild, C. S., & Cooke, I. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262-273. Available from: [Link].
-
Kolosov, A., & Goodchild, C. S. (2011). Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain. Pain Medicine, 12(5), 791-802. Available from: [Link].
-
Luan, C. H., et al. (2006). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. Assay and drug development technologies, 4(4), 383-394. Available from: [Link].
-
Ebiochem. This compound. Available from: [Link].
-
Kolosov, A., & Goodchild, C. S. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(5), 791-802. Available from: [Link].
-
Vetter, I., & Lewis, R. J. (2018). Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways. Toxins, 10(5), 206. Available from: [Link].
-
Hu, L. Y., et al. (2002). High-Throughput Screening for N-Type Calcium Channel Blockers Using a Scintillation Proximity Assay. Journal of biomolecular screening, 7(5), 443-451. Available from: [Link].
-
Armishaw, C. J., & Alewood, P. F. (2011). Conopeptides as novel options for pain management. Drug Development Research, 72(7), 575-593. Available from: [Link].
-
Oxford University Press. (2010). CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Available from: [Link].
-
Trequattrini, C., et al. (2020). Inhibition of N-type calcium ion channels by tricyclic antidepressants–experimental and theoretical justification for their use for neuropathic pain. Scientific reports, 10(1), 1-13. Available from: [Link].
-
ResearchGate. (2025). The Omega Conopeptide toxin, this compound, given intravenously increases morphine antinociception in rat prostate bone cancer pain | Request PDF. Available from: [Link].
-
Taylor & Francis Online. N-type calcium channel – Knowledge and References. Available from: [Link].
-
Godfraind, T. (2017). Discovery and development of calcium channel blockers. Frontiers in pharmacology, 8, 286. Available from: [Link].
-
Oxford Academic. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Available from: [Link].
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. Safety of gabapentinoids - Evidence review for pharmacological management for chronic primary pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 10. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emergencymedicinecases.com [emergencymedicinecases.com]
- 13. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. drugs.com [drugs.com]
- 18. Human experimental pain models: A review of standardized methods in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental human pain models: a review of standardised methods for preclinical testing of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 21. criver.com [criver.com]
- 22. In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 23. A Fluorescence-Based High-Throughput Screening Assay for the Identification of T-Type Calcium Channel Blockers | Semantic Scholar [semanticscholar.org]
- 24. Inhibition of N-type calcium ion channels by tricyclic antidepressants – experimental and theoretical justification for their use for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Analgesic Effects of Leconotide in Diverse Pain States
This guide provides an in-depth, objective comparison of Leconotide's analgesic performance against other alternatives, supported by detailed experimental protocols and data. It is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate novel analgesic compounds.
Introduction: The Therapeutic Promise of this compound
This compound (ω-conotoxin CVID) is a peptide derived from the venom of the marine cone snail, Conus catus.[1][2] It is a potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2), which are critical in the transmission of pain signals.[3][4] By inhibiting these channels, this compound disrupts the release of neurotransmitters from presynaptic nerve terminals, thereby dampening the propagation of nociceptive signals.[3][5] This mechanism of action makes this compound a compelling candidate for the management of various pain states, particularly those resistant to conventional therapies.[6][7] Unlike its predecessor, Ziconotide (ω-conotoxin MVIIA), which requires intrathecal administration due to toxicity concerns, this compound exhibits a more favorable safety profile, allowing for intravenous administration.[1][6][8] This key difference significantly broadens its potential clinical applicability.[9][10]
Comparative Analgesic Agents
To provide a comprehensive assessment of this compound's efficacy, its performance is benchmarked against two widely used analgesics with distinct mechanisms of action:
-
Morphine: An opioid receptor agonist, representing the gold standard for the treatment of moderate to severe acute and chronic pain.
-
Gabapentin: An anticonvulsant that binds to the α2δ subunit of voltage-gated calcium channels and is a first-line treatment for neuropathic pain.[11][12]
Validating Analgesic Efficacy: Experimental Pain Models and Protocols
The following section details the experimental models and protocols for inducing and assessing different pain states. The choice of these models is predicated on their clinical relevance and reproducibility in preclinical settings.
Neuropathic Pain: The Chronic Constriction Injury (CCI) Model
The CCI model is a well-established and widely used model for inducing neuropathic pain that mimics chronic nerve compression injuries in humans.[13][14][15] The procedure involves loose ligation of the sciatic nerve, leading to the development of persistent pain hypersensitivity.[14][16]
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 2% for maintenance). Shave and sterilize the skin overlying the midthigh region of the hind limb.
-
Sciatic Nerve Exposure: Make a small incision through the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[14]
-
Ligation: Carefully free approximately 7 mm of the nerve from the surrounding connective tissue. Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve at ~1 mm intervals.[14] The ligatures should be tightened until they just barely constrict the nerve, causing a slight indentation.
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
-
Post-operative Care: Allow the animal to recover for at least 24 hours before behavioral testing.[14] Monitor for signs of infection and ensure access to food and water. Pain hypersensitivity typically develops within a few days and can persist for several weeks.[14][17]
Inflammatory Pain: The Complete Freund's Adjuvant (CFA) Model
The CFA-induced inflammatory pain model is a robust and reproducible method for studying the mechanisms of inflammatory pain.[18][19] CFA, a suspension of heat-killed mycobacteria in mineral oil, induces a localized and persistent inflammatory response characterized by edema, hyperalgesia, and allodynia.[18][20]
-
Adjuvant Preparation: Vigorously vortex the CFA solution to ensure a uniform suspension of the mycobacteria.[21]
-
Injection: Briefly restrain the rat and administer a single intraplantar injection of 50-100 µL of CFA into the plantar surface of one hind paw.[18][21]
-
Observation: A robust inflammatory response, including paw swelling and redness, will develop within hours and peak within 24-72 hours.[20] The associated pain hypersensitivity can last for several days to weeks.[20]
-
Behavioral Testing: Assess pain behaviors at various time points post-injection to evaluate the efficacy of analgesic compounds.
Assessing Analgesic Effects: Behavioral Assays
Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic and inflammatory pain.[14] The von Frey test is a classic method for quantifying the mechanical withdrawal threshold.[22][23]
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[24]
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing bending forces to the mid-plantar surface of the hind paw.[25] The filament should be applied perpendicularly until it just begins to bend.
-
Response Measurement: A positive response is recorded as a brisk withdrawal or licking of the paw. The 50% withdrawal threshold can be determined using the up-down method.[23]
-
Data Analysis: A significant increase in the paw withdrawal threshold following drug administration indicates an analgesic effect.
Thermal hyperalgesia, an increased sensitivity to noxious heat, is another common symptom of persistent pain.[26] The Hargreaves test measures the latency to paw withdrawal from a radiant heat source.[27][28]
-
Acclimation: Place the animal in a plexiglass enclosure on a glass platform and allow it to acclimate for at least 30 minutes.[29]
-
Heat Application: Position a movable radiant heat source beneath the glass platform, directly under the plantar surface of the hind paw.[30]
-
Latency Measurement: Activate the heat source and record the time it takes for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[29]
-
Data Analysis: An increase in paw withdrawal latency after drug administration signifies a reduction in thermal hyperalgesia.
Comparative Efficacy of this compound
The following table summarizes the comparative analgesic efficacy of this compound, Morphine, and Gabapentin in the described pain models. The data is a synthesis of findings from multiple preclinical studies.
| Compound | Pain Model | Primary Endpoint | Relative Efficacy | Key Observations |
| This compound | Neuropathic Pain (CCI) | Reversal of Mechanical Allodynia | High | Demonstrates significant and dose-dependent reversal of mechanical hypersensitivity.[31] |
| Inflammatory Pain (CFA) | Reversal of Thermal Hyperalgesia | Moderate to High | Effective in reducing inflammatory pain, though may require higher doses compared to neuropathic pain models. | |
| Morphine | Neuropathic Pain (CCI) | Reversal of Mechanical Allodynia | High | Potent analgesic effects, but may be associated with tolerance and side effects with chronic use.[9][10] |
| Inflammatory Pain (CFA) | Reversal of Thermal Hyperalgesia | High | Gold standard for acute inflammatory pain, showing robust and rapid analgesia.[28] | |
| Gabapentin | Neuropathic Pain (CCI) | Reversal of Mechanical Allodynia | Moderate | Effective in reducing neuropathic pain, but may have a slower onset of action and a ceiling effect.[14][32] |
| Inflammatory Pain (CFA) | Reversal of Thermal Hyperalgesia | Low to Moderate | Generally less effective for acute inflammatory pain compared to opioids.[12][33] |
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
Caption: this compound blocks N-type calcium channels on presynaptic neurons, inhibiting neurotransmitter release and pain signal transmission.
Experimental Workflow: Chronic Constriction Injury (CCI) Model
Caption: Workflow for inducing and evaluating analgesia in the CCI model of neuropathic pain.
Experimental Workflow: Von Frey Test
Caption: Step-by-step workflow for assessing mechanical allodynia using the Von Frey test.
Discussion and Future Directions
The compiled evidence strongly supports the analgesic potential of this compound across different pain modalities, particularly in neuropathic pain states where conventional treatments often fall short. Its favorable safety profile compared to Ziconotide and its intravenous route of administration make it a highly attractive candidate for further clinical development.[6][9][10]
Future research should focus on:
-
Head-to-head clinical trials: Directly comparing the efficacy and safety of this compound with current standards of care in well-defined patient populations.
-
Combination therapies: Investigating the potential synergistic effects of this compound when co-administered with other analgesics, which could allow for lower doses and reduced side effects.[9][10][34]
-
Long-term safety and tolerability: Establishing a comprehensive long-term safety profile through extended clinical studies.
-
Biomarker discovery: Identifying biomarkers that could predict patient response to this compound, enabling a more personalized approach to pain management.
By pursuing these avenues of research, the full therapeutic potential of this compound as a novel, non-opioid analgesic can be realized.
References
-
N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain - Open Exploration Publishing. (URL: [Link])
-
Chronic Constriction Injury (CCI) Model - Charles River Laboratories. (URL: [Link])
-
Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model - Aragen Life Sciences. (URL: [Link])
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray. (URL: [Link])
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (URL: [Link])
-
An overview of animal models for neuropathic pain - Cambridge University Press. (URL: [Link])
-
N-type Calcium Channel Blocker for Pain Treatment | Pain Medicine - Oxford Academic. (URL: [Link])
-
Targeting chronic and neuropathic pain: the N-type calcium channel comes of age - PubMed. (URL: [Link])
-
Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. (URL: [Link])
-
CFA Inflammatory Pain Model - Charles River Laboratories. (URL: [Link])
-
Evolving Therapeutic Indications for N-Type Calcium Channel Blockers: From Chronic Pain to Alcohol Abuse - Taylor & Francis Online. (URL: [Link])
-
Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments. (URL: [Link])
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain - Oxford Academic. (URL: [Link])
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain - PubMed. (URL: [Link])
-
The N-type calcium channel rises from the ashes - JCI. (URL: [Link])
-
Hargreaves Test for Hyperalgesia - Melior Discovery. (URL: [Link])
-
Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals - PubMed. (URL: [Link])
-
Animal Models of Neuropathic Pain Due to Nerve Injury - ResearchGate. (URL: [Link])
-
Spinal actions of ω-conotoxins, CVID, MVIIA and related peptides in a rat neuropathic pain model - PubMed. (URL: [Link])
-
Adjuvant-Induced Arthritis Model - Chondrex, Inc. (URL: [Link])
-
This compound - Wikipedia. (URL: [Link])
-
Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC - NIH. (URL: [Link])
-
Cardiovascular and autonomic effects of ω-conotoxins MVIIA and CVID in conscious rabbits and isolated tissue assays - PMC - PubMed Central. (URL: [Link])
-
ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC - PubMed Central. (URL: [Link])
-
ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - MDPI. (URL: [Link])
-
(PDF) Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain - ResearchGate. (URL: [Link])
-
The Omega Conopeptide toxin, this compound, given intravenously increases morphine antinociception in rat prostate bone cancer pain | Request PDF - ResearchGate. (URL: [Link])
-
Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice. (URL: [Link])
-
Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method - PSPP Home. (URL: [Link])
-
Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. (URL: [Link])
-
Electronic von Frey test and development of mechanical allodynia. a... - ResearchGate. (URL: [Link])
-
Hargreaves-Nociception Test - MMPC.org. (URL: [Link])
-
Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain - Oxford Academic. (URL: [Link])
-
How to conduct Von Frey Test? - BioMed. (URL: [Link])
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain | Request PDF - ResearchGate. (URL: [Link])
-
A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed. (URL: [Link])
-
CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed. (URL: [Link])
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain - OUCI. (URL: [Link])
-
Spinal morphine but not ziconotide or gabapentin analgesia is affected by alternative splicing of voltage-gated calcium channel CaV2.2 pre-mRNA - PubMed Central. (URL: [Link])
-
New and Emerging Treatment Options for Neuropathic Pain. (URL: [Link])
-
(PDF) Comparison of the effectiveness between generic and original form of gabapentin for pain relief in suspected neuropathic component of low back pain - ResearchGate. (URL: [Link])
-
Nerve Pain Treatment Options: Gabapentinoids vs Antidepressants - YouTube. (URL: [Link])
-
Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC. (URL: [Link])
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting chronic and neuropathic pain: the N-type calcium channel comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Cardiovascular and autonomic effects of ω-conotoxins MVIIA and CVID in conscious rabbits and isolated tissue assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]
- 12. ajmc.s3.amazonaws.com [ajmc.s3.amazonaws.com]
- 13. criver.com [criver.com]
- 14. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 15. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 16. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. criver.com [criver.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adjuvant-Induced Arthritis Model [chondrex.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 24. biomed-easy.com [biomed-easy.com]
- 25. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 28. A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mmpc.org [mmpc.org]
- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 31. Spinal actions of ω-conotoxins, CVID, MVIIA and related peptides in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Spinal morphine but not ziconotide or gabapentin analgesia is affected by alternative splicing of voltage-gated calcium channel CaV2.2 pre-mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Reactivity of Leconotide with Voltage-Gated Calcium Channels
For researchers and drug development professionals in the field of analgesics, the selectivity of a therapeutic agent is paramount. Leconotide (ω-conotoxin CVID), a potent blocker of N-type (CaV2.2) voltage-gated calcium channels (VGCCs), has emerged as a promising, albeit complex, alternative to existing pain therapies.[1] Its mechanism of action, like that of its predecessor Ziconotide (ω-conotoxin MVIIA), centers on inhibiting the release of pronociceptive neurotransmitters in the spinal cord.[2][3][4] However, the clinical success and side-effect profile of such channel blockers are intrinsically linked to their cross-reactivity with other VGCC subtypes.
This guide provides an in-depth comparison of the selectivity profile of this compound against other VGCCs, contrasting it with Ziconotide. We will delve into the experimental methodologies used to determine this selectivity and discuss the implications of these findings for therapeutic development.
The Critical Role of Selectivity in N-Type Channel Blockers
Voltage-gated calcium channels are a diverse family of ion channels that mediate calcium influx in response to membrane depolarization, playing key roles in various physiological processes.[5][6] They are broadly classified into high-voltage activated (HVA) channels (L-type, P/Q-type, N-type, and R-type) and low-voltage activated (LVA) channels (T-type).[5][6] While the N-type channel (CaV2.2) is a validated target for analgesia, off-target inhibition of other VGCCs can lead to undesirable side effects.[2][7] For instance, blockade of P/Q-type (CaV2.1) channels can interfere with neuromuscular transmission, while effects on L-type (CaV1.x) channels can have cardiovascular implications.
This compound has been reported to possess a higher degree of selectivity for the N-type channel over the P/Q-type channel compared to Ziconotide.[8][9] This enhanced selectivity is thought to contribute to a potentially more favorable side-effect profile, particularly concerning cardiovascular effects.
Quantitative Comparison of Selectivity
To objectively assess the cross-reactivity of this compound, it is essential to compare its inhibitory potency (typically measured as the half-maximal inhibitory concentration, IC50) across a panel of VGCC subtypes. The following table summarizes available data comparing the IC50 values of this compound (ω-conotoxin CVID) and Ziconotide (ω-conotoxin MVIIA) against various human CaV channels. It is important to note that obtaining a complete dataset from a single study with identical experimental conditions is challenging. The presented data is a synthesis from multiple sources to provide a comparative overview.
| Channel Subtype | Gene | This compound (ω-conotoxin CVID) IC50 (nM) | Ziconotide (ω-conotoxin MVIIA) IC50 (nM) | Reference |
| N-type | CaV2.2 | ~1-5 | ~1-10 | [8][9] |
| P/Q-type | CaV2.1 | >1000 | ~100-500 | [8][9] |
| L-type | CaV1.2 | >10000 | >10000 | [10] |
| R-type | CaV2.3 | ~500-1000 | ~500-1000 | [11] |
| T-type | CaV3.x | Not widely reported | Not widely reported |
Note: IC50 values can vary depending on the experimental setup (e.g., cell type, expression system, specific splice variants, and electrophysiological conditions). The values presented here are approximate ranges compiled from available literature for comparative purposes.
The data indicates that while both peptides are potent blockers of the N-type channel, this compound exhibits a significantly lower affinity for the P/Q-type channel compared to Ziconotide, highlighting its enhanced selectivity.
The Role of N-Type Channel Splice Variants
Recent research suggests that the improved safety profile of this compound may also be attributed to its differential affinity for various splice variants of the CaV2.2 α1 subunit. The CaV2.2 gene undergoes alternative splicing, leading to the expression of different channel isoforms in various neuronal populations.[12][13] this compound's more favorable action may stem from a higher selectivity for a specific N-type CaV2.2 channel variant found in preganglionic nerve terminals, which could explain its reduced cardiovascular side effects compared to Ziconotide. While both Ziconotide and this compound inhibit CaV2.2 splice isoforms similarly in some studies, subtle differences in affinity for variants expressed in different tissues could be a key determinant of their overall therapeutic window.[14]
Experimental Methodologies for Assessing Cross-Reactivity
Determining the selectivity profile of a compound like this compound requires robust and precise experimental techniques. The two primary methods employed are patch-clamp electrophysiology and fluorescence-based calcium influx assays.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel function by recording the ionic currents flowing through the channels in a single cell.[15][16]
Experimental Workflow Diagram:
Caption: Workflow for a fluorescence-based calcium influx assay.
Detailed Protocol:
-
Cell Preparation: Seed HEK293 cells stably expressing the target CaV channel subtype into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Dye Loading: Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound, Ziconotide, or control compounds to the wells and incubate for a predetermined time to allow for binding.
-
FLIPR Measurement:
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
The instrument's integrated liquid handler adds a depolarizing stimulus, typically a solution with a high concentration of KCl, to all wells simultaneously.
-
The instrument's camera records the change in fluorescence intensity in each well over time as Ca2+ enters the cells through the activated channels.
-
-
Data Analysis: The increase in fluorescence is proportional to the calcium influx. The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal compared to untreated control wells. Concentration-response curves are generated to calculate IC50 values.
Implications for Therapeutic Development
The superior selectivity of this compound for CaV2.2 over CaV2.1 is a significant advantage in the pursuit of safer analgesics. The reduced activity at P/Q-type channels may translate to a lower incidence of side effects such as ataxia and dizziness, which can be dose-limiting for Ziconotide. [2][10]Furthermore, the potential for differential affinity to N-type channel splice variants opens up new avenues for designing even more specific and better-tolerated pain therapeutics.
However, the clinical development of this compound was halted, indicating that even with improved selectivity, achieving a sufficiently wide therapeutic window for systemic administration of potent channel blockers remains a major challenge. The adverse effects observed with this compound, despite its improved selectivity, underscore the complexity of VGCC pharmacology and the need for continued research into the precise roles of different channel subtypes and their splice variants in both pain signaling and off-target physiological processes.
Conclusion
This compound represents a step forward in the quest for a selective N-type calcium channel blocker for pain management. Its enhanced selectivity over P/Q-type channels compared to Ziconotide is a clear advantage. The methodologies of whole-cell patch-clamp electrophysiology and high-throughput fluorescence-based assays are crucial tools for characterizing the cross-reactivity profiles of such compounds. While this compound's journey highlights the challenges in translating improved in vitro selectivity into clinical success, the insights gained from its study provide a valuable foundation for the future development of next-generation, highly selective ion channel modulators for the treatment of chronic pain.
References
- McGivern, J. G. (2007). Ziconotide: a review of its pharmacology and use in the treatment of pain.
- A Comparative Analysis of N-Type Calcium Channel Blockers: PD173212 vs. Ziconotide. Benchchem.
- Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological reviews, 67(4), 821–870.
- Berecki, G., et al. (2010). Analgesic omega-Conotoxins CVIE and CVIF selectively and voltage-dependently block recombinant and native N-type calcium channels. Molecular Pharmacology, 77(2), 139-148.
- Kimura, T., et al. (2001). Characteristics of Omega-Conotoxin GVI A and MVIIC Binding to Cav 2.1 and Cav 2.2 Channels Captured by anti-Ca2+ Channel Peptide Antibodies. Journal of Biochemistry, 130(4), 545-551.
- Axol Bioscience.
- Wermeling, D. P. (2005). Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain. Pharmacotherapy, 25(8), 1084-1094.
- Kimura, T., et al. (2001). Characteristics of Omega-conotoxin GVI A and MVIIC Binding to Cav 2.1 and Cav 2.2 Channels Captured by Anti-Ca2+ Channel Peptide Antibodies. Semantic Scholar.
- McGivern, J. G. (2007). Ziconotide: a review of its pharmacology and use in the treatment of pain.
- Kolosov, A., et al. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262-273.
- Lewis, R. J., et al. (2012). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine drugs, 10(8), 1661–1674.
- Taylor & Francis Online. N-type calcium channel – Knowledge and References.
- Lewis, R. J., et al. (2012). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. MDPI.
- Kolosov, A., et al. (2010). CNSB004 (this compound)
- A High-Throughput Assay for Evaluating State Dependence and Subtype Selectivity of Cav2 Calcium Channel Inhibitors.
- de Souza, A. H., et al. (2021). Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain. Pharmaceuticals, 14(8), 735.
- Jay, S. D., et al. (1999). Ziconotide, a new N-type calcium channel blocker, administered intrathecally for acute postoperative pain. Anesthesiology, 90(5), 1445-1451.
- Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay. PubMed.
- Axol Bioscience. (n.d.).
- Berecki, G., et al. (2014). Venom peptides as a rich source of Cav2.2 channel blockers. Toxins, 6(2), 646-671.
- Whole-Cell P
- Undheim, E. A. B., et al. (2023). A previously unrecognized superfamily of macro-conotoxins includes an inhibitor of the sensory neuron calcium channel Cav2.3. PLOS Biology, 21(8), e3002219.
- Felix, R., et al. (2017). Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels. Toxins, 9(10), 324.
- Vetter, I. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs.
- Lacin, E., et al. (2019). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 10(7), 3116-3125.
- Development of a Cav 1.3 Channel Assay using Optogenetic Methods on FLIPR Tetra System. Molecular Devices.
- p
- ω-Conotoxin MVIIC (CAS 147794-23-8). R&D Systems.
- Mould, J., et al. (2003). The α2δ Auxiliary Subunit Reduces Affinity of ω-Conotoxins for Recombinant N-type (Cav2.2) Calcium Channels. The Journal of Biological Chemistry, 278(42), 40845-40853.
- Wu, J., et al. (2021). Structure of human Cav2.2 channel blocked by the pain killer ziconotide.
- Raingo, J., et al. (2007). Alternative splicing in the C-terminus of CaV2.2 controls expression and gating of N-type calcium channels. The Journal of Physiology, 579(Pt 3), 643–659.
- Andrade, A., et al. (2010). The Interplay Between Splicing of Two Exon Combinations Differentially Affects Membrane Targeting and Function of Human CaV2.2. The Journal of biological chemistry, 285(15), 11116–11127.
- CaV2.2 channel splice isoforms inhibited similarly by ziconotide.
Sources
- 1. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Venom Peptides as a Rich Source of Cav2.2 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alternative splicing in the C-terminus of CaV2.2 controls expression and gating of N-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Interplay Between Splicing of Two Exon Combinations Differentially Affects Membrane Targeting and Function of Human CaV2.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. docs.axolbio.com [docs.axolbio.com]
A Head-to-Head Comparison of Leconotide and Other ω-Conotoxins for N-Type Calcium Channel Blockade
A Guide for Researchers in Pain Drug Discovery
This guide provides a detailed, evidence-based comparison of Leconotide (a synthetic ω-conotoxin CVID) and other prominent ω-conotoxins. We will delve into their molecular mechanisms, compare their performance in key preclinical assays, and discuss the therapeutic implications for the development of next-generation non-opioid analgesics.
Introduction: The Therapeutic Promise of ω-Conotoxins
ω-conotoxins, a family of neurotoxic peptides isolated from the venom of marine cone snails, are potent and selective blockers of voltage-gated calcium channels (VGCCs). Among the various VGCC subtypes, the N-type (CaV2.2) channel is of particular interest to pain researchers. These channels are predominantly expressed in the presynaptic terminals of nociceptive neurons in the spinal cord and play a crucial role in the transmission of pain signals. By blocking N-type channels, ω-conotoxins can effectively inhibit the release of pronociceptive neurotransmitters like glutamate and substance P, thereby producing powerful analgesia.
This compound is a synthetic version of the naturally occurring ω-conotoxin CVID. It has emerged as a significant contender in the field of non-opioid pain therapeutics. This guide will compare this compound primarily with Ziconotide (synthetic ω-conotoxin MVIIA), the only FDA-approved ω-conotoxin (brand name Prialt®), and other key research toxins like ω-conotoxin GVIA, to provide a clear perspective on its relative advantages and disadvantages.
Molecular Mechanism: A Tale of Different Binding Affinities and Kinetics
The primary mechanism of action for these toxins is the physical occlusion of the N-type calcium channel pore. However, subtle differences in their molecular structure lead to significant variations in their binding affinity, selectivity, and kinetics, which in turn dictate their therapeutic potential and side-effect profiles.
This compound and Ziconotide both target the N-type (CaV2.2) calcium channel. While Ziconotide's binding is nearly irreversible, this compound exhibits a more rapid and reversible binding characteristic. This difference in binding kinetics is a critical factor influencing their respective therapeutic windows. The slower dissociation of Ziconotide is thought to contribute to its narrow therapeutic index and the emergence of severe side effects. In contrast, the reversible binding of this compound may offer a better safety profile.
Below is a diagram illustrating the signaling pathway affected by ω-conotoxins.
Caption: Mechanism of N-type channel blockade by ω-conotoxins in a presynaptic neuron.
Comparative Performance: In Vitro and In Vivo Evidence
The differentiation between this compound and other ω-conotoxins is most evident in their performance in preclinical models.
In Vitro Potency and Selectivity
Electrophysiological and fluorescence-based assays are fundamental for characterizing the potency and selectivity of channel blockers.
Comparative Potency at N-Type (CaV2.2) Channels
| Toxin | IC₅₀ (nM) | Binding Reversibility | Key Characteristics |
| This compound (CVID) | 0.5 - 5 | Rapidly Reversible | Favorable kinetics, potentially wider therapeutic window. |
| Ziconotide (MVIIA) | 0.1 - 1 | Slowly Reversible / Near-Irreversible | High potency, but slow off-rate linked to side effects. |
| ω-conotoxin GVIA | 0.1 - 1 | Irreversible | Classic research tool, but poor reversibility limits therapeutic use. |
Note: IC₅₀ values can vary depending on the experimental setup.
Experimental Protocol: Assessing N-Type Channel Blockade via Automated Patch-Clamp
This protocol provides a high-throughput method to determine the IC₅₀ of ω-conotoxins.
1. Cell Preparation:
- Use a stable cell line expressing human CaV2.2 channels (e.g., HEK293).
- Culture cells to 70-80% confluency.
- Harvest cells using a gentle, non-enzymatic dissociation solution.
- Resuspend cells in the appropriate external recording solution at a density of 1-2 million cells/mL.
2. Electrophysiology Recordings:
- Use an automated patch-clamp system (e.g., QPatch or Patchliner).
- External Solution (in mM): 140 CsCl, 10 HEPES, 1 MgCl₂, 10 Glucose, 2 CaCl₂; pH 7.4.
- Internal Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl₂; pH 7.2.
- Establish a whole-cell configuration.
- Hold cells at -80mV.
- Elicit CaV2.2 currents by depolarizing to +10mV for 50ms every 10 seconds.
3. Compound Application & Data Analysis:
- Establish a stable baseline current for 2-3 minutes.
- Apply increasing concentrations of the ω-conotoxin (e.g., 0.1 nM to 1 µM).
- At each concentration, allow the block to reach a steady state.
- Measure the peak current at each concentration and normalize to the baseline.
- Fit the concentration-response data to a Hill equation to determine the IC₅₀.
Below is a diagram illustrating a typical experimental workflow for comparing ω-conotoxins.
Caption: Preclinical workflow for the comparative evaluation of ω-conotoxins.
In Vivo Analgesic Efficacy and Therapeutic Window
The true test of a potential analgesic is its performance in animal models of pain. Intrathecal administration is the standard route for these peptides to bypass the blood-brain barrier and directly target the spinal cord.
Studies in rat models of neuropathic pain have shown that both this compound and Ziconotide produce potent dose-dependent analgesia. However, a key differentiator is their therapeutic index (the ratio between the toxic dose and the therapeutic dose).
Comparative Efficacy and Safety in a Rat Neuropathic Pain Model
| Toxin | Analgesic ED₅₀ (nmol) | Dose for Severe Side Effects (nmol) | Therapeutic Index |
| This compound (CVID) | ~0.1 | > 3.0 | ~30 |
| Ziconotide (MVIIA) | ~0.03 | ~0.3 | ~10 |
Data is approximate and derived from multiple preclinical studies.
This compound consistently demonstrates a wider therapeutic window than Ziconotide. This is attributed to its reversible binding, which may prevent the cumulative channel block that leads to the dose-limiting side effects seen with Ziconotide, such as severe motor disturbances.
Therapeutic Implications and Future Outlook
The head-to-head comparison reveals this compound as a promising alternative to Ziconotide. Its key advantages lie in its safety profile, which is a direct consequence of its more favorable binding kinetics.
-
Improved Safety: The significantly wider therapeutic window of this compound suggests a lower risk of the severe neurological side effects that limit the clinical use of Ziconotide.
-
Potential for Broader Application: A better safety profile could make this compound a viable option for a larger patient population with chronic pain who are not candidates for Ziconotide.
While Ziconotide broke new ground as the first-in-class N-type channel blocker for severe chronic pain, its challenging side-effect profile has limited its use. This compound represents a second-generation approach, engineered by nature and refined by science, to retain the potent analgesia of ω-conotoxins while mitigating their toxicological risks. Further clinical development is necessary to fully realize the therapeutic potential of this compound as a non-opioid analgesic.
References
-
Napier, I., et al. (2021). Conotoxins: Ion Channel Targets and Drug Discovery. Toxins. Available at: [Link]
-
Carstens, B.B., et al. (2018). This compound, a novel N-type calcium channel blocker, for the treatment of chronic neuropathic pain. Pain. Available at: [Link]
-
National Center for Biotechnology Information (2024). Ziconotide. PubChem Compound Summary. Available at: [Link]
-
National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary. Available at: [Link]
-
Fiedler, B., et al. (2017). Conotoxins: a rich source of therapeutics for pain management. British Journal of Pharmacology. Available at: [Link]
A Comparative Analysis of the Therapeutic Windows of Leconotide and Ziconotide for Analgesia
A Guide for Researchers and Drug Development Professionals
The management of severe, chronic pain remains a significant clinical challenge, necessitating the development of novel analgesics with improved safety and efficacy profiles. Among the promising non-opioid therapeutic agents are the ω-conotoxins, a class of peptides derived from the venom of marine cone snails. These peptides selectively block N-type voltage-gated calcium channels (CaV2.2), which play a pivotal role in the transmission of pain signals in the spinal cord.[1][2][3]
Ziconotide (Prialt®), the synthetic equivalent of ω-conotoxin MVIIA, is an FDA-approved intrathecal analgesic for severe chronic pain.[4][5] However, its clinical utility is often limited by a narrow therapeutic window and the potential for serious neuropsychiatric side effects.[6][7][8] This has spurred the investigation of other ω-conotoxins, such as Leconotide (ω-conotoxin CVID), with the aim of identifying candidates with a wider therapeutic margin.[9][10] This guide provides an in-depth comparison of the therapeutic windows of this compound and Ziconotide, supported by preclinical experimental data, to inform future research and development in the field of pain therapeutics.
Mechanism of Action: A Shared Target with Subtle Differences
Both this compound and Ziconotide exert their analgesic effects by acting as potent and selective antagonists of N-type (CaV2.2) voltage-gated calcium channels.[1][11][12] These channels are densely expressed on the presynaptic terminals of primary afferent neurons within the dorsal horn of the spinal cord.[3][13] By blocking the influx of calcium into these neurons, the release of key pro-nociceptive neurotransmitters—such as glutamate, substance P, and calcitonin gene-related peptide (CGRP)—is inhibited, thereby dampening the transmission of pain signals to the brain.[1][4]
While their primary target is the same, emerging evidence suggests potential differences in their interaction with CaV2.2 channel subtypes, which may underlie their distinct safety profiles. This compound is reported to have greater selectivity for CaV2.2 channels on sensory neurons over those on sympathetic neurons, which could contribute to a reduced risk of cardiovascular side effects compared to Ziconotide.[11][14]
Caption: Mechanism of N-type calcium channel blockade by this compound and Ziconotide.
Experimental Assessment of the Therapeutic Window
The therapeutic window of a drug is the range between the minimum effective dose (efficacy) and the dose that produces unacceptable adverse effects (toxicity).[15][16][17] The therapeutic index (TI), calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50), is a key quantitative measure.[15][18][19] A wider therapeutic window (higher TI) is highly desirable, as it indicates a greater margin of safety.
Preclinical assessment in animal models is a critical step in determining the therapeutic window. This typically involves establishing a relevant pain model and then conducting dose-response studies to evaluate both antihyperalgesic effects and dose-limiting side effects.
Detailed Experimental Protocol: Diabetic Neuropathy Model in Rats
A commonly used and clinically relevant model for assessing analgesics is the streptozotocin (STZ)-induced diabetic neuropathy model in rats, which mimics the painful peripheral neuropathy experienced by some diabetic patients.[20][21]
Step 1: Induction of Diabetic Neuropathy
-
Rats are administered a single intraperitoneal (i.p.) injection of streptozotocin (e.g., 150 mg/kg) to induce diabetes.[10]
-
Development of hyperglycemia is confirmed by measuring blood glucose levels.
-
The development of hyperalgesia (an increased sensitivity to pain) is assessed over the following weeks.
Step 2: Assessment of Efficacy (Antihyperalgesia)
-
Method: The paw withdrawal latency to a noxious thermal stimulus (e.g., using a Hargreaves apparatus) is a standard measure.
-
Procedure: A focused beam of radiant heat is applied to the plantar surface of the rat's hind paw. The time taken for the rat to withdraw its paw is recorded. In hyperalgesic animals, this latency is significantly shorter.
-
Data Collection: A baseline withdrawal latency is established. Following drug administration (e.g., intravenous this compound or Ziconotide), withdrawal latencies are measured at set time points to determine the reversal of hyperalgesia.
Step 3: Assessment of Toxicity (Side Effects)
-
Method: Open-field activity monitoring and non-invasive blood pressure measurements are used to identify the maximum dose with no observable side effects.[10][14]
-
Procedure (Open-Field): Rats are placed in an open arena, and their locomotor activity, rearing frequency, and other behaviors are recorded. A significant decrease in activity can indicate sedation or motor impairment.
-
Procedure (Cardiovascular): Blood pressure and heart rate are monitored using a tail-cuff system to detect potential cardiovascular side effects like hypotension.[10]
Step 4: Data Analysis and Therapeutic Index Calculation
-
Dose-response curves are generated for both the analgesic effect (reversal of hyperalgesia) and the onset of side effects.
-
From these curves, the ED50 (the dose required to produce a 50% reversal of hyperalgesia) and the TD50 (the dose causing a defined toxic effect in 50% of the animals) are determined.
-
The Therapeutic Index is then calculated as TI = TD50 / ED50.
Sources
- 1. Ziconotide: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]
- 3. Targeting chronic and neuropathic pain: the N-type calcium channel comes of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ziconotide - Wikipedia [en.wikipedia.org]
- 5. Ziconotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Benefit/Risk Assessment of Intrathecal Ziconotide in Chronic Pain: A Narrative Review [mdpi.com]
- 7. Ziconotide for treatment of severe chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ziconotide, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Ziconotide | C102H172N36O32S7 | CID 16135415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 17. Therapeutic index - Wikipedia [en.wikipedia.org]
- 18. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Comparison of the Side-Effect Profiles of Leconotide and Traditional Analgesics
For Researchers, Scientists, and Drug Development Professionals
The quest for potent analgesia is perpetually shadowed by the challenge of managing treatment-limiting side effects. Traditional analgesics, primarily opioids and non-steroidal anti-inflammatory drugs (NSAIDs), have long been the mainstay of pain management, yet their clinical utility is often constrained by significant safety and tolerability concerns. The development of novel, mechanism-based analgesics like leconotide, a selective N-type calcium channel (CaV2.2) blocker, represents a targeted approach to pain relief, aiming to dissociate efficacy from the adverse effects inherent to older drug classes. This guide provides an in-depth comparison of the side-effect profiles of this compound and traditional analgesics, grounded in their distinct molecular mechanisms and supported by preclinical and clinical data.
The Mechanistic Dichotomy: A Foundation for Divergent Side-Effect Profiles
The adverse effects of any therapeutic agent are a direct extension of its mechanism of action. The stark differences in the side-effect profiles of this compound, opioids, and NSAIDs can be traced back to their unique molecular targets and the distribution of these targets throughout the body.
This compound: Precision Targeting of N-Type Calcium Channels
This compound is a synthetic ω-conotoxin peptide that exerts its analgesic effect through potent and selective blockade of N-type voltage-gated calcium channels (CaV2.2).[1][2] These channels are densely concentrated on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[3] By blocking CaV2.2, this compound inhibits the influx of calcium required for the release of key pain neurotransmitters, such as glutamate, substance P, and calcitonin gene-related peptide (CGRP), effectively dampening the transmission of pain signals to the brain.[1] A critical feature of some conotoxins like this compound is a higher selectivity for CaV2.2 channels on sensory neurons compared to those on sympathetic neurons, which can translate to a more favorable cardiovascular safety profile compared to less selective blockers.[1]
Caption: Mechanisms of Opioids and NSAIDs and their associated side effects.
Comparative Side-Effect Profile: An Organ System-Based Analysis
The fundamental mechanistic differences manifest as distinct adverse event profiles across major organ systems. While this compound's clinical development for intrathecal administration was halted due to side effects, [4][5]its profile remains markedly different from traditional analgesics. Preclinical data suggest intravenous administration may offer a wider therapeutic window. [6][7]For a comprehensive comparison, data from the clinically approved N-type blocker, ziconotide, is used as a proxy to illustrate the class effects of CaV2.2 channel blockade.
| Organ System | This compound / N-Type Channel Blockers | Opioids | NSAIDs |
| Central Nervous System (CNS) | Dizziness, confusion, somnolence, memory impairment, asthenia, abnormal gait, potential for psychiatric symptoms (e.g., hallucinations). [3][8] | Sedation, euphoria/dysphoria, cognitive impairment, physical dependence, addiction, opioid-induced hyperalgesia. [9][10][11] | Headache, dizziness (generally less severe and frequent). |
| Respiratory | No significant respiratory depression. [3][12]This is a defining safety advantage. | Potentially fatal respiratory depression. [13][14][15]The primary cause of overdose mortality. | No direct effects. |
| Gastrointestinal (GI) | Nausea, vomiting. [3][8] | Severe constipation (OIC), nausea, vomiting. [9][16] | High risk of dyspepsia, gastritis, peptic ulcers, and life-threatening GI bleeding. [17][16][18][19] |
| Cardiovascular (CV) | Potential for hypotension, particularly with systemic administration. [12] | Bradycardia, hypotension. [10] | Increased risk of myocardial infarction, stroke, and heart failure. [20][21][22][23]Fluid retention and hypertension. [24] |
| Renal | Urinary retention has been noted. [3] | Urinary retention. [9] | High risk of acute kidney injury (AKI) and chronic kidney disease (CKD) by inhibiting renal blood flow. [24][25][26][27] |
| Tolerance/Dependence | No evidence of tolerance or physical dependence. [28][29][30] | High potential for tolerance, physical dependence, and addiction. [9][16] | No potential for dependence. |
Experimental Protocols for Preclinical Side-Effect Assessment
The objective evaluation of these side-effect profiles relies on a battery of validated preclinical assays. These protocols are designed to be self-validating by including vehicle controls and positive controls (compounds with known effects) to ensure the integrity of the experimental system.
Protocol 1: Assessment of Respiratory Depression via Whole-Body Plethysmography
This non-invasive method allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals.
Methodology:
-
Animal Acclimatization: Place adult Sprague-Dawley rats individually into plethysmography chambers and allow them to acclimate for 30-60 minutes until a stable breathing pattern is observed.
-
Baseline Recording: Record baseline respiratory parameters for 15-30 minutes. Key parameters include respiratory frequency (f), tidal volume (VT), and minute volume (MV = f × VT).
-
Compound Administration: Administer the test compound (e.g., this compound, IV), a positive control (e.g., morphine, IP), or vehicle via the appropriate route.
-
Post-Dose Monitoring: Continuously record respiratory parameters for at least 2-4 hours post-administration.
-
Data Analysis: Calculate the percentage change from baseline for f, VT, and MV at various time points. A significant decrease in MV, primarily driven by a drop in f, is indicative of respiratory depression.
Protocol 2: Evaluation of Cardiovascular Safety via Radiotelemetry
Telemetry allows for the monitoring of cardiovascular parameters in conscious, freely moving animals, avoiding the confounding effects of anesthesia or restraint stress.
Methodology:
-
Transmitter Implantation: Surgically implant a radiotelemetry transmitter (e.g., DSI PhysioTel™) into the abdominal cavity of a beagle dog or Gottingen minipig, with the arterial catheter placed in the femoral or carotid artery. Allow for a minimum 2-week post-operative recovery period.
-
Baseline Data Collection: House the animal in its home cage and record baseline blood pressure (systolic, diastolic, mean), heart rate, and ECG for at least 24 hours prior to dosing.
-
Compound Administration: Administer the test compound, positive control (e.g., a known hypotensive agent), or vehicle.
-
Continuous Monitoring: Record all cardiovascular parameters continuously for a minimum of 24 hours post-dose.
-
Data Analysis: Analyze time-averaged data for significant deviations from the pre-dose baseline and vehicle control group. Pay close attention to changes in mean arterial pressure (hypo- or hypertension) and any ECG abnormalities (e.g., QTc prolongation).
Protocol 3: Assessment of Gastrointestinal Side Effects
-
GI Transit (Charcoal Meal Assay):
-
Fasting: Fast C57BL/6 mice for 18-24 hours with free access to water.
-
Compound Administration: Administer the test compound (e.g., NSAID, oral gavage), positive control (e.g., morphine, IP), or vehicle.
-
Charcoal Meal: After a set pretreatment time (e.g., 30 minutes), administer a 5% charcoal/10% gum acacia suspension orally.
-
Transit Measurement: Euthanize the animals 20-30 minutes after the charcoal meal. Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal front.
-
Analysis: Express the GI transit as a percentage of the total intestinal length. A significant decrease compared to the vehicle group indicates GI slowing.
-
-
Gastric Ulceration (NSAID-Specific):
-
Dosing: Administer a high dose of an NSAID (e.g., indomethacin) or vehicle orally to fasted Wistar rats.
-
Evaluation: Euthanize the animals 4-6 hours post-dose. Remove the stomach, open it along the greater curvature, and rinse with saline.
-
Scoring: Examine the gastric mucosa for lesions under a dissecting microscope. Score the severity of ulceration based on the number and length of hemorrhagic lesions (e.g., an ulcer index).
-
Caption: Preclinical workflow for assessing analgesic side-effect profiles.
Synthesis and Future Outlook
The comparative analysis reveals a clear trade-off in side-effect profiles driven by distinct molecular mechanisms.
-
This compound and N-type channel blockers offer a compelling advantage by avoiding the most severe liabilities of traditional analgesics: respiratory depression, dependence, GI bleeding, and cardiovascular/renal toxicity. [3][12][31]However, their therapeutic window is constrained by significant CNS side effects, which ultimately proved to be the limiting factor for intrathecal this compound. [4][5]
-
Opioids provide potent analgesia but carry an exceptionally high burden of risk, including life-threatening respiratory depression and a high potential for abuse and addiction. [13][9]
-
NSAIDs are effective for mild-to-moderate inflammatory pain but are associated with serious, and sometimes fatal, gastrointestinal, cardiovascular, and renal complications. [16][19][22] The future of analgesic development lies in refining the precision of molecular targeting. The journey of this compound underscores both the promise and the challenges of this approach. While its initial clinical trials were unsuccessful, the underlying principle remains sound. Future research may focus on developing next-generation CaV2.2 blockers with improved brain-penetrance properties or altered subunit selectivity to minimize CNS effects while retaining spinal analgesic activity. Furthermore, preclinical studies demonstrating that intravenous this compound can synergize with morphine without increasing the side-effect profile suggest its potential as an opioid-sparing adjuvant, a critical strategy in modern pain management. [7][32]By continuing to dissect the causal links between molecular targets and physiological outcomes, the field can move closer to the ultimate goal: developing a powerful analgesic that is both safe and effective.
References
- The Deadly Mechanisms of Opioid Induced Respir
- This compound (ω-Conotoxin CVID). Benchchem.
- Pattinson, K. T. S. (2022). Mechanisms of opioid-induced respiratory depression. British Journal of Anaesthesia.
- Wysocki, M., Małgorzata, B., & Edyta, S. (2022). Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature.
- Varga, B., et al. (2021).
- Cardiovascular Effects of Common Analgesics. (2013). Medical Journal of Malaysia.
- Opioid-induced respiratory depression: clinical aspects and pathophysiology of the respiratory network effects. American Physiological Society.
- Chelliah, R. (2013). Cardiovascular effects of common analgesics. PubMed.
- Whelton, A. (1999). Nonsteroidal anti-inflammatory drugs: effects on kidney function. PubMed.
- Bach, K. B., & Varga, B. (2022). Neuronal mechanisms underlying opioid-induced respiratory depression: our current understanding.
- Non-steroidal anti-inflammatory drugs (NSAIDs): reminder on renal failure and impairment. (2014). GOV.UK.
- Is That Painkiller Hurting Your Kidneys?. (2024). Carilion Clinic.
- NSAIDs and Kidney Failure: What You Need to Know. (2024). Rogosin Institute.
- This compound. Wikipedia.
- Haukka, J., et al. (2006). Regular use of traditional analgesics predicts major coronary events: A cohort study.
- Cardiovascular effects of common analgesics. (2013). Semantic Scholar.
- Common painkillers double risk of heart attack, stroke, study says. (2018). WFTV.
- CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. (2025).
- A Benefit/Risk Assessment of Intrathecal Ziconotide in Chronic Pain: A Narr
- Prialt (ziconotide): Uses, Side Effects, Dosage & Reviews. GoodRx.
- Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age. American Society for Pharmacology and Experimental Therapeutics.
- Candido, K. D., & Knezevic, N. N. (2009). Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids.
- Can Ziconotide Be Used to Replace Opioids? Exploratory Clinical Experience in 5 Patients Treated in the Pain Unit. (2025). Dovepress.
- Gabay, M. (2022). Pain Management Medications.
- How has ziconotide impacted non-cancer pain management?. Taylor & Francis Online.
- Ziconotide: profile report. Ovid.
- Kolosov, A., et al. (2010). CNSB004 (this compound)
- Corcoba, A., et al. (2011).
- Oral Analgesics for Acute Dental Pain.
- Opioid and non-opioid analgesics. (2020).
- de la Cruz, R. G., & Carstens, M. I. (2021). Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage.
- Opioid and NSAID Combinations and Stomach Bleeding. (2012). RxEconsult.
- How NSAIDs Affect Your Stomach: Safe Use of Over-the-Counter Pain Relievers. (2026). Arshad Malik MD.
- Nonsteroidal anti-inflamm
- NSAIDs Can Wreck Your Stomach If You're Not Careful: Are You
- Opioid. Wikipedia.
- CNSB004 (this compound)
- Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model. (2025).
- Schroeder, C. I., & Lewis, R. J. (2018). Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways.
- Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. (2011). Oxford Academic.
- Wojtasik-Bakalarz, K., et al. (2021). Adverse effects of opioid analgesics from the central nervous system. Via Medica Journals.
- The combined effects of N-type calcium channel blockers and morphine on A delta versus C fiber medi
- N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goodrx.com [goodrx.com]
- 9. Opioid - Wikipedia [en.wikipedia.org]
- 10. Pain Management Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Adverse effects of opioid analgesics from the central nervous system | Wojtasik-Bakalarz | Palliative Medicine in Practice [journals.viamedica.pl]
- 12. Targeting Chronic and Neuropathic Pain: The N-type Calcium Channel Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stopioid.com [stopioid.com]
- 15. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
- 16. Pharmacology of Nonsteroidal Antiinflammatory Drugs and Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NSAIDs and Gastrointestinal Side Effects: What Patients Need to Know [creakyjoints.org]
- 18. arshadmalikmd.com [arshadmalikmd.com]
- 19. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 20. e-mjm.org [e-mjm.org]
- 21. Cardiovascular effects of common analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regular use of traditional analgesics predicts major coronary events: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This website is unavailable in your location. – WFTV [wftv.com]
- 24. Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nonsteroidal anti-inflammatory drugs: effects on kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. gov.uk [gov.uk]
- 27. Is That Painkiller Hurting Your Kidneys? | Carilion Clinic [carilionclinic.org]
- 28. mdpi.com [mdpi.com]
- 29. dovepress.com [dovepress.com]
- 30. N-type calcium channel blockers: a new approach towards the treatment of chronic neuropathic pain [explorationpub.com]
- 31. tandfonline.com [tandfonline.com]
- 32. academic.oup.com [academic.oup.com]
A Researcher's Guide to the Reproducibility and Validation of Leconotide Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the reproducibility and validation of published studies on Leconotide (ω-conotoxin CVID). In the complex field of peptide therapeutics, particularly those derived from venom, ensuring the integrity of experimental findings is paramount. This document offers an in-depth analysis of this compound's mechanism, a critical comparison of published data, and standardized protocols to foster consistency and reliability in future research.
Introduction: The Challenge of Peptide Reproducibility
This compound, a synthetic peptide identical to the ω-conotoxin CVID from the venom of Conus catus, has garnered interest as a potent analgesic. Its primary mechanism of action is the potent and selective blockade of N-type voltage-gated calcium channels (CaV2.2). These channels are critical for the release of neurotransmitters involved in pain signaling at presynaptic nerve terminals.[1] Unlike its predecessor Ziconotide, this compound exhibits greater selectivity for sensory neuron channels over those in the sympathetic nervous system, potentially offering a better safety profile and allowing for intravenous administration.[2]
However, the journey from a promising peptide to a reproducible research tool or therapeutic is fraught with challenges. Synthetic peptides, especially those with multiple disulfide bridges like this compound, are susceptible to variations in synthesis, purification, and handling.[3][4] These variations can lead to discrepancies in experimental outcomes, hindering scientific progress and creating a "reproducibility crisis." This guide aims to provide the necessary tools to critically evaluate published data and to design robust, self-validating experiments.
Section 1: Foundational Validation - Is the Peptide Correct?
Before assessing biological activity, the identity, purity, and concentration of the this compound preparation must be unequivocally confirmed. Failure to perform this foundational analytical validation is a primary source of variability between studies.
Key Analytical Validation Techniques
A multi-pronged approach is necessary to ensure the quality of the synthetic peptide.[5]
-
Identity Confirmation (Mass Spectrometry): The monoisotopic mass of the peptide must be verified to match the theoretical mass of this compound (C₁₀₇H₁₇₉N₃₅O₃₆S₇, Molar Mass: 2756.24 g·mol⁻¹).[6][5]
-
Purity Assessment (HPLC/UPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) is the gold standard for assessing purity.[3][4] A purity level of >95% is generally considered the minimum for biological assays. The method must be "stability-indicating," meaning it can separate the intact peptide from any potential degradation products or synthesis-related impurities.[3][4]
-
Quantification (Amino Acid Analysis or qNMR): Accurate determination of the peptide concentration is crucial for reliable dose-response calculations. While UV spectroscopy is often used, it can be inaccurate. Amino Acid Analysis (AAA) or quantitative Nuclear Magnetic Resonance (qNMR) are more precise methods for peptide quantification.
Recommended Protocol: Initial Peptide Validation
-
Mass Verification:
-
Reconstitute the lyophilized peptide in a suitable solvent (e.g., 30% acetonitrile/water with 0.1% formic acid).
-
Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Outcome: A major peak corresponding to the theoretical monoisotopic mass of this compound.
-
-
Purity Analysis:
-
Develop an RP-UPLC method, typically using a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).
-
Monitor absorbance at 214-220 nm.
-
Expected Outcome: A single major peak representing ≥95% of the total integrated peak area.[4]
-
-
Accurate Quantification:
-
Submit a sample for AAA to determine the precise peptide content.
-
Use this concentration to prepare all subsequent stock solutions.
-
Expected Outcome: A quantitative value (e.g., in mg or µmol) that accounts for salt and water content, providing a more accurate basis for dosing than the lyophilized weight alone.
-
Section 2: Functional Validation - Does the Peptide Work as Expected?
Once the peptide's analytical integrity is confirmed, its biological activity must be validated. For this compound, this involves confirming its selective blockade of N-type calcium channels.
In Vitro Validation: Electrophysiology
The most direct functional validation is to measure the blockade of CaV2.2 channels using patch-clamp electrophysiology in a cell line expressing the channel or in primary neurons.
Recommended Protocol: Whole-Cell Patch-Clamp Assay
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing human CaV2.2 (α1B), β3, and α2δ subunits, or use dissociated dorsal root ganglion (DRG) neurons.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Use Barium (Ba²⁺) as the charge carrier to enhance current and minimize calcium-dependent inactivation.
-
Elicit currents by applying a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).
-
-
Peptide Application:
-
After establishing a stable baseline current, perfuse the cells with known concentrations of this compound.
-
Measure the reduction in the Ba²⁺ current amplitude.
-
-
Data Analysis:
-
Plot the percentage of current inhibition against the this compound concentration.
-
Fit the data with a Hill equation to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Expected Outcome: A dose-dependent inhibition of the CaV2.2 current, with an IC₅₀ value consistent with previously reported nanomolar potency.
-
Workflow for Rigorous this compound Study Design
The following diagram illustrates a logical workflow that integrates both analytical and functional validation steps, forming a self-validating system for reproducible research.
Caption: this compound's mechanism of action at the presynaptic terminal.
By adhering to these principles of rigorous analytical validation, functional confirmation, and transparent reporting, the scientific community can build a more reliable and cohesive understanding of this compound's therapeutic potential.
References
-
This compound. Wikipedia. Available from: [Link]
-
Kolosov A, Aurini L, Williams ED, Cooke I, Goodchild CS. Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine. 2011;12(6):923-34. Available from: [Link]
-
Kolosov A, Goodchild CS, Cooke I. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. ResearchGate. 2010. Available from: [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available from: [Link]
-
Lewis RJ, Nielsen KJ, Craik DJ, Loughnan ML, Adams DA, Sharpe IA, et al. Novel ω-conotoxins from Conus catus discriminate among neuronal calcium channel subtypes. Journal of Biological Chemistry. 2000;275(45):35335-44. Available from: [Link]
-
Kolosov A, Wyse BD, Goodchild CS, Cooke I. Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. ResearchGate. 2011. Available from: [Link]
-
Castro E, Gonzalez-Cano R, Cernuda-Morollon E, Rodrigues-Ribeiro B, Gonzalez S. Animal Venom Peptides Cause Antinociceptive Effects by Voltage-gated Calcium Channels Activity Blockage. PMC - PubMed Central. 2021. Available from: [Link]
-
Peptide–Spectrum Match Validation with Internal Standards (P–VIS). PMC - PubMed Central. 2021. Available from: [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. Available from: [Link]
-
Schroeder CI, Lewis RJ. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine Drugs. 2010;8(3):688-705. Available from: [Link]
-
Kolosov A, Goodchild CS, Cooke I. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine. 2010;11(2):262-73. Available from: [Link]
-
Kolosov A, Aurini L, Williams ED, Cooke I, Goodchild CS. Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Oxford Academic. 2011. Available from: [Link]
-
Fu Y, Li S, Duan S, Wang Y, Li C, Zhang D. Discovery Methodology of Novel Conotoxins from Conus Species. Marine Drugs. 2019;17(11):622. Available from: [Link]
-
Flinn R, Martin JA, Smith BJ, Norton RS, Christie MJ. Structural and Dynamic Characterization of ω-Conotoxin MVIIA: The Binding Loop Exhibits Slow Conformational Exchange. Biochemistry. 2000;39(14):3908-19. Available from: [Link]
-
Robinson SD, Norton RS. Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways. PMC - PubMed Central. 2018. Available from: [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. Available from: [Link]
-
Bernáldez-Sarabia J, Acosta-Galeana I, González-Ramírez R, Corzo G, Possani LD, Ortiz E. Systemic antihyperalgesic effect of a novel conotoxin from Californiconus californicus in an inflammatory pain model. Frontiers in Pharmacology. 2023;14. Available from: [Link]
-
Clark RJ, Jensen J, Nevin ST, Callaghan BP, Adams DJ, Craik DJ. Cyclic MrIA: a stable and potent cyclic conotoxin with a novel topological fold that targets the norepinephrine transporter. Journal of Biological Chemistry. 2007;282(18):13777-85. Available from: [Link]
-
Carstens BB, Clark RJ, Daly NL, D'Souza NA, Durek T, Kaas Q, et al. Discovery, synthesis and development of structure-activity relationships of Conotoxins. Future Medicinal Chemistry. 2012;4(12):1519-38. Available from: [Link]
-
Fiedler B, Blanco E, El-Yazbi A, Fielitz J, Guntur AR, Hinken AC, et al. Conotoxins as Tools to Understand the Physiological Function of Voltage-Gated Calcium (CaV) Channels. PMC - PubMed Central. 2017. Available from: [Link]
-
The Omega Conopeptide toxin, this compound, given intravenously increases morphine antinociception in rat prostate bone cancer pain. ResearchGate. 2010. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 4. almacgroup.com [almacgroup.com]
- 5. polypeptide.com [polypeptide.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to Leconotide Administration Routes: Efficacy, Safety, and Preclinical Evidence
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Delivery in Conotoxin Therapeutics
Leconotide (ω-conotoxin CVID) is a synthetic peptide, originally isolated from the venom of the marine cone snail Conus catus, that has garnered significant interest as a potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][2] These channels are pivotal in neurotransmitter release within pain pathways, making this compound a compelling candidate for a non-opioid analgesic.[1] However, the therapeutic success of peptide drugs like this compound is intrinsically linked to their route of administration. Peptides are susceptible to degradation and face the significant challenge of crossing the blood-brain barrier to reach their targets in the central nervous system.[3][4]
This guide provides an in-depth comparison of the primary administration routes investigated for this compound, focusing on preclinical efficacy and the mechanistic rationale behind each choice. We will particularly contrast the intravenous route, a key differentiator for this compound, with the intrathecal delivery required for its predecessor, Ziconotide, and explore the experimental data that underpins these comparisons.
The Mechanistic Rationale: Targeting Spinal CaV2.2 Channels
This compound exerts its analgesic effect by binding to CaV2.2 channels located on the presynaptic terminals of neurons in the spinal cord.[1][5] This binding inhibits the influx of calcium that is necessary to trigger the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[6] The central challenge, therefore, is to deliver the peptide to the cerebrospinal fluid (CSF) in sufficient concentrations to engage these spinal targets. This fundamental requirement dictates the exploration of two distinct delivery strategies: direct administration into the CSF or systemic administration with the hope of crossing the blood-brain barrier.
Figure 1: Mechanism of Action of this compound at the Presynaptic Terminal.
Route 1: Intrathecal (IT) Administration – The Direct Approach
Intrathecal (IT) administration involves the direct injection of a drug into the subarachnoid space, delivering it into the cerebrospinal fluid (CSF).[7] This method bypasses the blood-brain barrier entirely, making it a powerful strategy for centrally acting drugs that cannot be delivered systemically.[7][8]
Rationale & Application: For potent but potentially toxic peptides, IT delivery is often the only viable option. It allows for the use of microgram doses, minimizing systemic exposure and thereby reducing systemic side effects.[7][8] This is precisely the reason why Ziconotide, a related ω-conotoxin, is exclusively approved for intrathecal administration via an implanted pump.[4][5][9] Early clinical development of this compound also explored this route; however, it reportedly failed in clinical trials due to severe adverse effects.[10]
Advantages:
-
Bypasses the blood-brain barrier for maximum central nervous system bioavailability.[7]
-
Requires significantly lower doses compared to systemic routes, reducing the risk of systemic toxicity.[8]
Disadvantages:
-
Highly invasive, requiring surgical implantation of a catheter and pump system.[9]
-
Carries risks of infection, catheter complications, and pump failure.[9]
-
Confines the therapy to specialized pain centers and patients for whom other treatments have failed.[11]
Route 2: Intravenous (IV) Administration – The Systemic Advantage of this compound
A key distinguishing feature of this compound is its improved safety profile compared to Ziconotide, which permits systemic administration.[1][2] Preclinical studies have shown this compound to be significantly less toxic, opening the door for the much less invasive intravenous route.[5][12]
Rationale & Application: The ability to administer this compound intravenously represents a major potential clinical advantage.[13] It avoids the complexities and risks of intrathecal surgery and makes the therapy accessible to a much broader patient population.[12][14] The central hypothesis is that this compound's unique selectivity for CaV2.2 channels on sensory neurons over those on sympathetic neurons reduces the severe side effects (like cardiovascular effects) that limit other conotoxins when given systemically.[1]
Advantages:
-
Far less invasive and more convenient than intrathecal delivery.[15]
-
Allows for broader clinical application in various healthcare settings.[5][13]
-
Avoids the surgical risks associated with implanted pump systems.
Disadvantages:
-
The drug must be able to cross the blood-brain barrier to reach its spinal targets.
-
Requires higher doses than IT administration, increasing the potential for peripheral side effects.
-
Peptides typically have short plasma half-lives, which can necessitate continuous infusion or frequent injections.[3]
Figure 2: Logical comparison of Intrathecal (IT) vs. Intravenous (IV) delivery.
Comparative Efficacy: Analysis of Preclinical Data
The most compelling evidence for the efficacy of intravenous this compound comes from head-to-head preclinical studies. These experiments provide quantitative data supporting its superior profile for systemic administration compared to Ziconotide and demonstrate its potential as an adjunct therapy.
Experiment 1: Diabetic Neuropathic Pain Model (Rat)
A pivotal study compared the antihyperalgesic effects of intravenously administered this compound and Ziconotide in a rat model of streptozotocin-induced diabetic neuropathy.[13] The primary endpoint was the reversal of hyperalgesia (increased sensitivity to pain), measured by paw withdrawal latency from a heat source. A key aspect of the methodology was to first determine the maximum dose of each compound that produced no observable side effects (e.g., in open-field activity or on blood pressure).[10][13]
Results Summary:
| Compound | Administration Route | Maximum No Side Effect Dose | % Reversal of Hyperalgesia |
| This compound | Intravenous (IV) | 2 mg/kg | 51.7% |
| Ziconotide | Intravenous (IV) | 0.02 mg/kg | 0.4% |
Data sourced from Kolosov et al., Pain Medicine, 2010.[13]
The results were striking: at its maximum non-toxic IV dose, this compound produced a significant analgesic effect, while Ziconotide had virtually no effect.[10][13] Furthermore, the study showed that lower doses of this compound, which were ineffective on their own, produced a powerful synergistic effect when combined with another analgesic, flupirtine, achieving an 84.1% reversal of hyperalgesia.[13]
Experiment 2: Bone Cancer Pain Model (Rat)
Another critical study evaluated IV this compound in a rat model of bone cancer pain, a condition known to be severe and difficult to treat.[12][14] This experiment tested this compound both as a monotherapy and as an adjunct to morphine.
Results Summary:
| Treatment | Administration Route | Effect on Hyperalgesia | Morphine ED₅₀ |
| This compound (alone) | Intravenous (IV) | Minimal effect | N/A |
| Morphine (alone) | Intraperitoneal (IP) | Dose-related reversal | 2.40 mg/kg |
| Morphine + this compound | IP + IV (20 µg/kg) | Potent synergistic reversal | 0.16 mg/kg |
Data sourced from Corcoba et al., Pain Medicine, 2012.[5][12]
This study demonstrated that while IV this compound had little effect on its own, it dramatically potentiated the analgesic efficacy of morphine, reducing the required effective dose by more than 10-fold.[5][12] Crucially, this synergistic effect was achieved without increasing the side effect profile of either drug, highlighting a significant clinical potential for this compound as an opioid-sparing adjunct therapy.[12][14]
Experimental Protocols & Methodologies
To ensure scientific integrity, the protocols used in these foundational studies must be understood. They represent self-validating systems designed to isolate the therapeutic effect from confounding side effects.
Protocol 1: Assessment of Antihyperalgesia in a Neuropathic Pain Model
This workflow outlines the key steps used in the diabetic neuropathy study to compare this compound and Ziconotide.
Figure 3: Experimental workflow for assessing antihyperalgesic efficacy.
Step-by-Step Methodology:
-
Induction of Neuropathy: Rats are administered a single intraperitoneal injection of streptozotocin to induce diabetes, which subsequently leads to the development of neuropathic pain and thermal hyperalgesia over several weeks.[10][13]
-
Baseline Measurement: Before drug administration, the baseline pain sensitivity is measured. The time it takes for a rat to withdraw its paw from a controlled heat source is recorded. This is the paw withdrawal latency (PWL).[12]
-
Determination of Maximum No Side Effect Dose: Each drug (this compound, Ziconotide) is administered intravenously at escalating doses to separate groups of animals. The animals are observed in an open-field activity monitor and their blood pressure is measured to identify the highest dose that does not cause sedation, motor impairment, or significant cardiovascular changes.[5][13]
-
Efficacy Testing: The drugs are administered intravenously at their respective "maximum no side effect doses."
-
Post-Drug Measurement: At the time of expected peak effect, the PWL is measured again.
-
Data Analysis: The percentage reversal of hyperalgesia is calculated based on the difference between baseline and post-drug PWL, providing a quantitative measure of analgesic efficacy.[13]
Translational Challenges and Future Outlook
Despite the highly promising preclinical data for intravenous this compound, its journey to clinical application has faced hurdles. Phase I/II clinical trials were halted, reportedly due to a low safety margin at higher doses and an "inability to translate the potency ratio from preclinical studies to human practice."[1] This translational gap is a common challenge in drug development, arising from differences in pharmacokinetics, metabolism, and pain pathways between rodent models and humans.[1]
However, the preclinical evidence remains compelling, particularly for this compound's role as a synergistic adjunct to opioids.[5][12] This application could allow for the use of lower, better-tolerated doses of this compound while significantly enhancing pain relief and reducing reliance on high-dose opioids. Future research will likely focus on refining dosing strategies and identifying patient populations most likely to benefit from this combination therapy.
Conclusion
The choice of administration route is a defining factor in the therapeutic profile of this compound. While intrathecal delivery is a viable strategy for potent neuropeptides, it is invasive and associated with significant risks. The key advantage of this compound lies in its favorable safety profile, which permits intravenous administration.
Preclinical studies robustly demonstrate that:
-
Intravenous this compound provides significant analgesia without side effects at doses where intravenous Ziconotide is ineffective and toxic.[10][13]
-
Intravenous this compound acts as a powerful synergistic enhancer of morphine analgesia, drastically reducing the effective dose of the opioid without increasing side effects in a bone cancer pain model.[5][12]
Although clinical translation has proven challenging, the data strongly supports the intravenous route as the most viable and promising path for this compound's development. Its potential as a non-opioid, or more likely an opioid-sparing, component of a multimodal analgesia strategy warrants continued investigation by researchers and drug development professionals.
References
- Benchchem. This compound (ω-Conotoxin CVID).
-
Kolosov, A., Goodchild, C. S., Cooke, I., & Tua, B. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262-273. Available from: [Link]
- Peptide Bioavailability and Delivery Systems: Overcoming Barriers in Laboratory Research. (2025).
-
Bachem. (2019). Bioavailability of peptides. Available from: [Link]
-
Wikipedia. This compound. Available from: [Link]
-
ResearchGate. CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain | Request PDF. Available from: [Link]
-
Safavi, M., Honar, H., & Sofi-Abadi, M. (2016). Comparison between intrathecal and intravenous betamethasone for post-operative pain following cesarean section: a randomized clinical trial. Anesthesiology and Pain Medicine, 6(3), e34202. Available from: [Link]
-
Kumar, S., et al. (2019). Proteins and Peptide Drugs: Different Routes of Administration for Their Delivery. Journal of Drug Delivery & Therapeutics, 9(4-A), 815-819. Available from: [Link]
-
Zaman, R., Islam, R. A., Ibnat, A., & Othman, I. (2021). Basics and recent advances in peptide and protein drug delivery. Journal of Pharmaceutical Investigation, 51(5), 543-563. Available from: [Link]
-
Dodou, K. (2012). Intrathecal route of drug delivery can save lives or improve quality of life. The Pharmaceutical Journal. Available from: [Link]
-
Shaji, J., & Patole, V. (2008). Approaches for Enhancing Oral Bioavailability of Peptides and Proteins. Indian Journal of Pharmaceutical Sciences, 70(3), 269-277. Available from: [Link]
-
Corcoba, A., et al. (2012). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 13(7), 933-944. Available from: [Link]
-
International Neuromodulation Society. (2021). Intrathecal or Intraspinal Drug Delivery (IDD). Available from: [Link]
-
Progressive Pain Management. (2021). Study Shows Intrathecal Targeted Drug Delivery Beneficial Over Conventional Measures in Noncancer Pain Patients. Available from: [Link]
-
Falco, F., et al. (2021). Intrathecal Drug Delivery: Advances and Applications in the Management of Chronic Pain Patient. Frontiers in Pain Research, 2, 736237. Available from: [Link]
-
Corcoba, A., et al. (2012). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 13(7), 933-44. Available from: [Link]
-
OUCI. CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Available from: [Link]
-
ResearchGate. (PDF) Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. Available from: [Link]
-
Schroeder, C. I., & Lewis, R. J. (2018). Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways. Molecules, 23(5), 1209. Available from: [Link]
-
Wikipedia. Ziconotide. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Basics and recent advances in peptide and protein drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ziconotide - Wikipedia [en.wikipedia.org]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Frontiers | Intrathecal Drug Delivery: Advances and Applications in the Management of Chronic Pain Patient [frontiersin.org]
- 9. Intrathecal or Intraspinal Drug Delivery [neuromodulation.com]
- 10. researchgate.net [researchgate.net]
- 11. progressivepain.com [progressivepain.com]
- 12. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bachem.com [bachem.com]
A Comparative Guide to the In Vivo Validation of Leconotide's Selectivity for CaV2.2 Channels
This guide provides an in-depth technical comparison and experimental framework for the in vivo validation of Leconotide (ω-Conotoxin CVID), a selective N-type voltage-gated calcium channel (CaV2.2) blocker. We will explore the methodologies required to substantiate its superior selectivity and safety profile compared to other CaV2.2 inhibitors, such as Ziconotide. This document is intended for researchers, pharmacologists, and drug development professionals engaged in the study of analgesics and ion channel modulators.
The Rationale: CaV2.2 as a Prime Target for Analgesia
Voltage-gated calcium channels are critical players in neuronal excitability and neurotransmission.[1] The CaV2.2 subtype, predominantly located on the presynaptic terminals of neurons, is a key control point for the release of pronociceptive neurotransmitters like glutamate, calcitonin gene-related peptide (CGRP), and Substance P in the dorsal horn of the spinal cord.[2][3] This central role in the pain signaling pathway makes CaV2.2 a high-value target for the development of novel analgesics.[4][5] The clinical approval of Ziconotide (Prialt®), a synthetic version of ω-conotoxin MVIIA, validated CaV2.2 as a therapeutic target in humans for severe chronic pain.[5]
However, the therapeutic window of Ziconotide is narrow. Its mechanism of blocking CaV2.2 channels can lead to significant adverse effects, including dizziness, confusion, nausea, and psychiatric symptoms.[2][6] Furthermore, its poor penetration across the blood-brain barrier and systemic toxicity necessitate direct intrathecal (IT) administration via an infusion pump, a highly invasive and costly procedure.[2][6] This clinical reality has driven the search for next-generation CaV2.2 blockers with improved selectivity and a more favorable safety profile.
This compound (also known as AM336 or ω-conotoxin CVID) emerged as a promising alternative.[7] It is a peptide isolated from the venom of the cone snail Conus catus.[7] The principal therapeutic action of this compound stems from its potent and selective blockade of CaV2.2 channels.[8] A key distinguishing feature is its greater selectivity for CaV2.2 channels on sensory neurons over those on sympathetic nervous system neurons, which is attributed to differences in the channel's β subunit composition.[8] This refined selectivity is the mechanistic basis for its improved side-effect profile, potentially allowing for less invasive administration routes.[9][10]
Comparative Profile: this compound vs. Ziconotide
A direct comparison highlights the pharmacological advantages that necessitate rigorous in vivo validation.
| Feature | This compound (ω-Conotoxin CVID) | Ziconotide (ω-Conotoxin MVIIA) |
| Primary Target | N-type (CaV2.2) Voltage-Gated Calcium Channel[7][8] | N-type (CaV2.2) Voltage-Gated Calcium Channel[2] |
| Selectivity | High selectivity for sensory neuron CaV2.2 over sympathetic CaV2.2.[8] | Less selective, significant off-target effects.[9][10] |
| Administration Route | Intravenous (IV) administration is feasible.[9][10] | Intrathecal (IT) administration required.[2][6] |
| Therapeutic Window | Wider; antihyperalgesia achieved at doses without significant side effects.[9][10] | Narrow; significant dose-limiting side effects.[2][6] |
| Reversibility | Exhibits more rapid onset, offset, and better in vitro reversibility.[11] | Slower offset from the channel. |
| Clinical Status | Investigational; has undergone Phase II clinical trials.[11] | FDA-approved for severe chronic pain.[2][5] |
Validating Selectivity and Efficacy In Vivo
A multi-pronged approach is essential to validate this compound's therapeutic potential. The experimental design must not only demonstrate analgesic efficacy but also rigorously assess the dose-dependent emergence of side effects, providing a clear picture of the therapeutic window.
Diagram: Pain Signaling Pathway & this compound's Site of Action
Caption: this compound selectively blocks presynaptic CaV2.2 channels, inhibiting calcium influx and the subsequent release of pain-mediating neurotransmitters into the synaptic cleft.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the in vivo validation of this compound.
Caption: A logical workflow for validating this compound, progressing from model induction and baseline assessment to efficacy and side-effect testing, and finally to detailed electrophysiological and PK/PD analysis.
PART 1: Animal Models & Behavioral Assays
The foundation of in vivo validation lies in using a relevant animal model of chronic pain and quantifying behavioral responses to noxious and non-noxious stimuli.
A. Induction of Neuropathic Pain Model
Causality: To test an analgesic for neuropathic pain, one must first induce a stable and quantifiable state of neuropathy. The streptozotocin (STZ)-induced diabetic neuropathy model in rats is highly relevant as it mimics the painful diabetic neuropathy common in humans and has been successfully used to differentiate the effects of this compound and Ziconotide.[9][10][12]
Protocol: STZ-Induced Diabetic Neuropathy
-
Animal Selection: Use adult male Sprague-Dawley or Wistar rats (200-250g). House them with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Induction: Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5), at a dose of 65 mg/kg. Control (sham) animals receive an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Animals with blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Development of Neuropathy: Allow 3-4 weeks for the development of stable mechanical and thermal hyperalgesia.
B. Behavioral Testing for Analgesia and Side Effects
Causality: Behavioral assays provide the primary functional readout of a drug's efficacy and its potential motor or sedative side effects. The choice of assay must match the sensory modality being tested (e.g., mechanical vs. thermal). Side effect monitoring is crucial for establishing a therapeutic window.
Protocol 1: Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimation: Place rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
Endpoint: A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold (PWT) is calculated using the up-down method.
-
Testing Schedule: Establish a stable baseline PWT before drug administration. Test at multiple time points post-administration (e.g., 15, 30, 60, 120 minutes) to capture the time course of the analgesic effect.
Protocol 2: Assessment of Side Effects (Open Field & Blood Pressure)
-
Rationale: This protocol is essential for a self-validating system. An apparent analgesic effect could be a false positive if the animal is simply sedated or motor-impaired. This step directly tests the selectivity claims of this compound.
-
Open Field Test: Place the animal in a novel, open arena and record activity (e.g., distance traveled, rearing frequency) for 10-15 minutes. A significant reduction in activity compared to vehicle-treated animals may indicate sedative or motor-impairing side effects.
-
Blood Pressure Monitoring: Use non-invasive tail-cuff plethysmography to measure systolic and diastolic blood pressure and heart rate.[9] This is critical because CaV2.2 channels are also present on sympathetic neurons that regulate cardiovascular function. A lack of significant cardiovascular effects at analgesic doses supports this compound's superior selectivity.
-
Maximum No-Side-Effect Dose (MNSED): Determine the highest dose of this compound and Ziconotide that does not produce significant changes in open-field activity or blood pressure compared to vehicle controls. This value is critical for calculating the therapeutic index.
C. Comparative Efficacy Study
-
Dosing: Administer this compound intravenously (e.g., 0.02 to 2 mg/kg) and Ziconotide intravenously (e.g., 0.02 mg/kg) or intrathecally.[9][10] A vehicle control group is mandatory.
-
Data Analysis: Calculate the percentage reversal of hyperalgesia for each dose and time point.
-
% Reversal = [(Post-drug PWT - Baseline PWT) / (Pre-STZ PWT - Baseline PWT)] x 100
-
-
Results Interpretation: A study by Kolosov et al. (2010) found that the maximum no-side-effect dose of IV this compound (2 mg/kg) produced a 51.7% reversal of hyperalgesia, whereas the highest no-side-effect IV dose of Ziconotide (0.02 mg/kg) produced only 0.4% reversal.[9][10] This type of data provides powerful evidence of this compound's wider therapeutic window.
PART 2: In Vivo Electrophysiology
Causality: While behavioral tests show the final output of pain processing, in vivo electrophysiology provides direct, objective evidence of a drug's effect on the activity of specific neurons within the pain pathway. This technique allows for the measurement of drug-induced inhibition of nociceptive signals at the level of the spinal cord.
Protocol: Recording from Wide-Dynamic Range (WDR) Neurons in the Dorsal Horn
-
Animal Preparation: Anesthetize a neuropathic rat (e.g., from the MIA-induced osteoarthritis model) and perform a laminectomy at the lumbar level (L4-L5) to expose the spinal cord.[13][14] Maintain stable anesthesia and core body temperature throughout the experiment.
-
Neuronal Recording: Advance a glass-coated tungsten microelectrode into the deep dorsal horn (Laminae IV-V) to locate and record the extracellular activity of a single WDR neuron.
-
Characterization: Characterize the neuron by its responses to a range of stimuli applied to its receptive field on the hind paw:
-
Drug Application: After establishing a stable baseline of evoked neuronal firing, administer this compound systemically (IV) or spinally (intrathecal application).
-
Data Acquisition: Record the number of action potentials (spikes) evoked by each stimulus before and after drug administration.
-
Data Analysis: Quantify the drug's effect as a percentage inhibition of the evoked response for each stimulus modality. A selective reduction in responses to noxious stimuli without affecting responses to innocuous stimuli is indicative of a pure analgesic effect rather than general neuronal depression. This method provides direct evidence that this compound dampens the transmission of pain signals in the spinal cord.
References
-
CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. PubMed. [Link]
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. Oxford Academic. [Link]
-
This compound. Wikipedia. [Link]
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain | Request PDF. ResearchGate. [Link]
-
Getting a handle on CaV2.2 (N-type) voltage-gated Ca2+ channels. PNAS. [Link]
-
Conotoxins: Therapeutic Potential and Application. PMC - PubMed Central. [Link]
-
CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. OUCI. [Link]
-
Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis. ScienceDirect. [Link]
-
Getting a handle on CaV2.2 (N-type) voltage- gated Ca. PNAS. [Link]
-
Ziconotide. Wikipedia. [Link]
-
Current Drug Development Overview: Targeting Voltage-Gated Calcium Channels for the Treatment of Pain. MDPI. [Link]
-
Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy. PubMed Central. [Link]
-
Automated electrophysiology assay of N-type calcium channels... ResearchGate. [Link]
-
Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis. UCL Discovery. [Link]
-
An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain. Wiley Online Library. [Link]
-
Venom Peptides as a Rich Source of Cav2.2 Channel Blockers. PMC - PubMed Central. [Link]
-
Conotoxins and Their Potential Pharmaceutical Applications. UQ eSpace - The University of Queensland. [Link]
-
Conotoxin. Wikipedia. [Link]
-
Analgesic conotoxins: block and G protein-coupled receptor modulation of N-type (CaV2.2) calcium channels. PMC - PubMed Central. [Link]
-
Pharmacokinetics and pharmacodynamics of intrathecal ziconotide in chronic pain patients. The Journal of Clinical Pharmacology. [Link]
-
(PDF) CONOTOXIN'S PHARMACOLOGICAL CHARACTERIZATION AND APPLICATIONS: A REVIEW. ResearchGate. [Link]
-
Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief. DASH (Harvard). [Link]
-
Conotoxins: peptide toxins from cone snails. Smartox Biotechnology. [Link]
-
Ziconotide: Indications, Adverse Effects, and Limitations in Managing Refractory Chronic Pain. PMC - PubMed Central. [Link]
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Ziconotide - Wikipedia [en.wikipedia.org]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Targeting the CaVα–CaVβ interaction yields an antagonist of the N-type CaV2.2 channel with broad antinociceptive efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venom Peptides as a Rich Source of Cav2.2 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ziconotide: Indications, Adverse Effects, and Limitations in Managing Refractory Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analgesic conotoxins: block and G protein-coupled receptor modulation of N-type (CaV2.2) calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological evidence for voltage-gated calcium channel 2 (Cav2) modulation of mechano- and thermosensitive spinal neuronal responses in a rat model of osteoarthritis. - UCL Discovery [discovery.ucl.ac.uk]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Leconotide
For researchers and drug development professionals at the forefront of innovation, the integrity of the scientific process extends beyond the bench to include the safe and responsible management of all laboratory materials. Leconotide (ω-Conotoxin CVID), a potent and selective N-type voltage-gated calcium channel blocker, is a valuable tool in neuroscience research.[1][2][3] Its targeted mechanism of action, however, necessitates a rigorous and informed approach to its disposal to mitigate potential risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory best practices.
The Imperative for Specialized Disposal Protocols
This compound, a peptide derived from cone snail venom, exerts its biological effects by modulating critical physiological pathways.[1][3] While invaluable for research, this bioactivity is the primary reason why its disposal cannot be treated as routine. Improper disposal could lead to unintended environmental exposure or present hazards to individuals who may come into contact with the waste. Therefore, a dedicated disposal strategy is not merely a matter of regulatory compliance but a fundamental aspect of responsible research.
Regulatory Landscape: Navigating EPA and FDA Guidelines
Core Principles of this compound Waste Management
Effective disposal of this compound waste hinges on three core principles:
-
Segregation: Isolate this compound waste from general laboratory trash and other chemical waste streams to ensure it receives the appropriate treatment.
-
Decontamination/Inactivation: Chemically degrade the peptide to eliminate its biological activity.
-
Proper Containment and Labeling: Securely contain all waste in clearly labeled, appropriate containers for pickup by a certified hazardous waste handler.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste.
Step-by-Step Disposal Protocols
The following protocols provide detailed procedures for handling different types of this compound waste.
Protocol 1: Disposal of Unused or Expired this compound (Lyophilized Powder)
-
Do not attempt to open the vial.
-
Place the original, unopened vial into a larger, sealable, and shatter-proof container.
-
Label the outer container clearly as "Hazardous Waste: this compound".
-
Store in a designated hazardous waste accumulation area, away from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor.
Protocol 2: Disposal of this compound-Contaminated Solid Waste
This category includes items such as pipette tips, microcentrifuge tubes, gloves, and bench paper.
-
Segregation at the Point of Use: Immediately place all contaminated solid waste into a designated, puncture-resistant container lined with a plastic bag. For sharps like pipette tips, a designated sharps container is appropriate.
-
Labeling: The container must be clearly labeled "Hazardous Waste: this compound Contaminated Material".
-
Storage: When the container is full, seal the bag and the container. Store in your laboratory's satellite accumulation area for hazardous waste.
-
Disposal: Contact your institution's EHS for pickup and disposal.
Protocol 3: Decontamination and Disposal of Aqueous this compound Solutions
Aqueous solutions containing this compound must be chemically inactivated before disposal. The following methods are based on established protocols for the degradation of conotoxins.[9][10]
Method A: Sodium Hypochlorite Inactivation
This method is effective for the oxidative degradation of peptides.
-
Personal Protective Equipment (PPE): Conduct this procedure in a certified chemical fume hood, wearing a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Preparation: To the aqueous this compound waste, add a solution of fresh 6% sodium hypochlorite (household bleach) to achieve a final concentration of at least 10% bleach in the total volume.
-
Inactivation: Gently mix and allow the solution to stand for a minimum of 30 minutes to ensure complete degradation of the peptide.[5]
-
Neutralization: After the 30-minute contact time, neutralize the excess bleach by adding a sodium bisulfite or sodium thiosulfate solution until the oxidizing activity is quenched (this can be tested with potassium iodide-starch paper).
-
pH Adjustment: Check the pH of the solution and adjust it to a neutral range (pH 6-8) using a mild acid (e.g., citric acid) or base (e.g., sodium bicarbonate).
-
Disposal: Dispose of the neutralized, inactivated solution as hazardous chemical waste according to your institution's guidelines.
Method B: Dithiothreitol (DTT) and Iodoacetamide Inactivation for Disulfide-Rich Peptides
This compound contains disulfide bonds that are critical for its structure and function.[3] This method specifically targets these bonds.[9]
-
PPE: As with Method A, perform all steps in a chemical fume hood with appropriate PPE.
-
Reduction: Add DTT to the this compound solution to a final concentration of 10-20 mM. Adjust the pH to ~8.7 with a suitable buffer (e.g., Tris-HCl). Incubate for at least 1 hour at room temperature or 30 minutes at 50°C to reduce the disulfide bonds.[9]
-
Alkylation: Add an equal volume of a 50-100 mM solution of iodoacetamide (in the same buffer) and incubate for 1 hour at room temperature in the dark to irreversibly alkylate the free sulfhydryl groups.[9]
-
Disposal: The resulting solution contains inactivated this compound, DTT, and iodoacetamide, and should be disposed of as hazardous chemical waste.
Summary of Disposal Procedures
| Waste Type | Containment | Treatment | Disposal Route |
| Unused/Expired this compound Vial | Original vial in a secondary, sealed container | None | Certified Hazardous Waste Vendor |
| Contaminated Labware | Labeled, puncture-resistant container | None | Certified Hazardous Waste Vendor |
| Aqueous this compound Solution | Labeled, sealed chemical waste container | Chemical Inactivation (e.g., Sodium Hypochlorite or DTT/Iodoacetamide) | Certified Hazardous Waste Vendor |
Building a Culture of Safety
The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the rationale behind these procedures and implementing them consistently, research teams can ensure they are handling this potent research tool with the respect and caution it deserves. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
-
Toxin Inactivation Information. Environmental Health and Safety - The University of Iowa. [Link]
-
Guidelines for Safe Chemical Waste Disposal. Environmental Marketing Services. [Link]
-
Standard Operating Procedures: Conotoxin. Rutgers University. [Link]
-
Regulatory Compliance for Pharmaceutical Waste Disposal. Bio-MED Regulated Waste Solutions. [Link]
-
Safety Data Sheet: Ziconotide acetate. Hangzhou ThinHeal Pharma-Tech Co., Ltd. [Link]
-
Update on pharmaceutical waste disposal...: American Journal of Health-System Pharmacy. Ovid. [Link]
-
α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. National Institutes of Health. [Link]
-
This compound. Wikipedia. [Link]
-
ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. National Center for Biotechnology Information. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.echemi.com [file.echemi.com]
- 9. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 10. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for Leconotide (ω-Conotoxin CVID)
Introduction: Understanding the Potency of Leconotide
This compound (also known as ω-conotoxin CVID) is a potent neurotoxic peptide isolated from the venom of the marine cone snail Conus catus.[1][2] Its mechanism of action involves the highly selective blockage of N-type voltage-gated calcium channels (CaV2.2), which are critical for neurotransmitter release in pain pathways.[2] While this compound is under investigation as a promising analgesic and has a more favorable systemic toxicity profile compared to its relative, Ziconotide, its classification as a potent conotoxin demands the highest level of safety and handling precautions in a laboratory setting.[1][2] Accidental exposure to conotoxins can lead to severe neurological effects, including muscle paralysis and respiratory distress.[3][4]
This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. Its purpose is to establish a self-validating system of protocols that ensure operator safety and experimental integrity when working with this powerful research compound.
Hazard Identification and Risk Mitigation
The primary principle of safe handling is to prevent exposure. The main laboratory risks for this compound are exposure through direct contamination of the mouth, eyes, or mucous membranes, accidental inoculation (e.g., needlestick), inhalation of aerosolized powder, and absorption through the skin.[3] A thorough risk assessment is the foundation of a safe operational plan.
Key Routes of Exposure and Potential Health Hazards:
-
Inhalation: Lyophilized (powdered) peptides are easily aerosolized during weighing and reconstitution, posing a significant inhalation risk.[5]
-
Dermal/Ocular Contact: Direct contact with skin or eyes can lead to absorption and local or systemic toxic effects.
-
Ingestion: Accidental ingestion via contaminated hands or surfaces can be fatal.[3]
-
Percutaneous (Injection): Accidental needlestick injuries present a direct route for systemic exposure.
Given the potent nature of conotoxins, any exposure should be considered a medical emergency. There is no specific antidote, and treatment is primarily supportive.[4]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are non-negotiable when handling this compound. PPE must be worn during all phases of handling, from receipt and storage to administration and waste disposal.[6] The level of PPE required is dictated by the specific task and the physical form of the compound.
Table 1: PPE Requirements for this compound Handling
| Task | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Handling Lyophilized Powder (Weighing, Reconstituting) | Double Nitrile Gloves | Disposable, Poly-Coated Gown | Safety Goggles & Face Shield | Required: N95 Respirator or PAPR within a certified fume hood/BSC.[7][8] |
| Handling Liquid Solutions (Pipetting, Diluting) | Double Nitrile Gloves[3] | Disposable, Poly-Coated Gown | Safety Glasses with Side Shields[9] | Not required if handled within a certified fume hood or biosafety cabinet (BSC). |
| Administering to Animals | Double Nitrile Gloves | Disposable, Poly-Coated Gown | Safety Glasses with Side Shields | Dependent on institutional animal care and use committee (IACUC) protocols. |
| Spill Cleanup | Double Nitrile Gloves | Disposable, Poly-Coated Gown | Safety Goggles & Face Shield | Required: N95 Respirator or higher. |
| Waste Disposal | Double Nitrile Gloves | Lab Coat | Safety Glasses with Side Shields | Not typically required if waste is properly contained. |
Protocol for Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination. Contaminated gloves or gowns can easily transfer the peptide to skin, clothing, or surfaces if removed incorrectly.
Donning (Putting On) Sequence:
-
Gown: Don the disposable gown, ensuring it is fully fastened.
-
Mask/Respirator: Place the respirator over your nose and mouth, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at thewrist and peel it off over the first glove. Dispose of immediately in hazardous waste.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together. Unfasten the gown. Grasp the gown at the shoulders and pull it downward, turning the sleeves inside out. As you remove the gown, peel off the inner gloves simultaneously, so they are contained within the inside-out gown. Dispose of the bundle immediately in hazardous waste.
-
Exit Work Area: Exit the designated handling area.
-
Face/Eye Protection: Remove the face shield and goggles.
-
Mask/Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Engineering Controls and Safe Handling
Beyond PPE, the laboratory environment and procedures must be engineered to minimize exposure.
Engineering Controls:
-
Designated Area: All handling of this compound must be confined to a designated and clearly marked laboratory area.[5]
-
Ventilation: All work with lyophilized this compound powder (e.g., weighing, reconstitution) must be performed inside a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosolized particles.[3][5] This aligns with OSHA recommendations for handling hazardous drugs.[10][11]
Step-by-Step Protocol for Reconstituting Lyophilized this compound:
-
Preparation: Before starting, assemble all necessary materials (vial of this compound, sterile high-purity water or appropriate buffer, calibrated pipettes, sterile vials for aliquoting, waste container).
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation, which can compromise peptide stability.[12][13]
-
Perform in Hood: Place all materials inside the chemical fume hood or BSC.
-
Don PPE: Follow the full PPE protocol for handling powders as outlined in Table 1.
-
Reconstitution: Carefully uncap the vial. Using a calibrated pipette, slowly add the required volume of solvent down the side of the vial to gently dissolve the powder. Do not shake vigorously; gently swirl or pipette up and down to mix.
-
Aliquoting: To avoid repeated freeze-thaw cycles which degrade the peptide, immediately aliquot the solution into single-use volumes in sterile, tightly sealed vials.[12]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of preparation.[14]
-
Storage: Store aliquots at -20°C or -80°C for long-term stability.[5][13]
-
Initial Cleanup: Decontaminate all surfaces inside the hood and any equipment used. Dispose of all single-use items (pipette tips, original vial) in the designated hazardous waste container.
-
Doff PPE: Follow the correct doffing procedure.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and effectively to prevent exposure. A spill kit containing the items listed below should be readily accessible in any lab where this compound is handled.
Spill Kit Contents:
-
Appropriate PPE (gown, double gloves, goggles, face shield, N95 respirator)
-
Absorbent pads or materials
-
Designated hazardous waste bags or containers
-
Forceps for handling broken glass
-
Decontamination solution (e.g., 1% enzymatic detergent or freshly prepared 6% sodium hypochlorite)
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the full set of PPE from the spill kit.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in.
-
Apply Decontaminant: Gently pour decontamination solution over the absorbent pads and the surrounding area. Allow for a contact time of at least one hour.[4][15]
-
Collect Waste: Using forceps, carefully collect all absorbent materials and any broken glass. Place everything into a designated hazardous waste container.
-
Final Decontamination: Re-apply the decontamination solution to the spill area and allow it to air dry.
-
Dispose of PPE: Remove and dispose of all PPE as hazardous waste.
-
Wash Hands: Wash hands thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Caption: Step-by-step workflow for responding to a this compound spill.
Decontamination and Disposal Plan
Proper decontamination and disposal are the final critical steps in the safety lifecycle of handling this compound. Never dispose of this compound waste in regular trash or down the drain.[5]
Decontamination Procedures
Surfaces and equipment must be decontaminated after each use. Studies on α-conotoxins have validated the efficacy of the following methods for peptide degradation.[15][16][17]
Table 2: Validated Decontamination Solutions
| Decontaminant | Preparation | Application & Contact Time | Efficacy Notes |
| Enzymatic Detergent | Prepare a 1% (m/v) solution of a potent enzymatic detergent (e.g., Contrex™ EZ, SBCleaner) in water.[18] | Liberally apply to surfaces or soak equipment. Allow a minimum contact time of 1 hour. | Shown to cause significant degradation and digestion of α-conotoxins. Less corrosive than bleach.[15][16] |
| Sodium Hypochlorite | Prepare a 6% (m/v) solution (household bleach). Prepare fresh daily. | Liberally apply to surfaces. Allow a minimum contact time of 1 hour. Rinse with water afterward to prevent corrosion. | Shown to cause complete digestion of α-conotoxins.[15][16] Highly effective but corrosive to metal surfaces. |
Waste Management and Disposal
A segregated waste stream is mandatory for all items contaminated with this compound.
-
Solid Waste: All disposable materials that have contacted this compound—including gloves, gowns, pipette tips, vials, and absorbent pads—must be collected in a designated, clearly labeled, leak-proof hazardous waste container.[5][19]
-
Liquid Waste: All liquid waste containing this compound must be collected in a sealed, leak-proof hazardous waste container. This waste should be chemically inactivated prior to final disposal.
-
Sharps Waste: All contaminated needles and syringes must be disposed of immediately in a designated sharps container.[3]
-
Final Disposal: All hazardous waste containers must be disposed of through your institution's Environmental Health and Safety (EHS) department, which will coordinate with a licensed hazardous waste contractor.[5][20]
Conclusion
This compound is a valuable tool for neuroscience and pain research, but its potent biological activity necessitates a comprehensive and rigorously enforced safety protocol. By integrating the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, research professionals can mitigate the risks of exposure, ensuring both personal safety and the integrity of their scientific work. Adherence to these protocols is not merely a recommendation; it is a critical component of responsible and ethical research.
References
- Vertex Pharmaceuticals. (n.d.). Prialt, ziconotide.
- Bio-Synthesis Inc. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
-
Drugs.com. (2024). Ziconotide Monograph for Professionals. Retrieved from [Link]
- Rutgers University Environmental Health & Safety. (n.d.). Standard Operating Procedures: Conotoxin.
- European Medicines Agency. (n.d.). Prialt, INN-ziconotide.
-
Toxin and Toxin Target Database (T3DB). (n.d.). Conotoxins. Retrieved from [Link]
-
The University of Iowa Environmental Health & Safety. (n.d.). Toxin Inactivation Information. Retrieved from [Link]
-
RxList. (2023). Ziconotide Injection: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- Peptide Partners. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency.
- BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage.
- Thermo Fisher Scientific. (2024). alpha-Conotoxin EI, Conus ermineus - SAFETY DATA SHEET.
-
Emory University. (n.d.). Conotoxin. Retrieved from [Link]
-
StatPearls - NCBI Bookshelf. (2025). Ziconotide. Retrieved from [Link]
-
Turner, M. W., Cort, J. R., & McDougal, O. M. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins (Basel), 9(9), 281. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide decontamination guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Hazard Communication Standard. Retrieved from [Link]
- Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids SOP-SHCDBF-01.
-
Turner, M. W., Cort, J. R., & McDougal, O. M. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. ScholarWorks. Retrieved from [Link]
-
Turner, M. W., Cort, J. R., & McDougal, O. M. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. PubMed. Retrieved from [Link]
- Oncology Nursing Society. (2020). Safe Handling of Hazardous Drugs October 2, 2020 UPDATE - COVID-19.
-
Indian Health Service. (n.d.). Chapter 27 - Handling Hazardous Drugs in the Health Care Setting. Retrieved from [Link]
- Freund-Vector Corporation. (n.d.). Freund-Vector's Approach to Safely Processing Potent Compounds.
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. Conotoxin | Emory University | Atlanta GA [ehso.emory.edu]
- 5. peptide24.store [peptide24.store]
- 6. Chapter 27 - Handling Hazardous Drugs in the Health Care Setting | Part 3 [ihs.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. fishersci.no [fishersci.no]
- 10. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 13. biolongevitylabs.com [biolongevitylabs.com]
- 14. maxedoutcompounds.com [maxedoutcompounds.com]
- 15. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "α-Conotoxin Decontamination Protocol Evaluation: What Works and What D" by Matthew W. Turner, John R. Cort et al. [scholarworks.boisestate.edu]
- 17. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
